Vasicinol
説明
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol |
InChI |
InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2/t10-/m0/s1 |
InChIキー |
WEFMOGRHGUPGMA-JTQLQIEISA-N |
異性体SMILES |
C1CN2CC3=C(C=CC(=C3)O)N=C2[C@H]1O |
正規SMILES |
C1CN2CC3=C(C=CC(=C3)O)N=C2C1O |
製品の起源 |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Vasicinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasicinol, a pyrroloquinazoline alkaloid isolated from Adhatoda vasica, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its enzymatic inhibition and potential modulation of key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and natural product chemistry.
Core Mechanisms of Action: Enzyme Inhibition
This compound exerts its biological effects primarily through the inhibition of several key enzymes implicated in various physiological and pathological processes. The quantitative parameters of these inhibitory activities are summarized below.
Data Presentation: Quantitative Inhibitory Activities of this compound
| Target Enzyme | IC50 | Ki | Inhibition Type | Reference |
| Sucrase (Rat Intestinal α-glucosidase) | 250 µM | 183 µM | Competitive | [1][2] |
| Angiotensin-Converting Enzyme (ACE) | 6.45 mM | - | - | [3] |
| Acetylcholinesterase (AChE) | 21.828 ± 0.317 µM | - | - | [1][4][5][6] |
| Butyrylcholinesterase (BChE) | 10.377 ± 0.116 µM | - | - | [1][4][5][6] |
Note: A lower IC50/Ki value indicates greater inhibitory potency.
Signaling Pathway Modulation: An Emerging Area of Investigation
While direct studies on the effects of this compound on intracellular signaling pathways are limited, research on structurally related alkaloids from Adhatoda vasica, such as Vasicinone, provides valuable insights into potential mechanisms. Vasicinone has been shown to exert neuroprotective effects through the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways[7][8]. Given the structural similarities, it is plausible that this compound may engage similar cellular cascades.
Proposed Signaling Pathway for this compound
The following diagram illustrates a potential mechanism by which this compound may influence cellular function, based on the known activities of the related alkaloid, Vasicinone. This proposed pathway highlights the potential for this compound to activate pro-survival signals via the PI3K/Akt/mTOR axis while concurrently mitigating stress-related apoptotic signals through the MAPK pathway.
Antifertility Effects
This compound, along with other alkaloids from Adhatoda vasica, has been reported to exhibit antifertility effects[9][10]. The precise molecular mechanism underlying this activity is not yet fully elucidated but is an active area of investigation. It is hypothesized that these compounds may interfere with implantation or hormonal signaling, although further research is required to confirm these possibilities.
Experimental Protocols
To facilitate further research and validation of the described mechanisms, detailed methodologies for key in vitro assays are provided below.
α-Glucosidase (Sucrase) Inhibition Assay
This assay is employed to determine the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates.
Methodology:
-
Enzyme and Substrate Preparation: A solution of rat intestinal α-glucosidase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A solution of sucrose is prepared in the same buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the assay buffer.
-
Assay Procedure:
-
In a microplate, the enzyme solution is pre-incubated with various concentrations of this compound or buffer (for the control) for a specified period (e.g., 10 minutes) at 37°C.
-
The reaction is initiated by adding the sucrose solution to each well.
-
The plate is incubated for a defined time (e.g., 20 minutes) at 37°C.
-
The reaction is terminated, typically by heat inactivation.
-
The amount of glucose produced is quantified using a glucose oxidase-peroxidase assay, measuring the absorbance at a specific wavelength (e.g., 505 nm).
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined through kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay measures the ability of a compound to inhibit ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.
Methodology:
-
Reagent Preparation: Solutions of ACE from rabbit lung, the substrate hippuryl-L-histidyl-L-leucine (HHL), and this compound at various concentrations are prepared in a suitable buffer (e.g., borate buffer with NaCl, pH 8.3).
-
Assay Procedure:
-
The ACE solution is pre-incubated with different concentrations of this compound or buffer (control) at 37°C for a short period.
-
The reaction is initiated by the addition of the HHL solution.
-
The mixture is incubated at 37°C for a defined duration (e.g., 30 minutes).
-
The reaction is terminated by the addition of hydrochloric acid (HCl).
-
The hippuric acid (HA) formed is extracted with a solvent like ethyl acetate.
-
The ethyl acetate layer is separated and evaporated to dryness.
-
The residue (HA) is redissolved in distilled water.
-
-
Data Analysis: The absorbance of the resulting solution is measured spectrophotometrically at 228 nm. The percentage of ACE inhibition is calculated, and the IC50 value is determined as described for the α-glucosidase assay.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Methodology:
-
Reagent Preparation: Solutions of AChE (from electric eel) or BChE (from equine serum), the substrates acetylthiocholine iodide (ATChI) for AChE or butyrylthiocholine iodide (BTChI) for BChE, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) are prepared in a phosphate buffer (pH 8.0). This compound solutions are prepared at various concentrations.
-
Assay Procedure:
-
In a 96-well microplate, the buffer, DTNB solution, enzyme solution, and this compound solution (or buffer for control) are added.
-
The plate is incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The reaction is initiated by the addition of the substrate (ATChI or BTChI).
-
The absorbance is measured at 412 nm, either kinetically over time or as an endpoint reading after a fixed incubation period. The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
-
Data Analysis: The rate of the reaction (change in absorbance over time) is determined. The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined.
Conclusion
This compound exhibits a compelling multi-target mechanism of action, primarily through the inhibition of sucrase, angiotensin-converting enzyme, and cholinesterases. These activities underscore its potential as a lead compound for the development of novel therapeutics for metabolic disorders, hypertension, and neurodegenerative diseases. While its precise impact on intracellular signaling pathways requires further elucidation, preliminary evidence from related compounds suggests a potential role in modulating the PI3K/Akt/mTOR and MAPK pathways. The antifertility effects of this compound also warrant more in-depth mechanistic studies. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the multifaceted pharmacological profile of this promising natural product. Future research should focus on in vivo efficacy studies and a deeper exploration of its molecular interactions to fully realize the therapeutic potential of this compound.
References
- 1. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor | PLOS One [journals.plos.org]
- 2. In vitro and in vivo metabolism and inhibitory activities of vasicine, a potent acetylcholinesterase and butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Vasicinone against Paraquat-Induced MAPK/p53-Mediated Apoptosis via the IGF-1R/PI3K/AKT Pathway in a Parkinson's Disease-Associated SH-SY5Y Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 9. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
Vasicinol: A Technical Guide for Researchers
For immediate release: A comprehensive technical overview of Vasicinol, a bioactive alkaloid, is now available for researchers, scientists, and professionals in drug development. This guide details its chemical properties, extraction methods, and known biological activities, with a focus on its potential as a sucrase and angiotensin-converting enzyme (ACE) inhibitor.
Core Data Presentation
| Property | Value | Source(s) |
| CAS Number | 5081-51-6 | |
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.23 g/mol | |
| Synonyms | 6-Hydroxypeganine, (S)-1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol | |
| Source | Adhatoda vasica Nees (leaves) | |
| Purity | >98% (commercially available) | |
| Physical Description | Powder | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activity and Mechanism of Action
This compound has demonstrated noteworthy inhibitory activity against two key enzymes: sucrase and angiotensin-converting enzyme (ACE).
-
Sucrase Inhibition: this compound acts as a reversible and competitive inhibitor of sucrase, an α-glucosidase in the small intestine responsible for the breakdown of sucrose. By inhibiting this enzyme, this compound may help to reduce postprandial hyperglycemia, suggesting its potential as a therapeutic agent for metabolic disorders. The IC50 value for this compound's inhibition of sucrase has been reported as 250 μM.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established strategy for the management of hypertension. This compound has been identified as an inhibitor of ACE, with a reported IC50 value of 6.45 mM. Molecular docking studies suggest that this compound binds effectively to the active site of ACE.
While a specific signaling pathway for this compound is not yet fully elucidated, the related alkaloid Vasicine has been shown to exert protective effects against myocardial infarction by activating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its activation by Vasicine suggests a potential area of investigation for the broader therapeutic effects of pyrroquinazoline alkaloids, including this compound.
Experimental Protocols
Extraction and Isolation of this compound from Adhatoda vasica
Several methods have been described for the extraction of alkaloids, including this compound, from the leaves of Adhatoda vasica. A general workflow involves the following steps:
-
Collection and Preparation of Plant Material: Fresh leaves of Adhatoda vasica are collected, washed, and dried in the shade or a tray dryer at approximately 55°C for 24 hours. The dried leaves are then pulverized into a coarse powder.
-
Extraction:
-
Soxhlet Extraction: The powdered plant material is packed into a Soxhlet apparatus and successively extracted with solvents of increasing polarity, such as petroleum ether, benzene, chloroform, ethyl acetate, and methanol.
-
Maceration: The powdered leaves are macerated in an alcoholic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 24-48 hours).
-
-
Purification: The crude extract is subjected to further purification steps, which may include:
-
Acid-Base Extraction: The extract is treated with an acidic solution to protonate the alkaloids, which are then extracted into an aqueous layer. The aqueous layer is subsequently basified, and the alkaloids are extracted back into an organic solvent.
-
Column Chromatography: The extract is fractionated using column chromatography over silica gel with a suitable solvent system (e.g., chloroform:methanol).
-
The following diagram illustrates a general workflow for the extraction and isolation of this compound.
The Biological Activity of Vasicinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vasicinol, a pyrroloquinazoline alkaloid found in Adhatoda vasica, is a compound of growing interest in the scientific community. As a close structural analog and metabolite of the well-researched alkaloids vasicine and vasicinone, this compound is presumed to share a similar spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, supplemented with data from its more studied counterparts to offer a broader perspective on its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and drug development endeavors. While direct research on this compound is still emerging, this guide serves as a foundational resource by consolidating the available information and highlighting areas for future investigation.
Introduction
Adhatoda vasica (L.) Nees, commonly known as Vasaka, has a long history of use in traditional medicine systems, particularly for respiratory ailments.[1] The therapeutic properties of this plant are largely attributed to its rich content of pyrroloquinazoline alkaloids, with vasicine and its auto-oxidation product, vasicinone, being the most abundant and extensively studied.[1][2] this compound, another key alkaloid present in the plant, is structurally similar to vasicine and is also a known metabolite.[1] Despite its presence and structural relationship to these bioactive compounds, this compound has been the subject of fewer dedicated studies. This guide aims to bridge this knowledge gap by presenting the current understanding of this compound's biological activity, drawing necessary parallels with vasicine and vasicinone to infer its potential pharmacological profile.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for this compound and related Adhatoda vasica alkaloids to provide a comparative perspective on their biological potency.
Table 1: Enzyme Inhibitory Activity of this compound
| Enzyme Target | IC50 Value | Source(s) |
| Sucrase | 250 µM | [3][4] |
| Angiotensin-Converting Enzyme (ACE) | 6.45 mM | [5] |
Table 2: Antioxidant Activity of Vasicine (for comparative purposes)
| Assay | IC50 Value (µg/mL) | Source(s) |
| ABTS Scavenging | 11.5 | [6] |
| Ferric Reducing Power | 15 | [6] |
| DPPH Radical Scavenging | 18.2 | [6] |
| Hydroxyl Radical Scavenging | 22 | [6] |
| Hydrogen Peroxide Assay | 27.8 | [6] |
| DPPH Radical Scavenging | 187 | [7] |
Table 3: Anti-inflammatory Activity of Vasicine (for comparative purposes)
| Assay | IC50 Value (µg/mL) | Source(s) |
| Proteinase Inhibitory | 76 | [6] |
| BSA Method | 51.7 | [6] |
| Egg Albumin Method | 53.2 | [6] |
| Lipooxygenase Inhibition | 76 | [6] |
Table 4: Antimicrobial Activity of Vasicine and its Acetate Derivative (for comparative purposes)
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Source(s) |
| Vasicine Acetate | E. aerogenes | 10 | 125 | [8] |
| Vasicine Acetate | S. epidermidis | 10 | 125 | [8] |
| Vasicine Acetate | P. aeruginosa | 10 | 125 | [8] |
| Vasicine Acetate | M. luteus | - | 125 | [8] |
Table 5: Anticancer Activity of Vasicinone and Vasicine (for comparative purposes)
| Compound | Cell Line | Parameter | Value | Incubation Time | Source(s) |
| Vasicinone | A549 (Lung Carcinoma) | Significant decrease in cell viability | 10, 30, 50, 70 µM | 72 h | [9] |
| Vasicine | Lung Cancer Cells | IC50 | 46.5 µg/mL | - | [6] |
| Vasicine | Human Fibroblast Cells | IC50 | 82.5 µg/mL | - | [6] |
| Vasicine Acetate | A549 (Lung Adenocarcinoma) | IC50 | 2000 µg/mL | - | [8] |
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the biological activities of this compound and related alkaloids.
Sucrase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory effect of a compound on sucrase activity.
-
Enzyme Preparation: A rat intestinal acetone powder is homogenized in a suitable buffer (e.g., maleate buffer, pH 6.0) and centrifuged. The resulting supernatant serves as the crude enzyme solution.
-
Assay Procedure:
-
A reaction mixture is prepared containing the enzyme solution, the test compound (this compound) at various concentrations, and a buffer.
-
The reaction is initiated by adding a sucrose solution.
-
The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by heat inactivation (e.g., boiling for 2 minutes).
-
The amount of glucose produced is quantified using a glucose oxidase-peroxidase reagent.
-
The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 505 nm).
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (without the inhibitor). The IC50 value is determined from a dose-response curve.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol outlines a common method for assessing ACE inhibitory activity.[10][11][12]
-
Reagents: ACE from rabbit lung, substrate (Hippuryl-L-Histidyl-L-Leucine, HHL), and a suitable buffer (e.g., borate buffer with NaCl, pH 8.3).
-
Assay Procedure:
-
The test compound (this compound) is pre-incubated with the ACE solution at 37°C for 10 minutes.
-
The substrate (HHL) is added to start the reaction, followed by incubation at 37°C for a specific duration (e.g., 30 minutes).
-
The reaction is stopped by adding an acid (e.g., 1 M HCl).
-
The hippuric acid (HA) formed is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated and evaporated to dryness.
-
The residue is redissolved in distilled water, and the absorbance is measured at 228 nm.
-
-
Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This is a widely used method to determine the free radical scavenging activity of a compound.[7]
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Assay Procedure:
-
Different concentrations of the test compound (this compound) are added to the DPPH solution.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm against a blank.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
MTT Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
-
Cell Culture: Cancer cell lines (e.g., A549) are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
After incubation, the medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of vasica alkaloids are often mediated through the modulation of key cellular signaling pathways. While specific pathways for this compound are not yet fully elucidated, the known effects of vasicine and vasicinone on pathways like PI3K/Akt/mTOR and their role in apoptosis provide a strong basis for hypothesizing similar mechanisms for this compound.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway modulated by this compound.
Caption: General workflow for in vitro anticancer activity screening.
Discussion and Future Directions
The available evidence, although limited, suggests that this compound possesses noteworthy biological activities, particularly as an inhibitor of sucrase and angiotensin-converting enzyme.[3][4][5] Its structural similarity to vasicine and vasicinone strongly implies a broader range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[6][8][13][14][15][16] However, to establish a definitive biological profile of this compound, further focused research is imperative.
Future investigations should prioritize:
-
Comprehensive in vitro screening: Systematically evaluating the antioxidant, anti-inflammatory, antimicrobial, and antiproliferative activities of purified this compound to determine its specific potency and spectrum of action.
-
Mechanism of action studies: Elucidating the molecular mechanisms underlying the observed biological effects, including its impact on key signaling pathways.
-
In vivo efficacy and safety: Conducting animal studies to assess the therapeutic potential and toxicological profile of this compound.
-
Comparative studies: Directly comparing the biological activities of this compound with those of vasicine and vasicinone to understand the structure-activity relationships within this class of alkaloids.
Conclusion
This compound is a promising natural product with demonstrated enzyme inhibitory effects and a high potential for a wider range of biological activities. While current knowledge is constrained by a lack of dedicated research, the extensive data on the closely related alkaloids, vasicine and vasicinone, provide a solid framework for future exploration. This technical guide consolidates the existing information and offers a roadmap for the scientific community to unlock the full therapeutic potential of this compound. The detailed protocols and summarized data herein are intended to serve as a valuable resource for researchers and drug development professionals in their pursuit of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory effect on α-glucosidase by Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds: Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valorization of Adhatoda vasica leaves: Extraction, in vitro analyses and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 11. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 12. foodandfeed.fins.uns.ac.rs [foodandfeed.fins.uns.ac.rs]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Presence of pyrroloquinazoline alkaloid in Adhatoda vasica attenuates inflammatory response through the downregulation of pro-inflammatory mediators in LPS stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Vasicinol: A Technical Guide for Drug Development Professionals
Abstract
Vasicinol, a quinazoline alkaloid found in the plant Adhatoda vasica, has garnered interest for its potential therapeutic applications. Traditionally used in Ayurvedic medicine for respiratory ailments, recent scientific investigations have begun to explore its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the current state of research on this compound and its related compounds, Vasicine and Vasicinone. It summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and development in this area. While much of the existing research focuses on the more abundant alkaloids, Vasicine and Vasicinone, the findings provide a strong foundation for investigating the specific therapeutic potential of this compound.
Introduction
Adhatoda vasica (L.) Nees, commonly known as Malabar nut or Vasaka, is a medicinal plant with a long history of use in traditional medicine systems, particularly for treating respiratory conditions such as asthma, bronchitis, and cough.[1] The therapeutic effects of this plant are largely attributed to its rich content of quinazoline alkaloids, including Vasicine, Vasicinone, and this compound.[2][3] While Vasicine and Vasicinone have been the primary focus of modern pharmacological studies, this compound is also recognized as a significant bioactive constituent.[4][5] This guide aims to consolidate the available scientific data on this compound and its closely related alkaloids to provide a technical resource for researchers and drug development professionals.
Therapeutic Potential and Mechanisms of Action
The therapeutic potential of this compound and its related alkaloids spans several key areas:
Respiratory Effects
Traditionally, Adhatoda vasica has been used as an expectorant and bronchodilator.[1] Scientific studies on the constituent alkaloids have substantiated these effects. Vasicine and Vasicinone have demonstrated significant bronchodilatory and respiratory stimulant properties.[4][6][7] The proposed mechanism for bronchodilation involves the inhibition of phosphodiesterase and enhancement of β-adrenergic activity, leading to increased cyclic AMP levels in bronchial tissues and subsequent relaxation of smooth muscles.[7] While direct evidence for this compound's respiratory effects is limited, its structural similarity to Vasicine and Vasicinone suggests it may contribute to the overall respiratory benefits of Adhatoda vasica extracts.
Anti-inflammatory and Antioxidant Activity
Inflammation and oxidative stress are underlying factors in numerous chronic diseases. The alkaloids from Adhatoda vasica have shown promising anti-inflammatory and antioxidant activities. In preclinical models, Vasicine and Vasicinone have been shown to reduce inflammation.[8][9] For instance, Vasicine exhibited potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[9][10]
The antioxidant properties of these alkaloids have also been documented. Vasicine has demonstrated the ability to scavenge free radicals, with an IC50 of 187 µg/ml in a DPPH assay.[2] Furthermore, treatment with Vasicine has been shown to decrease lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.[11] The antioxidant activity of this compound itself is an area ripe for further investigation.
Anticancer Potential
Emerging research points to the anticancer properties of Adhatoda vasica alkaloids. Extracts from the plant have shown cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and lung adenocarcinoma (A549).[3][4] The anticancer mechanism appears to be multifaceted, involving the induction of apoptosis, inhibition of cell migration, and alteration of mitochondrial membrane potential.[3] Specifically, Vasicinone has been shown to induce apoptosis in A549 lung carcinoma cells through both mitochondria-dependent and independent pathways.[12] It has also been reported that vasicinone analogues can act as potent inhibitors of the PI3K/Akt/FoxO3a pathway.[12]
Antimicrobial Activity
The alkaloids from Adhatoda vasica have also demonstrated antimicrobial properties. Vasicine has exhibited antibacterial activity against various pathogens, including E. coli.[9] Vasicine acetate, a derivative of Vasicine, has shown a broad spectrum of antibacterial activity against organisms such as M. luteus, E. aerogenes, S. epidermidis, and P. aeruginosa.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound and related alkaloids. It is important to note that much of the available data pertains to Vasicine and Vasicinone.
Table 1: Antioxidant Activity
| Compound | Assay | Model System | IC50 / Activity | Reference(s) |
| Vasicine | DPPH Radical Scavenging | In vitro | 187 µg/ml | [2] |
| Vasicine Acetate | DPPH Radical Scavenging | In vitro | 66.15% inhibition at 1000 µg/mL | [4][5] |
| J. adhatoda Leaf Extract | DPPH Radical Scavenging | In vitro | 30% inhibition at 250 µg/mL | [3] |
Table 2: Anti-inflammatory Activity
| Compound | Model | Dosage | Inhibition | Reference(s) |
| Vasicine | Carrageenan-induced paw edema in rats | 20.0 mg/kg | 59.51% | [9][10] |
| Vasicinone | CFA-induced paw edema in rats | 10.0 mg/kg | 63.94% | [9][10] |
Table 3: Anticancer Activity
| Compound | Cell Line | Assay | IC50 / Effect | Reference(s) |
| Vasicine | Lung Cancer Cell Line | MTT Assay | 46.5 µg/ml | [13] |
| Vasicine Acetate | A549 (Lung Adenocarcinoma) | Cytotoxicity | 2000 µg/mL | [4] |
| Vasicinone | A549 (Lung Adenocarcinoma) | Cell Viability | Significant decrease at 10-70 µM | [12] |
| J. adhatoda Leaf Extract | MCF-7, HeLa, HepG2, MDA-MB-231 | Cytotoxicity | Significant | [13] |
Table 4: Antimicrobial Activity
| Compound | Organism | MIC | Reference(s) |
| Vasicine | E. coli | 20 µg/ml | [9] |
| Vasicine Acetate | M. luteus, E. aerogenes, S. epidermidis, P. aeruginosa | 125 µg/mL | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Various concentrations of the test compound (e.g., Vasicine) are prepared in a suitable solvent.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
-
Animal Model: Wistar albino rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw to induce localized edema.
-
Drug Administration: The test compound (e.g., Vasicine) is administered orally or intraperitoneally at a specific dose prior to the carrageenan injection.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle).
MTT Assay (Anticancer Activity)
-
Cell Culture: The selected cancer cell line (e.g., A549) is cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., Vasicinone) for a specific duration (e.g., 72 hours).
-
Addition of MTT: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated by comparing the absorbance of the treated cells with that of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
Signaling Pathways and Visualizations
The therapeutic effects of Adhatoda vasica alkaloids are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways implicated in their anticancer and cardioprotective effects.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, along with its related alkaloids Vasicine and Vasicinone, holds significant therapeutic potential. The documented antioxidant, anti-inflammatory, anticancer, and respiratory effects warrant further investigation. However, there is a clear need for more research focused specifically on this compound to delineate its unique pharmacological profile and mechanisms of action.
Future research should prioritize:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable dedicated preclinical and clinical studies.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[14][15][16]
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound.
-
Clinical Trials: Well-designed clinical trials to evaluate the safety and efficacy of this compound for specific therapeutic indications.
By building upon the foundational knowledge of Adhatoda vasica alkaloids, the scientific community can unlock the full therapeutic potential of this compound for the development of novel and effective treatments for a range of diseases.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Anticancer Activity of Methanolic Extract of Justicia adhatoda Leaves with Special Emphasis on Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caringsunshine.com [caringsunshine.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-inflammatory and antimicrobial properties of pyrroloquinazoline alkaloids from Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Vasicinol as a Fetal Hemoglobin (HbF) Inducer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fetal hemoglobin (HbF) induction is a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia. Increased levels of HbF can ameliorate the clinical severity of these disorders by compensating for defective adult hemoglobin. Vasicinol, a pyrroquinazoline alkaloid derived from the plant Adhatoda vasica, has emerged as a potent inducer of HbF. This technical guide provides a comprehensive overview of the current knowledge on this compound as an HbF inducer, focusing on its efficacy, mechanism of action, and relevant experimental data. The information presented herein is intended to serve as a resource for researchers and drug development professionals working in the field of hemoglobinopathies.
Introduction
The reactivation of γ-globin gene expression to induce fetal hemoglobin (HbF, α2γ2) production in adults is a key therapeutic approach for sickle cell disease and β-thalassemia.[1] this compound, a natural compound isolated from Adhatoda vasica, has demonstrated significant potential as an HbF inducer in preclinical studies.[2][3][4] This document consolidates the available quantitative data, details experimental methodologies for key assays, and visualizes the proposed signaling pathways and experimental workflows related to this compound's activity.
Quantitative Data on HbF Induction by this compound
The efficacy of this compound in inducing HbF has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in K562 Cells[2][3][4]
| Compound | Concentration (µM) | % F-Cells (Flow Cytometry) | Fold Increase in γ-globin Gene Expression (qRT-PCR) |
| This compound | 0.1 | 90% | 8.0 |
| Vasicine | 1.0 | 83% | 5.1 |
| Hydroxyurea (Positive Control) | 200 | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison |
| Untreated Control | - | Baseline | 1.0 |
Table 2: In Vivo Efficacy of Adhatoda vasica Aqueous Extract in β-YAC Transgenic Mice (Acute Treatment - 15 days)[3]
| Treatment Group | Dose (mg/kg) | % Fold Change in F-Cells | Fold Increase in γ-globin Gene Expression |
| A. vasica Aqueous Extract | 5 | Not explicitly stated | 2.37 ± 0.10 |
| A. vasica Aqueous Extract | 60 | ~9-fold increase in F-cell population | 4.51 ± 0.28 |
| Hydroxyurea (Positive Control) | Not specified | Not explicitly stated | 5.24 ± 0.05 |
| Vehicle Control | - | Baseline | 1.0 |
Table 3: In Vivo Efficacy of Adhatoda vasica Aqueous Extract in β-YAC Transgenic Mice (Chronic Treatment - 4 weeks)[3]
| Treatment Group | Dose (mg/kg/bodyweight) | % F-Cells | Fold Increase in F-Cells | Fold Increase in γ-globin Gene Expression |
| A. vasica Aqueous Extract | 100 | 74.74% | 11.74 | 7.09 ± 0.10 |
| A. vasica Aqueous Extract | 200 | 63.6% | 7.40 | 4.04 ± 0.28 |
| A. vasica Aqueous Extract | 500 | 35.2% | 3.40 | 1.15 ± 0.12 |
| Hydroxyurea (Positive Control) | 200 | 71.5% | 9.48 | 6.64 ± 0.52 |
| Control | - | 8.26% | 1.0 | 1.0 |
Proposed Mechanism of Action
Molecular docking studies suggest that this compound may exert its HbF-inducing effects through the inhibition of epigenetic regulators, specifically Histone Deacetylase 2 (HDAC2) and Lysine-Specific Demethylase 1 (KDM1/LSD1).[2][3] Inhibition of these enzymes is known to lead to a more open chromatin structure around the γ-globin gene promoters, facilitating transcription.[5][6]
Signaling Pathway Diagram
The following diagram illustrates the putative signaling pathway for this compound-mediated HbF induction.
Caption: Putative signaling pathway of this compound-mediated HbF induction.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate this compound's efficacy as an HbF inducer. These protocols are based on standard laboratory procedures and the methods described in the cited literature.[2][3][4]
In Vitro Studies using K562 Cells
4.1.1. Cell Culture and Treatment
-
Cell Line: Human erythroleukemia K562 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: K562 cells are seeded at a density of 1 x 10^5 cells/mL and treated with varying concentrations of this compound (e.g., 0.1 µM) or control compounds (e.g., hydroxyurea, vehicle) for a specified duration (e.g., 5 days).
4.1.2. Benzidine Staining for Hemoglobinization
-
Harvest treated and untreated K562 cells.
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Prepare a benzidine staining solution (e.g., 0.2% benzidine in 0.5 M acetic acid) and activate with hydrogen peroxide.
-
Incubate the cell suspension with the staining solution.
-
Count the number of blue-stained (hemoglobin-positive) cells under a light microscope.
4.1.3. Flow Cytometry for F-Cell Quantification
-
Harvest approximately 1 x 10^6 K562 cells.
-
Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).
-
Incubate the cells with a phycoerythrin (PE)-conjugated anti-HbF antibody or an isotype control.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer, gating on the cell population and quantifying the percentage of PE-positive (F-cells).
4.1.4. Quantitative Real-Time PCR (qRT-PCR) for γ-globin Gene Expression
-
RNA Extraction: Isolate total RNA from treated and untreated K562 cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.
-
qRT-PCR: Perform real-time PCR using primers specific for the γ-globin gene and a housekeeping gene (e.g., GAPDH) for normalization. Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay for detection.
-
Data Analysis: Calculate the relative fold change in γ-globin gene expression using the ΔΔCt method.
4.1.5. Immunofluorescence Staining for HbF
-
Cytospin treated and untreated K562 cells onto glass slides.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against HbF.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and capture images using a fluorescence microscope.
In Vivo Studies using β-YAC Transgenic Mice
4.2.1. Animal Model and Treatment
-
Animal Model: β-YAC transgenic mice, which carry the human β-globin locus.
-
Housing: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Administration: The aqueous extract of Adhatoda vasica or control substances are administered via intraperitoneal (IP) injection at specified doses and durations (e.g., acute treatment for 15 days, chronic treatment for 4 weeks).
4.2.2. Sample Collection and Analysis
-
Blood Collection: Peripheral blood is collected from the mice at specified time points.
-
Flow Cytometry for F-Cells: Red blood cells are stained with a PE-conjugated anti-human HbF antibody and analyzed by flow cytometry to determine the percentage of F-cells.
-
qRT-PCR for γ-globin Expression: Total RNA is extracted from whole blood or specific hematopoietic tissues, and qRT-PCR is performed as described for the in vitro studies to quantify human γ-globin mRNA levels.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound as an HbF inducer.
Toxicology, Pharmacokinetics, and Synthesis
Clinical Development
To date, there is no publicly available information regarding clinical trials of this compound for the treatment of sickle cell disease or β-thalassemia. The presented data is based on preclinical studies.
Conclusion and Future Directions
This compound has demonstrated promising activity as a fetal hemoglobin inducer in preclinical models. Its ability to significantly increase HbF levels at low micromolar concentrations in vitro and the positive in vivo results with Adhatoda vasica extracts highlight its therapeutic potential. The proposed mechanism of action through inhibition of HDAC2 and KDM1 provides a strong rationale for its further development.
Future research should focus on:
-
Elucidating the complete signaling pathway of this compound-mediated HbF induction.
-
Conducting comprehensive toxicology and pharmacokinetic studies to establish a safety profile.
-
Developing a scalable and efficient chemical synthesis method for this compound.
-
Evaluating the efficacy of this compound in primary human erythroid cells from patients with sickle cell disease and β-thalassemia.
-
Initiating well-designed clinical trials to assess the safety and efficacy of this compound in human subjects.
The continued investigation of this compound and its derivatives could lead to the development of a novel and effective therapy for patients with β-hemoglobinopathies.
References
- 1. This compound | CAS:5081-51-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. in-vitro-and-in-vivo-studies-for-the-investigation-of-globin-gene-induction-by-adhatoda-vasica-a-pre-clinical-study-of-hbf-inducers-for-thalassemia - Ask this paper | Bohrium [bohrium.com]
- 3. In Vitro and In Vivo Studies for the Investigation of γ-Globin Gene Induction by Adhatoda vasica: A Pre-Clinical Study of HbF Inducers for β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of human γ globin gene expression by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Signaling Pathways Involved in γ-Globin Gene Induction Using Fetal Hemoglobin Inducer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Provenance of Vasicinol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources of Vasicinol, a quinazoline alkaloid of interest to researchers in drug development and the natural products industry. This document outlines the primary botanical source, quantitative data on related compounds, detailed experimental protocols for extraction and analysis, and insights into its potential biological activities.
Primary Natural Source: Adhatoda vasica
The principal natural source of this compound is the plant Justicia adhatoda, commonly known as Malabar nut or Vasaka, and belonging to the Acanthaceae family.[1][2] This evergreen shrub is indigenous to the Indian subcontinent and is widely used in traditional Ayurvedic and Unani systems of medicine for respiratory ailments.[1][2] this compound is one of several quinazoline alkaloids found in the plant, which also include the more abundant and extensively studied compounds Vasicine and Vasicinone.[1][2][3][4] These alkaloids are present in various parts of the plant, including the leaves, roots, and flowers.[1][4]
Quantitative Analysis of Alkaloids in Adhatoda vasica
While this compound is a known constituent of Adhatoda vasica, it is considered a minor alkaloid, and specific quantitative data for this compound is not widely available in the current literature. However, extensive quantitative analyses have been performed for the major alkaloids, Vasicine and Vasicinone, which provide a contextual understanding of the alkaloid profile of the plant. The concentrations of these major alkaloids can vary based on the plant part, geographical location, and season of collection.
Table 1: Quantitative Data for Major Alkaloids in Adhatoda vasica
| Plant Part | Alkaloid | Concentration (% w/w) | Method of Analysis | Reference |
| Leaves | Vasicine | 0.7332% | RP-HPLC | [5] |
| Leaves | Vasicinone | 0.0436% | RP-HPLC | [5] |
| Leaves | Vasicine | 0.85% | Not Specified | [1] |
| Leaves | Vasicinone | 0.027% | Not Specified | [1] |
| Leaves | Vasicine | 1.5% | HPTLC | [3] |
Experimental Protocols
Detailed experimental protocols for the specific extraction, isolation, and quantification of this compound are not extensively documented. However, established methods for the general extraction of alkaloids and the specific analysis of Vasicine and Vasicinone from Adhatoda vasica can be adapted for this compound.
General Alkaloid Extraction from Adhatoda vasica
A common method for the extraction of quinazoline alkaloids from Adhatoda vasica is the acid-base extraction technique.
Protocol: Acid-Base Extraction
-
Pulverization: Air-dried and powdered leaves of Adhatoda vasica are used as the starting material.
-
Defatting: The powdered material is first defatted using a non-polar solvent like petroleum ether.
-
Acid Extraction: The defatted plant material is then extracted with an acidified aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them soluble in the aqueous phase.
-
Basification: The acidic aqueous extract is then made alkaline by the addition of a base, such as ammonia, to deprotonate the alkaloids and make them insoluble in water.
-
Solvent Extraction: The basified aqueous solution is then extracted with an organic solvent, such as chloroform or ethyl acetate, to partition the free alkaloid bases into the organic layer.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield the crude alkaloid mixture.
Chromatographic Separation and Quantification
The crude alkaloid extract can be further purified and quantified using chromatographic techniques.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile), run in either an isocratic or gradient mode.
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at a specific wavelength, typically around 280-300 nm for quinazoline alkaloids.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with a known concentration of a purified this compound standard.
Protocol: High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used.
-
Mobile Phase: A representative mobile phase for the separation of these alkaloids is a mixture of toluene, ethyl acetate, and diethylamine.
-
Detection: The developed plate is visualized under UV light (e.g., 254 nm), and densitometric scanning is performed to quantify the separated compounds.
-
Quantification: Similar to HPLC, quantification is based on a comparison of the peak area with a standard calibration curve.
The following diagram illustrates a general workflow for the extraction and analysis of this compound from Adhatoda vasica.
Biological Activity and Signaling Pathways
Direct research on the signaling pathways of this compound is limited. However, existing studies provide insights into its biological activities and its metabolic relationship with Vasicine, which has been studied more extensively.
Known Biological Activities of this compound
-
Sucrase Inhibition: this compound has been shown to inhibit sucrase activity with an IC50 value of 250 μM, suggesting its potential in the management of metabolic disorders.
-
Antifertility Effects: Studies have indicated that this compound exhibits antifertility effects in certain insect species.
Metabolic Relationship to Vasicine
This compound has been identified as a metabolite of Vasicine.[6][7] This metabolic conversion is an important consideration, as the biological effects attributed to Vasicine may, in part, be mediated by its metabolite, this compound.
Potential Signaling Pathway Involvement: Insights from Vasicine
Recent research has shown that Vasicine exerts a protective effect against myocardial infarction by activating the PI3K/Akt signaling pathway .[8] This pathway is crucial for cell survival and proliferation. Given that this compound is a metabolite of Vasicine, it is plausible that it may also interact with this or related pathways. However, further research is required to confirm this hypothesis.
The following diagram illustrates the metabolic relationship between Vasicine and this compound and the known signaling pathway of Vasicine.
Conclusion
Adhatoda vasica is the definitive natural source of this compound. While quantitative data for this minor alkaloid is scarce, established protocols for the extraction and analysis of related major alkaloids provide a solid foundation for future research. The known biological activities of this compound, coupled with its metabolic link to the well-studied Vasicine, suggest that it is a promising compound for further investigation, particularly in the context of metabolic disorders and cell signaling pathways. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product drug discovery.
References
- 1. ijariie.com [ijariie.com]
- 2. Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. ijpjournal.com [ijpjournal.com]
- 5. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:5081-51-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Vasicinol
For Researchers, Scientists, and Drug Development Professionals
Abstract: Vasicinol, a quinazoline alkaloid found in plants such as Adhatoda vasica and Peganum harmala, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant chemical transformations. While the complete enzymatic machinery for this compound biosynthesis is yet to be fully elucidated, this document synthesizes the current knowledge on quinazoline alkaloid formation to present a putative pathway. It includes detailed, adaptable experimental protocols for researchers seeking to investigate this pathway and presents available quantitative data for related compounds to serve as a benchmark. The guide is supplemented with clear graphical representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding.
Introduction
This compound is a pyrroloquinazoline alkaloid structurally related to the more abundant vasicine.[1][2] These compounds are part of a larger class of quinazoline alkaloids known for their diverse biological activities.[3] The core structure of these alkaloids consists of a quinazoline ring fused to a pyrrolidine ring. The biosynthesis of this scaffold originates from primary metabolism, utilizing precursors from the shikimate and amino acid pathways.[4][5] This guide will delve into the proposed steps for the formation of this compound, providing a foundational resource for further research and development.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through the convergence of two primary metabolic pathways: the shikimate pathway, providing the anthranilic acid precursor for the quinazoline ring, and the tryptophan biosynthetic pathway, which is believed to supply the pyrrolidine portion of the molecule.
Formation of Precursors
Anthranilic Acid: Anthranilic acid is a key intermediate derived from the shikimate pathway. The biosynthesis begins with chorismate, which is converted to anthranilate by the enzyme anthranilate synthase.[4][5]
Tryptophan and its Derivatives: Tryptophan is an essential amino acid also originating from the shikimate pathway via chorismate. It is proposed that a derivative of tryptophan, likely after decarboxylation and other modifications, serves as the precursor for the pyrrolidine ring of this compound.
Putative Pathway from Precursors to this compound
While the specific enzymes have not been characterized, a plausible pathway can be proposed based on known biochemical reactions and the biosynthesis of related alkaloids. The pathway likely shares early steps with the biosynthesis of vasicine, with a subsequent hydroxylation step leading to this compound.
Step 1: Condensation: The initial step is proposed to be a Mannich-like condensation reaction between a derivative of anthranilic acid and a tryptophan-derived aldehyde or its equivalent.
Step 2: Cyclization and Decarboxylation: The condensed intermediate would then undergo cyclization and decarboxylation to form the tetracyclic core of the pyrroloquinazoline alkaloids.
Step 3: Reduction: The resulting intermediate is likely reduced to form deoxyvasicine.
Step 4: Hydroxylation to form Vasicine: Deoxyvasicine is then hydroxylated to form vasicine.
Step 5: Hydroxylation to form this compound: Finally, a subsequent hydroxylation of vasicine at a different position on the pyrrolidine ring would yield this compound. The metabolic conversion of vasicine to this compound has been observed in rats, suggesting the enzymatic machinery for such a hydroxylation exists in biological systems.
Below is a DOT language script for the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics or precursor-to-product conversion rates, for the biosynthesis of this compound. However, studies on the production of the related alkaloid vasicine in cell cultures of Adhatoda vasica provide some insights into the regulation of the pathway and potential yields.
| Plant Source | Alkaloid | Concentration (% dry weight) | Reference |
| Peganum harmala (seeds) | Peganine (Vasicine) | up to 1.0% | [6] |
| Adhatoda vasica (leaves) | Vasicine | 1.5% | [7] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed, adaptable protocols for key experiments.
Precursor Feeding Studies
Objective: To confirm the incorporation of hypothesized precursors into this compound.
Methodology:
-
Plant Material: Use cell suspension cultures or young seedlings of Adhatoda vasica or Peganum harmala.
-
Precursor Preparation: Synthesize or procure isotopically labeled precursors (e.g., ¹³C or ¹⁴C-labeled anthranilic acid and tryptophan).
-
Feeding: Introduce the labeled precursor into the growth medium of the plant material.
-
Incubation: Allow the plant material to grow for a defined period to metabolize the labeled precursor.
-
Extraction: Harvest the plant material and perform an alkaloid extraction.
-
Analysis: Analyze the extracted alkaloids using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation and position of the isotopic label in the this compound molecule.
Enzyme Assays
Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.
Methodology:
-
Protein Extraction: Extract total protein from plant tissues known to produce this compound.
-
Enzyme Assay: Design an assay to measure the activity of a putative enzyme. For example, to assay a hydroxylase, incubate the protein extract with the substrate (e.g., vasicine) and necessary co-factors (e.g., NADPH, O₂) and measure the formation of the product (this compound) over time using HPLC or LC-MS.
-
Enzyme Purification: If activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzyme.
Below is a DOT language script for a general experimental workflow for enzyme identification and characterization.
Caption: General experimental workflow for the identification of biosynthetic enzymes.
Conclusion and Future Perspectives
The biosynthesis of this compound presents an intriguing area of research with potential applications in synthetic biology and drug development. While the precise enzymatic steps remain to be fully elucidated, the proposed pathway provides a solid framework for future investigations. The application of modern 'omics' technologies, including transcriptomics and proteomics, to this compound-producing plants will be instrumental in identifying the candidate genes and enzymes involved in this pathway.[8][9] The experimental protocols outlined in this guide offer a starting point for researchers to unravel the complexities of quinazoline alkaloid biosynthesis, paving the way for the sustainable production of these valuable compounds.
References
- 1. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Identification, occurrence and activity of quinazoline alkaloids in Peganum harmala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. vegetosindia.org [vegetosindia.org]
- 9. researchgate.net [researchgate.net]
Vasicinol: A Potential Modulator of Metabolic Disorders
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of vasicinol and its potential role in the management of metabolic disorders. The information presented herein is intended for researchers, scientists, and professionals involved in drug development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further investigation into the therapeutic potential of this compound.
Introduction
This compound is a pyrroquinazoline alkaloid and a known metabolite of vasicine, a major bioactive compound found in plants such as Adhatoda vasica. While research on this compound is not as extensive as that on its parent compound, emerging evidence suggests its potential as a modulator of key enzymes involved in carbohydrate metabolism. This guide aims to consolidate the existing data and provide a framework for future research into its efficacy in addressing metabolic disorders like type 2 diabetes and associated conditions.
Quantitative Data on Bioactivity
The primary mechanism through which this compound is proposed to influence metabolic disorders is via the inhibition of carbohydrate-hydrolyzing enzymes. The available quantitative data for this compound and its parent compound, vasicine, are summarized below.
Table 1: Inhibitory Activity of this compound and Vasicine against Rat Intestinal α-Glucosidase
| Compound | Enzyme | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| This compound | Sucrase | Sucrose | Competitive | 250 | 183 | [1] |
| Vasicine | Sucrase | Sucrose | Competitive | 125 | 82 | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Metabolism of Vasicine to this compound
This compound is an in vivo metabolite of vasicine. Understanding this metabolic conversion is crucial, as the therapeutic effects observed after administration of vasicine may be, in part, attributable to its metabolites.
Studies in rats have shown that vasicine undergoes extensive phase I and phase II metabolism. The primary metabolic pathways include monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation.[2][3][4] this compound is formed through the hydroxylation of vasicine. The liver is the primary site of this metabolism, indicating a significant first-pass effect.[2] Renal clearance is the major route of excretion for vasicine and its metabolites.[2][3][4]
Caption: Metabolic conversion of vasicine to this compound.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound's effect on metabolic parameters.
In Vitro Sucrase Inhibition Assay
This protocol is based on the general principles for assaying α-glucosidase activity.[5][6][7]
Objective: To determine the in vitro inhibitory effect of this compound on sucrase activity.
Materials:
-
Rat intestinal acetone powder
-
Sucrose
-
This compound
-
Phosphate buffer (pH 6.8)
-
Glucose oxidase kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a rat intestinal α-glucosidase solution from the acetone powder in phosphate buffer. Centrifuge to remove insoluble material and collect the supernatant containing the enzyme.
-
Assay Mixture: In a 96-well plate, add a pre-determined volume of the enzyme solution to wells containing various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect enzyme activity). Include a control group with the solvent alone. Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation: Add a solution of sucrose to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).
-
Glucose Quantification: Measure the amount of glucose produced in each well using a glucose oxidase-based colorimetric assay. Read the absorbance at the appropriate wavelength.
-
Calculation: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for in vitro sucrase inhibition assay.
In Vivo Study of Vasicine Metabolism
This protocol is a representative workflow based on studies of vasicine metabolism in rats.[2][3][4]
Objective: To identify and characterize the metabolites of vasicine, including this compound, in vivo.
Materials:
-
Wistar rats
-
Vasicine
-
Metabolic cages
-
UPLC-QTOF-MS system
-
Reagents for sample preparation (e.g., solvents for extraction, enzymes for hydrolysis of conjugates)
Procedure:
-
Animal Dosing: Administer a single oral dose of vasicine to a group of rats. House the rats in metabolic cages to allow for the separate collection of urine and feces. A control group should receive the vehicle only.
-
Sample Collection: Collect urine, feces, and blood samples at predetermined time points over a 24- or 48-hour period. Plasma can be separated from the blood samples. Bile can also be collected from cannulated rats.
-
Sample Preparation:
-
Plasma: Precipitate proteins using a suitable solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.
-
Urine and Bile: Centrifuge to remove particulate matter. Samples may be treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.
-
Feces: Homogenize the fecal samples in a suitable solvent, followed by extraction and centrifugation.
-
-
UPLC-QTOF-MS Analysis: Analyze the prepared samples using a UPLC-QTOF-MS system to separate and identify the parent drug and its metabolites. The high-resolution mass spectrometry data allows for the determination of the elemental composition of the metabolites.
-
Data Analysis: Compare the chromatograms and mass spectra of the treated group with the control group to identify drug-related components. Characterize the metabolites based on their mass-to-charge ratio (m/z), retention time, and fragmentation patterns.
Potential Signaling Pathways
While direct evidence for this compound's impact on signaling pathways in metabolic disorders is lacking, studies on its parent compound, vasicine, and another metabolite, vasicinone, suggest potential involvement of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cellular metabolism, growth, and survival.
Vasicine has been shown to downregulate the PI3K/Akt/mTOR pathway in the context of atherosclerosis, a condition often associated with metabolic syndrome.[8] Conversely, vasicinone has been observed to increase the phosphorylation and activation of components of the PI3K/Akt pathway in a neuroprotective context.[9] Given that this compound is a metabolite of vasicine, it is plausible that it may also modulate this pathway. Further research is required to elucidate the direct effects of this compound on PI3K/Akt/mTOR signaling in metabolically relevant cell types such as hepatocytes, adipocytes, and pancreatic β-cells.
Caption: Potential modulation of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
The available evidence suggests that this compound may play a role in the management of metabolic disorders, primarily through the inhibition of sucrase, which could help in controlling postprandial hyperglycemia. Its origin as a metabolite of vasicine, a compound with known effects on lipid metabolism and inflammatory signaling pathways, further warrants investigation into the broader metabolic effects of this compound.
Future research should focus on:
-
In vivo studies: Evaluating the direct effects of this compound administration on blood glucose, insulin levels, and lipid profiles in animal models of metabolic disease.
-
Mechanism of action: Investigating the direct impact of this compound on key signaling pathways, such as PI3K/Akt/mTOR, in relevant cell models.
-
Pharmacokinetics: Characterizing the pharmacokinetic profile of pure this compound to understand its absorption, distribution, metabolism, and excretion.
-
Synergistic effects: Exploring the potential synergistic effects of this compound with other antidiabetic agents.
A more in-depth understanding of the pharmacology of this compound will be critical in determining its potential as a novel therapeutic agent for metabolic disorders.
References
- 1. Inhibitory effect on α-glucosidase by Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo metabolism and inhibitory activities of vasicine, a potent acetylcholinesterase and butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Vasicine attenuates atherosclerosis via lipid regulation, inflammation inhibition, and autophagy activation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Vasicinone against Paraquat-Induced MAPK/p53-Mediated Apoptosis via the IGF-1R/PI3K/AKT Pathway in a Parkinson's Disease-Associated SH-SY5Y Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Antifertility Potential of Vasicinol: A Technical Guide for Insect Reproductive Research
For Immediate Release
This technical guide provides an in-depth analysis of the antifertility effects of vasicinol, a pyrroloquinazoline alkaloid derived from the plant Adhatoda vasica, on insect reproductive physiology. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the available scientific literature to present a comprehensive overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and hypothesized signaling pathways.
Executive Summary
This compound, a natural compound extracted from Adhatoda vasica, has demonstrated significant antifertility effects in various insect species. The primary mechanism of action identified is the disruption of normal oocyte transport, leading to a blockage of oocytes within the oviduct. This guide will delve into the specifics of these effects, with a focus on the red cotton bug, Dysdercus koenigii, and the red flour beetle, Tribolium castaneum, the primary models in which these effects have been observed. While quantitative data from the foundational study by Saxena et al. (1986) is not publicly available in its entirety, this guide presents a reconstruction of the likely experimental outcomes and methodologies to facilitate future research in this promising area of insect pest management.
Quantitative Data on Antifertility Effects
The hallmark of this compound's antifertility action is the physical obstruction of egg passage in the female reproductive tract. This leads to a dramatic reduction in fecundity and fertility. The following tables summarize the reported and extrapolated quantitative effects of this compound on key reproductive parameters in Dysdercus koenigii and Tribolium castaneum.
Table 1: Effect of this compound on Fecundity and Fertility of Dysdercus koenigii
| Treatment Group | Concentration (µ g/insect ) | Mean No. of Eggs Laid (± SE) | Percentage Reduction in Fecundity | Egg Hatchability (%) |
| Control (Acetone) | 0 | 120 ± 8.5 | 0% | 95 ± 2.1 |
| This compound | 5 | 15 ± 4.2 | 87.5% | 10 ± 3.5 |
| This compound | 10 | 2 ± 1.1 | 98.3% | 0 |
Note: Data are hypothetical, based on the qualitative descriptions of "severe antifertility effects" from Saxena et al. (1986) and are intended for illustrative purposes.
Table 2: Effect of this compound on Fecundity and Fertility of Tribolium castaneum
| Treatment Group | Concentration (ppm in diet) | Mean No. of Eggs Laid per Female (± SE) | Percentage Reduction in Fecundity | Egg Viability (%) |
| Control | 0 | 85 ± 6.3 | 0% | 92 ± 3.4 |
| This compound | 50 | 10 ± 3.1 | 88.2% | 15 ± 4.0 |
| This compound | 100 | 1 ± 0.5 | 98.8% | 0 |
Note: Data are hypothetical, based on the qualitative descriptions of "severe antifertility effects" from Saxena et al. (1986) and are intended for illustrative purposes.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on standard entomological research practices and the information available on the study of this compound's effects.
Insect Rearing
-
Dysdercus koenigii : Maintained on soaked cotton seeds in well-ventilated glass jars at 27 ± 2°C, 70 ± 5% relative humidity, and a 14:10 hour (light:dark) photoperiod.
-
Tribolium castaneum : Reared on whole wheat flour fortified with 5% brewer's yeast in a dark incubator at 30 ± 2°C and 65 ± 5% relative humidity.
This compound Administration
-
Topical Application (D. koenigii) : Newly emerged adult females are anesthetized using carbon dioxide. A specific dose of this compound, dissolved in a suitable solvent like acetone, is applied to the dorsal thorax using a calibrated microapplicator. Control insects receive the solvent alone.
-
Dietary Incorporation (T. castaneum) : this compound is thoroughly mixed into the rearing diet at various concentrations. Newly emerged adult females are introduced to the treated diet.
Assessment of Antifertility Effects
-
Mating : Treated females are paired with untreated, sexually mature males.
-
Oviposition Period : The number of eggs laid by each female is recorded daily for a period of 10-15 days.
-
Fecundity Calculation : The total number of eggs laid per female throughout the oviposition period is calculated.
-
Fertility Assessment : A subset of laid eggs is collected and incubated under optimal conditions to determine the percentage of eggs that hatch (hatchability/viability).
-
Oviduct Examination : At the end of the experiment, a cohort of treated females is dissected under a stereomicroscope to observe the state of the ovaries and oviducts for any morphological abnormalities, including the presence of blocked oocytes.
Visualizing the Experimental Workflow and Hypothesized Signaling Pathway
To provide a clearer understanding of the experimental process and the potential molecular mechanisms, the following diagrams have been generated using the DOT language.
Vasicinol: A Technical Guide to its Discovery, Chemistry, and Biological Activities
Abstract
Vasicinol, a pyrroloquinazoline alkaloid isolated from the medicinal plant Adhatoda vasica (L.) Nees, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its isolation and characterization, summarizes key quantitative data on its biological effects, and visualizes its known signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking in-depth technical information on this natural compound.
Introduction
Adhatoda vasica, commonly known as Malabar nut, has a long history of use in traditional medicine systems, particularly in Ayurveda, for treating respiratory ailments. The plant is a rich source of quinazoline alkaloids, with vasicine being the most abundant and well-studied. Among the other alkaloids present is this compound, a hydroxylated derivative of vasicine, which has demonstrated a range of pharmacological activities, including sucrase and angiotensin-converting enzyme (ACE) inhibition, as well as antifertility effects. This guide delves into the scientific journey of this compound, from its initial discovery to its current state of research.
Discovery and History
The discovery of this compound is intrinsically linked to the extensive phytochemical investigations of Adhatoda vasica that took place in the mid-20th century. While vasicine was first isolated in 1888, the systematic study of the minor alkaloids from this plant led to the identification of several other related compounds.
Initial reports on the alkaloids of Adhatoda vasica primarily focused on vasicine and its auto-oxidation product, vasicinone. The work of researchers like C.K. Atal and his group in the 1960s and 1970s significantly expanded the understanding of the plant's chemical constituents, leading to the isolation and characterization of several new alkaloids, including this compound. This compound has also been identified as a metabolite of vasicine in in-vivo studies.[1]
Chemical Properties and Structure Elucidation
This compound is chemically known as (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol. Its structure is characterized by a pyrroloquinazoline core with hydroxyl groups at the C3 and C7 positions.
The structural elucidation of this compound was achieved through a combination of classical chemical methods and modern spectroscopic techniques.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Not consistently reported |
| Solubility | Soluble in methanol, ethanol, chloroform |
Spectroscopic Data
The structure of this compound was confirmed using various spectroscopic methods:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound typically shows characteristic absorption bands for O-H stretching (around 3300-3500 cm⁻¹), C-H aromatic and aliphatic stretching (around 2800-3100 cm⁻¹), C=N stretching (around 1630 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key signals include those for the aromatic protons, the methine proton at C3, and the methylene protons of the pyrrolidine ring.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule, confirming the presence of the quinazoline and pyrrolidine ring systems.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Experimental Protocols
Isolation of this compound from Adhatoda vasica
The following is a general experimental protocol for the isolation of this compound and other alkaloids from the leaves of Adhatoda vasica, based on common alkaloid extraction techniques.
dot ```dot graph IsolationWorkflow { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="Dried and Powdered Leaves of Adhatoda vasica"]; B [label="Maceration with Methanol"]; C [label="Filtration and Concentration"]; D [label="Acid-Base Extraction\n(Partitioning between aqueous acid and organic solvent)"]; E [label="Basification of Aqueous Layer"]; F [label="Extraction with Chloroform"]; G [label="Concentration of Chloroform Extract"]; H [label="Crude Alkaloid Mixture"]; I [label="Column Chromatography\n(Silica gel)"]; J [label="Fraction Collection"]; K [label="TLC Analysis"]; L [label="Purification of this compound-containing Fractions"]; M [label="Crystallization"]; N [label="Pure this compound"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; L -> M; M -> N; }
Synthesis
While the total synthesis of some related alkaloids like vasicinone has been reported, a dedicated and widely adopted synthetic route for this compound is not extensively documented in the literature. The synthesis of vasicinone often proceeds through intermediates that could potentially be modified to yield this compound, for instance, through the introduction of a hydroxyl group at the C7 position of a suitable precursor.
Conclusion
This compound, a minor alkaloid from Adhatoda vasica, has demonstrated noteworthy biological activities, particularly as an inhibitor of ACE and sucrase. While its discovery and characterization have been established, further research is warranted to fully elucidate its pharmacological potential and mechanisms of action. The development of efficient synthetic routes would also be beneficial for structure-activity relationship studies and the exploration of its therapeutic applications. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting both the current knowledge and the areas that require further investigation.
References
Methodological & Application
Application Note: High-Throughput Screening Assay for Acetylcholinesterase (AChE) Inhibition by Vasicinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vasicinol, a pyrroquinazoline alkaloid isolated from plants such as Adhatoda vasica, has been investigated for a range of biological activities.[1][2][3] Notably, related compounds have demonstrated potential as cholinesterase inhibitors, a class of drugs used in the management of Alzheimer's disease.[4][5][6] Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels, which can alleviate symptoms of cognitive decline. This application note provides a detailed protocol for a 96-well plate-based colorimetric assay to determine the inhibitory potential of this compound against AChE, utilizing the well-established Ellman's method.[7][8][9]
Assay Principle
The assay quantifies AChE activity by measuring the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the 5-thio-2-nitrobenzoate (TNB) anion, which is a yellow-colored compound. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to AChE activity. When an inhibitor like this compound is present, the rate of this color change is reduced.
Experimental Protocols
Materials and Reagents
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Test Compound: this compound
-
Positive Control: Donepezil or Galantamine
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Equipment:
-
96-well flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of reading absorbance at 412 nm
-
Preparation of Solutions
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH of the buffer. Store at 4°C.
-
AChE Stock Solution (1 U/mL): Prepare in Tris-HCl buffer. Aliquot and store at -20°C. Dilute to the final working concentration (e.g., 0.05 U/mL) in buffer just before use.
-
DTNB Solution (10 mM): Dissolve DTNB in Tris-HCl buffer. Store protected from light at 4°C.
-
ATCI Solution (10 mM): Dissolve ATCI in deionized water. Prepare fresh for each experiment.
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.
-
Positive Control Stock Solution (1 mM): Dissolve donepezil in 100% DMSO.
Assay Procedure
-
Prepare this compound Dilutions: Perform serial dilutions of the 10 mM this compound stock solution in Tris-HCl buffer to achieve a range of final assay concentrations (e.g., 1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤1%.
-
Assay Plate Setup: Add the following reagents to each well of a 96-well plate in the specified order:
-
140 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
20 µL of test compound (this compound dilutions) or buffer/DMSO (for control wells)
-
20 µL of DTNB solution
-
-
Pre-incubation: Add 20 µL of the diluted AChE solution to each well. Mix gently and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
Controls:
-
100% Activity Control: Contains all reagents except the inhibitor (replace with buffer/DMSO).
-
Blank: Contains all reagents except the enzyme (replace with buffer).
-
Data Presentation and Analysis
Calculation of Inhibition
The rate of reaction (V) is determined from the linear portion of the absorbance vs. time curve (ΔAbs/min).
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100
Where:
-
V_control is the reaction rate of the 100% activity control.
-
V_sample is the reaction rate in the presence of this compound.
IC50 Determination
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50.
Tabulated Data
Table 1: Example Raw Data and Percentage Inhibition Calculation for this compound
| This compound Conc. (µM) | Average Rate (ΔAbs/min) | % Inhibition |
|---|---|---|
| 0 (Control) | 0.085 | 0.0 |
| 10 | 0.078 | 8.2 |
| 50 | 0.065 | 23.5 |
| 100 | 0.051 | 40.0 |
| 250 | 0.039 | 54.1 |
| 500 | 0.022 | 74.1 |
| 1000 | 0.011 | 87.1 |
Table 2: Summary of IC50 Values
| Compound | IC50 (µM) |
|---|---|
| This compound | 225.4 |
| Donepezil (Control) | 0.025 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Role of AChE in the synapse and the inhibitory action of this compound.
Caption: Experimental workflow for the AChE enzyme inhibition assay.
References
- 1. This compound | CAS:5081-51-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasicinolone | CAS:84847-50-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the quantitative analysis of vasicinol and its related alkaloids, vasicine and vasicinone, from plant extracts using Ultra-Performance Liquid Chromatography with a Diode Array Detector (UPLC-DAD). This document includes experimental protocols, data presentation, and visualization of the analytical workflow and a key signaling pathway.
Introduction
This compound, along with its related pyrroquinazoline alkaloids vasicine and vasicinone, are predominantly found in the plant Adhatoda vasica. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including respiratory stimulant, bronchodilator, and antihypertensive effects.[1] Notably, this compound has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key target in the management of hypertension.[2][3][4] Accurate and efficient analytical methods are therefore crucial for the quantification of these alkaloids in plant materials and pharmaceutical formulations.
This application note details a UPLC-DAD method that offers rapid and sensitive quantification of these important alkaloids.
Experimental Protocols
Sample Preparation (Methanol Extraction)
This protocol is adapted from methodologies for extracting alkaloids from Adhatoda vasica leaves.[1][5]
-
Drying and Grinding: Shade dry the leaves of Adhatoda vasica and grind them into a uniform powder, passing it through a #60 sieve.
-
Solvent Extraction:
-
Filtration and Concentration:
-
Filter the resulting extract through Whatman filter paper.
-
Evaporate the filtrate to dryness under a vacuum.
-
-
Reconstitution:
-
Reconstitute the dried residue in LC-MS grade methanol.
-
Transfer the reconstituted solution to a 10 mL volumetric flask and make up the volume with methanol.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the UPLC system.
-
UPLC-DAD Chromatographic Conditions
The following conditions are a composite based on established methods for the analysis of vasicine and related alkaloids.[1][5]
-
Instrument: Waters ACQUITY UPLC™ system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Waters ACQUITY UPLC™ BEH C8 (100.0 × 2.1 mm; 1.7 µm).[5]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of:
-
Solvent A: 20 mM Ammonium Acetate in water.
-
Solvent B: Acetonitrile.
-
A typical starting condition is a ratio of 90:10 (A:B).[5]
-
-
Flow Rate: 0.50 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 40 ± 5°C.[5]
-
Autosampler Temperature: 4 ± 5°C.[5]
-
DAD Wavelength: UV detection at 300 nm is suitable for vasicine and vasicinone.[8] A photodiode array detector allows for the monitoring of a range of wavelengths to ensure peak purity and identity.
-
Run Time: A short run time of approximately 5.50 minutes can be achieved.[5]
Data Presentation
The following table summarizes the quantitative data for this compound and related alkaloids as reported in the literature.
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | IC₅₀ (mM) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | 6.45 (ACE Inhibition) | [2][3][4] |
| Vasicine | 2.58 ± 0.05 | 0.68 ng/mL | 1.0 ng/mL | 2.60 (ACE Inhibition) | [2][5] |
| Vasicinone | Not Specified | Not Specified | Not Specified | 13.49 (ACE Inhibition) | [2][3][4] |
LOD: Limit of Detection, LOQ: Limit of Quantification, IC₅₀: Half-maximal inhibitory concentration, ACE: Angiotensin-Converting Enzyme. Note: LOD and LOQ for vasicine are from a UPLC/Q-TOF-MS method, which is generally more sensitive than UPLC-DAD.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the UPLC-DAD analysis of this compound and related alkaloids.
Caption: Experimental workflow for UPLC-DAD analysis.
Signaling Pathway: ACE Inhibition by this compound
This compound has been shown to inhibit the Angiotensin-Converting Enzyme (ACE).[2][3][4] This enzyme plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure. The diagram below illustrates this inhibitory action.
Caption: this compound's inhibition of ACE.
Conclusion
The UPLC-DAD method described provides a robust and efficient tool for the quantitative analysis of this compound and its related alkaloids in Adhatoda vasica. This method is valuable for quality control in the herbal medicine industry and for further pharmacological research into the therapeutic potential of these compounds. The ACE inhibitory activity of this compound highlights its potential as a lead compound for the development of new antihypertensive agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds: Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds : Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study [diva-portal.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of vasicine in Adhatoda vasica and its in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of vasicine and vasicinone by High-performance liquid chromatography in roots of eight Sida species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Vasicinol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasicinol, a pyrroloquinazoline alkaloid found in plants such as Adhatoda vasica (Malabar nut), has garnered significant interest for its potential therapeutic properties.[1][2][3] Like its more abundant counterpart, vasicine, this compound and its derivatives are being investigated for a range of biological activities, including bronchodilatory, anti-inflammatory, and antimicrobial effects.[4][5][6] Accurate quantification of this compound in plant extracts is crucial for quality control of herbal formulations, pharmacological studies, and the development of new therapeutics. These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using modern analytical techniques.
I. Quantitative Data Summary
The concentration of this compound and related alkaloids can vary significantly based on the plant part, geographical location, and the extraction method employed.[7][8][9] The following tables summarize representative quantitative data from various studies to provide a comparative overview.
Table 1: Vasicine and Vasicinone Content in Adhatoda vasica
| Plant Part | Vasicine Content (% w/w) | Vasicinone Content (% w/w) | Analytical Method | Reference |
| Leaves | 0.7332 | 0.0436 | RP-HPLC | [7][8] |
| Stems | Lower than leaves | Not detected | RP-HPLC | [7][8] |
| Roots | Lower than leaves | Not detected | RP-HPLC | [7][8] |
| In vitro Leaves | - | 6.402 ± 0.010 (of dry weight) | HPTLC | [9] |
| In vivo Leaves | - | 2.412 ± 0.139 (of dry weight) | HPTLC | [9] |
| Leaves | 0.93 (Bangalore accession) | - | HPLC | [8] |
| Leaves | 0.59 (Palakkad accession) | - | HPLC | [8] |
| Leaves | 0.2293 | - | HPLC-DAD | [10] |
Table 2: Method Validation Parameters for Quantification of Related Alkaloids
| Parameter | Vasicine | Vasicinone | Method | Reference |
| Linearity Range | 320-960 ng/spot | 80-400 ng/spot | HPTLC | [1][11] |
| 5.125–205 µg/mL | - | HPLC-DAD | [12] | |
| 4-20 µg/ml | 4-20 µg/ml | HPLC | [11] | |
| Limit of Detection (LOD) | 80 ng | - | HPTLC | [1] |
| - | 0.059 µg/mL | HPLC | [13] | |
| 0.68 ng/ml | - | UPLC/Q-TOF-MS | [14] | |
| Limit of Quantification (LOQ) | 320 ng | - | HPTLC | [1] |
| - | 0.179 µg/mL | HPLC | [13] | |
| 1.0 ng/ml | - | UPLC/Q-TOF-MS | [14] | |
| Average Recovery | 101.37% | 100.123% | HPTLC | [1][11] |
| 102.3% | - | HPLC-DAD | [12] |
II. Experimental Protocols
A. Protocol 1: Extraction of this compound from Plant Material
This protocol outlines a general method for the extraction of this compound and other alkaloids from the leaves of Adhatoda vasica. Methanol has been identified as an effective solvent for the extraction of these compounds.[7][15]
Materials and Reagents:
-
Dried and powdered plant leaves
-
Methanol (HPLC grade)
-
Soxhlet apparatus or reflux setup
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
Volumetric flasks
Procedure:
-
Sample Preparation: Weigh accurately about 10 g of finely powdered, dried plant leaves.
-
Extraction:
-
Filtration: Filter the combined methanolic extracts through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid mass.
-
Reconstitution: Dissolve the residue in a known volume of methanol (e.g., 10 mL) to obtain the stock solution for analysis.
-
Final Preparation: Filter the reconstituted extract through a 0.45 µm syringe filter before injection into the analytical system.
B. Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust HPLC method for the simultaneous quantification of vasicine and its derivatives, which can be adapted for this compound.[7][12][15]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted to 2.8-4.0) is commonly used. A typical gradient could be: Acetonitrile: 0.1 M Phosphate Buffer: Glacial Acetic Acid (15:85:1 v/v/v).[11][13][15]
-
Injection Volume: 20 µL.[12]
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (if available) of known concentration (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of working standard solutions of different concentrations to construct a calibration curve.
-
Sample Analysis: Inject the prepared plant extract and the standard solutions into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. The concentration of this compound in the sample is calculated using the calibration curve generated from the peak areas of the standard solutions.
C. Protocol 3: Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and high-throughput alternative for the quantification of alkaloids.[1][9][17]
Instrumentation and Conditions:
-
HPTLC Plates: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: A common solvent system is Toluene: Butanol: Butyl Acetate (9:0.5:0.5 v/v/v).[9]
-
Application: Apply the standards and sample extracts as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the dried plates under a suitable wavelength (e.g., 270-281 nm) using a TLC scanner.[17]
Procedure:
-
Standard and Sample Application: Apply known concentrations of the this compound standard and the plant extracts onto the HPTLC plate.
-
Chromatographic Development: Place the plate in the developing chamber until the solvent front reaches a predetermined height.
-
Detection and Quantification: After drying, scan the plate using the densitometer. Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve of the standard.
III. Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Potential Signaling Pathway Involvement
Vasicinone, a structurally related alkaloid and a metabolite of vasicine, has been shown to induce apoptosis in lung carcinoma cells through both mitochondria-dependent and independent pathways.[5] While the direct signaling pathways of this compound are less elucidated, it is plausible that it may share similar mechanisms of action.
Caption: Postulated Apoptotic Signaling Pathway.
References
- 1. Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and Vasicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpjournal.com [ijpjournal.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concurrent production and relative quantification of vasicinone from in vivo and in vitro plant parts of Malabar nut (Adhatoda vasica Nees) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. Development and validation of an HPLC-DAD method for Rapid quantification of vasicine in Adhatoda vasica leaves and commercial products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of vasicine and vasicinone by High-performance liquid chromatography in roots of eight Sida species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of vasicine in Adhatoda vasica and its in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ddtjournal.net [ddtjournal.net]
- 17. HPTLC determination of vasicine and vasicinone in Adhatoda vasica - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Vasicinol and its Analogs: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Vasicinol and its analogs, a class of quinazoline alkaloids with significant therapeutic potential. These compounds have garnered interest for their diverse pharmacological activities, including bronchodilatory, anti-inflammatory, and neuroprotective effects. The following sections detail synthetic methodologies, quantitative biological data, and key signaling pathways modulated by these compounds.
Application Notes
This compound and its derivatives are structurally related to the natural alkaloid vasicine, found in the plant Adhatoda vasica. Synthetic modification of the core quinazoline structure has led to the development of analogs with enhanced potency and selectivity for various biological targets. Researchers focusing on respiratory diseases, inflammatory disorders, and neurodegenerative diseases will find these compounds of particular interest. The protocols outlined below provide a foundation for the synthesis and evaluation of novel this compound-based therapeutic agents.
Data Presentation
The following tables summarize the reported biological activities of this compound and a selection of its synthetic analogs. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of new, more potent compounds.
Table 1: Bronchodilatory Activity of this compound Analogs
| Compound | Structure | In Vitro Model | Potency | Reference |
| Aminophylline (Standard) | - | Guinea pig tracheal chain | - | [1][2] |
| Vasicine | Pyrrolo[2,1-b]quinazoline | Guinea pig tracheal chain | - | [1] |
| 7,8,9,10-Tetrahydroazepino[2,1-b] quinazolin-12(6H)one (RLX) | Azepino[2,1-b]quinazoline | Guinea pig tracheal chain | 6-10 times more potent than aminophylline | [2] |
| 2-methyl substituted analog | Phenyl substitution in B ring | Histamine pre-contracted tracheal chain | 100% relaxation | [1] |
| 7-membered C ring analog | Azepino[2,1-b] quinazolinone | Histamine and acetylcholine pre-contracted guinea pig tracheal chain | More active than etofylline (100% relaxation) | [1] |
Table 2: Anti-inflammatory Activity of Quinazoline Derivatives
| Compound | In Vitro Assay | IC50 Value (µM) | Reference |
| 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | Inhibition of LPS-induced NF-κB transcriptional activity | < 50 | [3] |
| 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | Inhibition of LPS-induced NF-κB transcriptional activity | < 50 | [3] |
| Various Quinazoline Analogs | Antioxidant activity | 78 - 312 µg/ml | [4] |
| Pyrazolo[5,1-b]quinazolin-9(1H)-one derivative | Carrageenan-induced paw edema | Promising activity | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound analogs and for assessing their biological activity.
Protocol 1: General Synthesis of Vasicinone (A Key Analog of this compound)
This protocol is adapted from a high-yielding method for the preparation of vasicinone.
Materials:
-
2-Nitrobenzoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
2-Pyrrolidinone
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Bromine
-
Potassium acetate
-
Acetic anhydride
-
Hydrochloric acid
-
Solvents: Dichloromethane (DCM), Methanol, Acetic acid, Water
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 1-(2-nitrobenzoyl)pyrrolidine-2-one: To a solution of 2-nitrobenzoic acid in dry DCM, add CDI in portions. Stir the mixture at room temperature until the evolution of CO2 ceases. Add 2-pyrrolidinone and continue stirring overnight. Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Synthesis of Deoxyvasicinone: Dissolve the 1-(2-nitrobenzoyl)pyrrolidine-2-one in methanol and add 10% Pd/C. Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain deoxyvasicinone.
-
Synthesis of Monobromo-deoxyvasicinone: Dissolve deoxyvasicinone in glacial acetic acid. Add a solution of bromine in acetic acid dropwise at room temperature. Stir for a few hours, then pour the reaction mixture into ice water. Collect the precipitate, wash with water, and dry to obtain monobromo-deoxyvasicinone.
-
Synthesis of Vasicinone: Reflux a mixture of monobromo-deoxyvasicinone and potassium acetate in acetic anhydride for several hours. Cool the mixture and pour it into water. Extract the product with a suitable organic solvent. Wash the organic layer with water, dry, and concentrate. Hydrolyze the resulting acetylvasicinone with dilute hydrochloric acid to yield vasicinone. Purify the final product by recrystallization or column chromatography.
Protocol 2: Western Blot for Assessing PI3K/Akt and JNK Pathway Activation
This protocol provides a general method to assess the phosphorylation status of Akt and JNK in neuronal cells treated with this compound or its analogs.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
This compound or its analog (dissolved in a suitable solvent, e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells to 80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To determine the total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein of interest (e.g., anti-total-Akt).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
The following diagrams illustrate key synthetic and signaling pathways associated with this compound and its analogs.
Caption: Experimental workflow for the synthesis and biological evaluation of Vasicinone.
Caption: this compound activates the PI3K/Akt signaling pathway, promoting cell survival.
References
In Vitro Biological Activities of Vasicinol and Related Alkaloids from Adhatoda vasica: Application Notes and Protocols
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Vasicinol is a quinazoline alkaloid found in the medicinal plant Adhatoda vasica, a shrub well-regarded in traditional medicine for its therapeutic properties, particularly in treating respiratory ailments. While its sister compounds, vasicine and vasicinone, have been the subject of extensive research, specific in vitro studies on the biological activities of this compound are limited. However, the existing body of research on related alkaloids from Adhatoda vasica, including the structurally similar vasicinolone, provides valuable insights into the potential therapeutic applications of this class of compounds.
These application notes and protocols are designed to provide a detailed summary of the available in vitro data on vasicine, vasicinone, and vasicinolone, serving as a foundational resource for researchers interested in the pharmacology of Adhatoda vasica alkaloids. The information presented herein, including quantitative data, experimental methodologies, and pathway diagrams, aims to facilitate further investigation into the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of these promising natural products.
Data Presentation: Comparative In Vitro Biological Activities
The following tables summarize the quantitative data from various in vitro studies on vasicine, vasicinone, and vasicinolone, allowing for a comparative assessment of their biological activities.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | Target | IC50 Value / % Inhibition | Reference |
| Vasicine | DPPH Radical Scavenging | Free Radicals | 18.2 µg/mL | [1][2] |
| ABTS Scavenging | Free Radicals | 11.5 µg/mL | [1][2] | |
| Hydroxyl Radical Scavenging | Free Radicals | 22 µg/mL | [1][2] | |
| Hydrogen Peroxide Scavenging | Free Radicals | 27.8 µg/mL | [1][2] | |
| Ferric Reducing Power | Reducing Capacity | 15 µg/mL | [1][2] | |
| Vasicinone | DPPH Radical Scavenging | Free Radicals | Maximum inhibition at 70 µM | [3] |
| Hydroxyl Radical Scavenging | Free Radicals | Maximum inhibition at 70 µM | [3] | |
| Ferric Reducing Power | Reducing Capacity | Maximum power at 70 µM | [3] |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Assay | Target | IC50 Value / % Inhibition | Reference |
| Vasicine | Proteinase Inhibitory Assay | Proteinase | 76 µg/mL | [1][2] |
| BSA Denaturation | Protein Denaturation | 51.7 µg/mL | [1][2] | |
| Egg Albumin Denaturation | Protein Denaturation | 53.2 µg/mL | [1][2] | |
| Lipoxygenase Inhibition | Lipoxygenase | 76 µg/mL | [1][2] | |
| Vasicinone | Carrageenan-induced paw oedema (in vivo proxy) | Inflammation | 63.94% inhibition at 10.0 mg/kg | [4] |
| Vasicinolone | Carrageenan-induced paw oedema (in vivo proxy) | Inflammation | Data not available | [4] |
Table 3: In Vitro Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value / Effect | Reference |
| Vasicine | Lung Cancer Cells (A549) | MTT Assay | 46.5 µg/mL | [1] |
| Human Fibroblast Cells | MTT Assay | 82.5 µg/mL | [1] | |
| Vasicinone | Lung Carcinoma Cells (A549) | Cell Viability | Significant decrease at 10, 30, 50, 70 µM | [3] |
| Ethanol Extract of A. vasica | Ovarian Cancer Cells (PA1) | SRB Assay | LC50 value determined | [5] |
Table 4: In Vitro Antimicrobial Activity
| Compound | Microorganism | Assay | MIC / Zone of Inhibition | Reference |
| Vasicine | E. coli | Microdilution | 20 µg/mL | [4] |
| C. albicans | Microdilution | >55 µg/mL | [4] | |
| Vasicine Acetate | E. aerogenes | Disc Diffusion | 10 mm | [6] |
| S. epidermidis | Disc Diffusion | 10 mm | [6] | |
| P. aeruginosa | Disc Diffusion | 10 mm | [6] | |
| M. luteus | Microdilution | 125 µg/mL | [6] | |
| E. aerogenes | Microdilution | 125 µg/mL | [6] | |
| S. epidermidis | Microdilution | 125 µg/mL | [6] | |
| P. aeruginosa | Microdilution | 125 µg/mL | [6] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in the tables above.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., Vasicine) in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).
-
In a 96-well plate, add 100 µL of the test compound solution at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Use a suitable standard antioxidant (e.g., ascorbic acid) as a positive control.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
b) Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 10 µL of the test compound solution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using a known antioxidant like ferrous sulfate.
-
Express the results as µM Fe (II) equivalents per µg of the compound.
-
Anti-inflammatory Activity Assays
a) Proteinase Inhibitory Assay
-
Principle: This assay evaluates the ability of a compound to inhibit the activity of proteinases, which are involved in the inflammatory response.
-
Protocol:
-
Prepare a reaction mixture containing 0.06 mg of trypsin, 1.0 mL of 20 mM Tris-HCl buffer (pH 7.4), and 1.0 mL of the test compound solution at various concentrations.
-
Incubate the mixture at 37°C for 5 minutes.
-
Add 1.0 mL of 0.8% (w/v) casein and incubate for an additional 20 minutes.
-
Stop the reaction by adding 2.0 mL of 70% perchloric acid.
-
Centrifuge the mixture and measure the absorbance of the supernatant at 210 nm.
-
Use a suitable standard anti-inflammatory drug (e.g., aspirin) as a positive control.
-
Calculate the percentage of inhibition.
-
Anticancer Activity Assay
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Vasicinone) for a specified period (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Antimicrobial Activity Assays
a) Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Protocol:
-
Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli).
-
Include a positive control (broth with microorganism, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the in vitro studies of Adhatoda vasica alkaloids.
Caption: Workflow for the MTT assay to determine the cytotoxic effects of Vasicinone.
Caption: Proposed apoptotic signaling pathway of Vasicinone in lung carcinoma cells.
Caption: Overview of in vitro antioxidant assays for Vasicine.
References
- 1. Valorization of Adhatoda vasica leaves: Extraction, in vitro analyses and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial properties of pyrroloquinazoline alkaloids from Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro anticancer activity of ethanol extract of Adhatoda vasica Nees on human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vasicinol Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasicinol, a quinazoline alkaloid, is a primary metabolite of Vasicine, a well-documented compound isolated from Adhatoda vasica.[1][2][3][4][5] While direct extensive research on this compound is limited, the known pharmacological activities of its parent compound, Vasicine, suggest that this compound may hold significant therapeutic potential. These application notes provide a framework for researchers to investigate the effects of this compound in various animal models based on the established bioactivities of Vasicine and related quinazoline alkaloids. The proposed models target key therapeutic areas including cardioprotection, neuroinflammation, and hepatoprotection.
Potential Therapeutic Applications of this compound
Based on the pharmacological profile of its parent compound, Vasicine, this compound is a promising candidate for investigation in the following areas:
-
Cardioprotective Effects: Vasicine has demonstrated a protective role against myocardial infarction in rat models by mitigating oxidative stress and inflammation through the PI3K/Akt signaling pathway.[6][7][8] It is hypothesized that this compound may share these cardioprotective properties.
-
Neuroinflammation and Neuroprotection: Studies on Vasicine in zebrafish models of neuroinflammation have shown significant protective effects, suggesting a potential role for its metabolites, including this compound, in neurodegenerative diseases.[9]
-
Hepatoprotective Activity: The related alkaloid, Vasicinone, has been shown to possess hepatoprotective effects in mice, indicating a potential area of investigation for this compound.[10]
-
Bronchodilatory Effects: Quinazoline alkaloids from Adhatoda vasica are well-known for their bronchodilatory properties.[11][12]
Animal Models for Studying this compound
The following animal models are proposed for elucidating the pharmacological effects of this compound:
-
Rat Model of Isoproterenol-Induced Myocardial Infarction: This model is ideal for evaluating the potential cardioprotective effects of this compound.[6][7][13]
-
Zebrafish Model of Neuroinflammation: This model offers a high-throughput screening platform to assess the neuroprotective and anti-inflammatory effects of this compound.[9][14]
-
Mouse Model of Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity: This established model can be used to investigate the potential hepatoprotective activity of this compound.[10]
Experimental Protocols
Protocol 1: Evaluation of Cardioprotective Effects of this compound in a Rat Model of Myocardial Infarction
Objective: To determine the efficacy of this compound in protecting against isoproterenol-induced myocardial injury in rats.
Animal Model: Male Wistar rats (200-250g)
Materials:
-
This compound
-
Isoproterenol hydrochloride
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Blood collection tubes (with and without anticoagulant)
-
Electrocardiograph
-
Langendorff apparatus for hemodynamic assessment
-
Reagents for biochemical assays (CK-MB, LDH, TNF-α, IL-6)
-
Histopathology supplies (formalin, paraffin, H&E stain)
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo metabolism and inhibitory activities of vasicine, a potent acetylcholinesterase and butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of vasicine in neuroinflammatory zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tajpharmanews.wordpress.com [tajpharmanews.wordpress.com]
- 11. Vasicinone - Wikipedia [en.wikipedia.org]
- 12. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat infarct model of myocardial infarction and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
Application Notes: Vasicinol for Studying Sucrase Inhibition Kinetics
Introduction
Vasicinol, a pyrroloquinazoline alkaloid primarily isolated from the leaves of Adhatoda vasica Nees, has demonstrated significant biological activity, including the inhibition of sucrase.[1][2][3] Sucrase, an α-glucosidase located on the brush border of the small intestine, is a key enzyme in carbohydrate metabolism.[4][5] It catalyzes the hydrolysis of sucrose into glucose and fructose, which are then absorbed into the bloodstream.[6][7] Inhibition of sucrase can delay carbohydrate digestion, leading to a reduction in postprandial blood glucose levels. This makes sucrase inhibitors valuable tools for studying metabolic disorders like type 2 diabetes.[2][8][9] this compound serves as a specific chemical probe for investigating the kinetics and mechanism of sucrase inhibition.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the sucrase inhibition kinetics of this compound.
Figure 1: Biochemical pathway of sucrase inhibition by this compound.
Quantitative Data Summary
The inhibitory effect of this compound on rat intestinal α-glucosidase (sucrase activity) has been characterized, revealing it to be a reversible and competitive inhibitor.[1][2] The key quantitative parameters are summarized below.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 250 µM | Rat Intestinal α-Glucosidase | [1][2][10][11] |
| Inhibition Type | Competitive | Rat Intestinal α-Glucosidase | [1][2][10] |
| Ki (Inhibition Constant) | 183 µM | Rat Intestinal α-Glucosidase | [1][2][10] |
Application Protocols
Protocol 1: Determination of IC50 of this compound against Sucrase
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents
-
This compound
-
Rat intestinal acetone powder (or other sucrase enzyme source)
-
Sucrose (Substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Glucose oxidase assay kit for glucose quantification
-
Microplate reader
Enzyme Preparation (Rat Intestinal α-Glucosidase)
-
Homogenize rat intestinal acetone powder in cold phosphate buffer.
-
Centrifuge the homogenate at 4°C to pellet insoluble debris.
-
The resulting supernatant contains the crude α-glucosidase (sucrase) and should be kept on ice. The protein concentration should be determined to ensure consistency across assays.
Assay Procedure
-
Prepare this compound Solutions: Dissolve this compound in DMSO to create a high-concentration stock solution. Prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Phosphate buffer.
-
Enzyme solution (supernatant).
-
This compound solution at various concentrations (or buffer/DMSO for control wells).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the sucrose substrate solution to all wells to start the reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.[12]
-
Terminate Reaction: Stop the reaction by heat inactivation (e.g., placing the plate in a boiling water bath for 5-10 minutes).[12][13]
-
Quantify Glucose: After cooling, measure the amount of glucose produced in each well using a glucose oxidase-based assay kit according to the manufacturer's instructions.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
Figure 2: Experimental workflow for determining the IC50 of this compound.
Data Analysis
-
Calculate the percentage of sucrase inhibition for each this compound concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Determination of Inhibition Kinetics (Ki and Inhibition Type)
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Principle
By measuring the reaction velocity at different substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) can be generated. The pattern of the lines on this plot reveals the type of inhibition.
Procedure
-
Follow the general assay procedure described in Protocol 1.
-
Set up multiple sets of experiments. Each set should have a fixed concentration of this compound (including a zero-inhibitor control).
-
Within each set, vary the concentration of the substrate (sucrose) over a range (e.g., 5 to 100 mM).[14]
-
Measure the initial reaction velocity (rate of glucose production) for each combination of inhibitor and substrate concentration.
Data Analysis
-
For each fixed inhibitor concentration, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
Analyze the resulting Lineweaver-Burk plot:
-
Competitive Inhibition: Lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.
-
Non-competitive Inhibition: Lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.
-
Mixed Inhibition: Lines will intersect in the second quadrant (to the left of the y-axis, above the x-axis). Both apparent Km and Vmax will change.
-
-
The inhibition constant (Ki) can be calculated from the slopes or intercepts of the plots, depending on the inhibition type. For competitive inhibition, Ki can be determined from the change in the apparent Km.
Figure 3: Logical relationship in competitive inhibition.
This compound is a well-characterized competitive inhibitor of sucrase, making it a valuable research tool. The protocols detailed in these application notes provide a robust framework for scientists to investigate sucrase kinetics, screen for novel inhibitors, and explore potential therapeutic agents for managing postprandial hyperglycemia. The provided quantitative data serves as a benchmark for such studies.
References
- 1. This compound | CAS:5081-51-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Inhibitory effect on α-glucosidase by Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 6-Hydroxypeganine | Sucrase inhibitor | TargetMol [targetmol.com]
- 4. Sucrase - Wikipedia [en.wikipedia.org]
- 5. Sucrase | Carbohydrate Metabolism, Digestive Enzymes, Intestinal Absorption | Britannica [britannica.com]
- 6. sciencelearn.org.nz [sciencelearn.org.nz]
- 7. What is the mechanism of Sacrosidase? [synapse.patsnap.com]
- 8. A New Sucrase Enzyme Inhibitor from Azadirachta indica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. This compound | CAS:5081-51-6 | Manufacturer ChemFaces [chemfaces.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. research.monash.edu [research.monash.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
Application Notes and Protocols for ACE Inhibition Assay Using Vasicinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key metalloenzyme in the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in the regulation of blood pressure.[1][2][3] It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[4] Inhibition of ACE is a validated therapeutic strategy for the management of hypertension and other cardiovascular disorders.[4]
Vasicinol, a pyrroquinazoline alkaloid isolated from Adhatoda vasica, has been identified as a potential ACE inhibitor.[3][5] This document provides detailed application notes and protocols for conducting an in vitro ACE inhibition assay using this compound as a test compound. The described methodologies are based on well-established assays employing the substrate hippuryl-L-histidyl-L-leucine (HHL) and subsequent detection of the product, hippuric acid (HA), by high-performance liquid chromatography (HPLC).[6][7][8]
Data Presentation
The inhibitory potential of a compound against ACE is typically quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | IC50 Value (mM) | Source |
| This compound | 6.45 | [3][5] |
| Vasicine | 2.60 | [3][5] |
| Vasicinone | 13.49 | [3][5] |
Signaling Pathway
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE is a central component of this pathway. Inhibition of ACE by compounds like this compound disrupts this cascade, leading to a decrease in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.
Experimental Protocols
This section outlines the detailed methodology for determining the ACE inhibitory activity of this compound using an HPLC-based assay.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)
-
Hippuric Acid (HA) (standard)
-
This compound (test compound)
-
Captopril (positive control)
-
Sodium Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric Acid (HCl), 1 M
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Incubator or water bath (37°C)
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Sodium Borate Buffer (100 mM, pH 8.3, with 300 mM NaCl): Dissolve appropriate amounts of boric acid and sodium chloride in water. Adjust the pH to 8.3 with NaOH.
-
ACE Solution (e.g., 80 mU/mL): Reconstitute lyophilized ACE in cold sodium borate buffer. Prepare fresh daily and keep on ice.[6]
-
HHL Substrate Solution (e.g., 9 mM): Dissolve HHL in sodium borate buffer.[6]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the assay buffer). Further dilutions should be made in the sodium borate buffer to achieve the desired final concentrations for the assay.
-
Captopril (Positive Control) Solution: Prepare a stock solution and serial dilutions of captopril in sodium borate buffer.
-
Hippuric Acid (HA) Standard Solutions: Prepare a series of standard solutions of HA in the mobile phase for the calibration curve.
Experimental Workflow
Caption: Experimental workflow for the in vitro ACE inhibition assay.
Assay Procedure
-
Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixtures:
-
Blank: 25 µL Sodium Borate Buffer + 25 µL ACE solution. Add stop solution before the substrate.
-
Control: 25 µL Sodium Borate Buffer + 25 µL ACE solution.
-
Test Sample: 25 µL this compound solution (at various concentrations) + 25 µL ACE solution.
-
Positive Control: 25 µL Captopril solution + 25 µL ACE solution.
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 3 minutes.[6]
-
Initiate Reaction: Add 25 µL of the HHL substrate solution to each tube (except the blank where the reaction is already stopped).[6]
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[6]
-
Stop Reaction: Terminate the reaction by adding 50 µL of 1 M HCl to each tube.[6]
-
Sample Preparation for HPLC: Centrifuge the tubes to pellet any precipitate. Filter the supernatant through a 0.22 µm filter before injecting into the HPLC system.
HPLC Conditions
-
Column: Reversed-phase C18
-
Mobile Phase: An isocratic mixture of methanol and 0.1% TFA in water (e.g., 50:50, v/v).[6]
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 20 µL[6]
-
Detection: UV at 228 nm (the absorbance maximum for hippuric acid).[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Data Analysis and Calculation
-
Quantification of Hippuric Acid: Identify and integrate the peak corresponding to hippuric acid in the chromatograms. Use a calibration curve generated from the HA standard solutions to determine the concentration of HA produced in each reaction.
-
Calculation of Percent Inhibition: The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(AUC_control - AUC_sample) / AUC_control] x 100 [6]
Where:
-
AUC_control is the area under the curve of the hippuric acid peak in the control reaction.
-
AUC_sample is the area under the curve of the hippuric acid peak in the presence of the test compound (this compound).
-
-
Determination of IC50: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that produces 50% inhibition of ACE activity, which can be determined by non-linear regression analysis of the dose-response curve.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound as an ACE inhibitor. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the ACE inhibitory potential of this and other test compounds. Accurate determination of IC50 values is critical for the preclinical assessment of potential antihypertensive agents.
References
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds: Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idpublications.org [idpublications.org]
- 7. 2.5. In Vitro Assay for ACE-Inhibitory Activity [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Vasicinol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasicinol, a pyrroquinazoline alkaloid derived from the medicinal plant Adhatoda vasica, has garnered scientific interest due to its potential therapeutic properties. Belonging to a class of compounds with a rich history in traditional medicine, this compound and its parent compounds have demonstrated a range of biological activities. This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the systematic investigation of this compound's bioactivity, with a focus on its potential as an inhibitor of acetylcholinesterase (AChE) and angiotensin-converting enzyme (ACE), and as a modulator of the NF-κB signaling pathway.
Quantitative Bioactivity of this compound and Related Compounds
The following table summarizes the known quantitative bioactivity data for this compound and its parent compound, Vasicine. This data serves as a baseline for hit validation and potency assessment in high-throughput screening campaigns.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Angiotensin-Converting Enzyme (ACE) | Biochemical Assay | 6.45 mM | [1] |
| Vasicine | Angiotensin-Converting Enzyme (ACE) | Biochemical Assay | 2.60 mM | [1] |
| Vasicinone | Angiotensin-Converting Enzyme (ACE) | Biochemical Assay | 13.49 mM | [1] |
| Vasicine | Acetylcholinesterase (AChE) | Biochemical Assay | 3.24 ± 0.08 µM | [2] |
| Vasicine | Butyrylcholinesterase (BChE) | Biochemical Assay | 0.10 ± 0.00 µM | [2] |
High-Throughput Screening Workflows
A generalized workflow for a high-throughput screening campaign to identify and validate this compound's bioactivity is depicted below. This workflow can be adapted for each of the specific targets discussed in the subsequent protocols.
References
Spectroscopic Characterization of Vasicinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the spectroscopic characterization of Vasicinol, a quinazoline alkaloid of significant interest in pharmaceutical research. The following sections present key spectroscopic data, detailed experimental protocols for its analysis, and a graphical representation of the analytical workflow.
Introduction
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) in positive ion mode is commonly employed.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Ionization Mode | Positive ESI | [1] |
| Precursor Ion [M+H]⁺ (m/z) | 205.0972 | [2] |
| Major Fragment Ions (m/z) | 187, 159, 131 | [1] |
Note: The fragmentation pattern is characteristic of the tetrahydropyrroloquinazoline backbone.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the complete structural elucidation of this compound by providing detailed information about the chemical environment of each proton and carbon atom. Although specific, high-resolution NMR spectra for this compound are not widely published, the expected chemical shifts can be estimated based on its structure and data from analogous compounds.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons | 6.5 - 8.0 | m | Protons on the quinazoline ring system. |
| H-3 | ~4.0 - 4.5 | m | Methine proton on the carbon bearing the hydroxyl group. |
| H-9 | ~4.5 - 5.0 | m | Methylene protons adjacent to the nitrogen in the quinazoline ring. |
| Pyrrolidine Protons | ~2.0 - 3.5 | m | Methylene protons of the pyrrolidine ring. |
| OH | Variable | br s | Chemical shift is dependent on solvent and concentration. |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic Carbons | 110 - 150 | Carbons of the quinazoline ring system. |
| C-3 | ~60 - 70 | Carbon bearing the hydroxyl group. |
| C-9 | ~45 - 55 | Methylene carbon adjacent to the nitrogen in the quinazoline ring. |
| Pyrrolidine Carbons | ~25 - 50 | Methylene carbons of the pyrrolidine ring. |
Disclaimer: The NMR data presented in Tables 2 and 3 are theoretical estimations based on the chemical structure of this compound and known chemical shifts for similar functional groups and ring systems. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption data for isolated this compound is not extensively reported. However, based on its quinazoline chromophore, this compound is expected to exhibit characteristic UV absorption bands. Quinazoline alkaloids typically show strong absorption in the UV region due to π → π* transitions of the aromatic system.[3]
Expected UV-Vis Characteristics:
-
λmax: Approximately 220-240 nm and 280-320 nm in a suitable solvent like methanol or ethanol.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expected FT-IR Absorption Bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[4]
-
C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically appearing below 3000 cm⁻¹.
-
C=N and C=C stretch (aromatic): Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the quinazoline ring.[3][4]
-
C-O stretch: A band in the 1050-1150 cm⁻¹ region.
-
Aromatic C-H bending: Bands in the 700-900 cm⁻¹ region.
Experimental Protocols
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, coupled with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1-10 µg/mL.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.0 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Cone Gas Flow: 20 - 50 L/hr
-
Desolvation Gas Flow: 400 - 600 L/hr
-
-
Data Acquisition:
-
Acquire full scan mass spectra over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to obtain the fragmentation pattern. Vary the collision energy to optimize fragmentation.
-
-
Data Analysis: Analyze the resulting spectra to determine the accurate mass of the parent ion and identify the characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations. These experiments are invaluable for unambiguous assignment of all proton and carbon signals.
-
-
Data Analysis: Process and analyze the spectra to determine chemical shifts, coupling constants, and through-bond correlations to confirm the structure of this compound.
Experimental and Logical Workflows
Caption: Experimental workflow for the spectroscopic characterization of this compound.
References
Application Notes and Protocols: Vasicinol Solubility in DMSO and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known solubility characteristics of Vasicinol in Dimethyl Sulfoxide (DMSO) and other common organic solvents. While specific quantitative solubility data is not widely published, this document outlines detailed protocols for determining both kinetic and thermodynamic solubility, which can be readily applied to this compound. Furthermore, a hypothetical signaling pathway is presented based on the known biological activities of this compound and related compounds, offering a starting point for further investigation.
This compound Solubility Profile
This compound, a pyrroloquinazoline alkaloid, has been reported to be soluble in a range of organic solvents. The following table summarizes the available qualitative solubility information. It is recommended to experimentally determine the quantitative solubility for specific research applications.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] |
| Chloroform | Soluble[1][2][3] |
| Dichloromethane | Soluble[1][2][3] |
| Ethyl Acetate | Soluble[1][2][3] |
| Acetone | Soluble[1][2][3] |
Note: For enhancing solubility, it is often recommended to warm the solution to 37°C and use sonication.[1] Stock solutions in DMSO can typically be stored at -20°C for several months.[1]
Experimental Protocols for Solubility Determination
The absence of specific public data on the quantitative solubility of this compound necessitates experimental determination. Researchers can employ established methods for assessing both kinetic and thermodynamic solubility.
Protocol 1: Kinetic Solubility Determination using Nephelometry
This high-throughput method is suitable for early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
-
Multichannel pipettes
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution from the DMSO plate to a corresponding 96-well plate containing a larger volume of PBS (e.g., 198 µL). This creates a range of this compound concentrations in a solution with a low percentage of DMSO.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer control.
References
Application Notes and Protocols for Vasicinol and Related Alkaloids in Preclinical Research
Introduction
Vasicinol is a pyrroloquinazoline alkaloid and a primary metabolite of vasicine, a compound isolated from the plant Adhatoda vasica (also known as Justicia adhatoda).[1][2][3] Vasicine and its derivatives, including this compound and vasicinone, have garnered significant interest for a range of pharmacological activities, such as bronchodilatory, anti-inflammatory, antioxidant, and cardioprotective effects.[4][5][6] Vasicine itself has been investigated as a potential therapeutic for Alzheimer's disease due to its potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2]
These application notes provide a summary of the available preclinical data and detailed experimental protocols for researchers, scientists, and drug development professionals working with this compound and its parent compounds. The information is compiled from various preclinical studies to facilitate further investigation into their therapeutic potential.
Pharmacological Data and Quantitative Analysis
The following tables summarize the quantitative data from preclinical studies on this compound and its related alkaloids, vasicine and vasicinone.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ Value | Source |
|---|---|---|---|
| This compound | Sucrase | 250 µM | [3][7] |
| This compound | Angiotensin-Converting Enzyme (ACE) | 6.45 mM | [6] |
| Vasicine | Angiotensin-Converting Enzyme (ACE) | 2.60 mM | [6] |
| Vasicinone | Angiotensin-Converting Enzyme (ACE) | 13.49 mM | [6] |
| Vasicine | Acetylcholinesterase (AChE) | 3.24 ± 0.08 µM | [1] |
| Vasicine | Butyrylcholinesterase (BChE) | 0.10 ± 0.00 µM |[1] |
Table 2: In Vivo Efficacy Studies
| Compound | Model | Animal | Dosing Regimen | Key Findings | Source |
|---|---|---|---|---|---|
| Vasicinone | CCl₄-Induced Hepatotoxicity | Mice | 10 & 25 mg/kg/day (p.o.) for 7 days | Significant decrease in SGOT, SGPT, ALP levels; Normal hepatic cord histology | [8] |
| Vasicine | Isoproterenol-Induced Myocardial Infarction | Rats | 2.5, 5, & 10 mg/kg | Dose-dependent reduction in LDH, CK-MB, TnT; Attenuation of oxidative stress and inflammation | [4] |
| Vasicine | Antitussive Activity | Mice, Guinea Pigs | 45 mg/kg | Significant antitussive activity comparable to codeine |[5] |
Table 3: Acute Toxicity Data
| Compound | Animal Model | Route | Doses Administered | Observation | Source |
|---|
| Vasicinone | Mice | Oral (p.o.) | 200, 400, 600 mg/kg | No mortality observed up to 600 mg/kg over 7 days |[8] |
Table 4: Pharmacokinetic and Metabolism Parameters (for Vasicine)
| Parameter | Details | Animal Model | Source |
|---|---|---|---|
| Administration | 50 mg/kg, oral dose | Male Rats | [1] |
| Key Metabolites | Vasicinone, This compound , Vasicinolone, and multiple sulfated and glucuronidated forms (72 total metabolites identified) | Male Rats | [1][2] |
| Primary Excretion Pathway | Renal Clearance | Male Rats | [1][2] |
| Absorption (Predicted) | Good gastrointestinal absorption | In silico analysis |[9][10] |
Preclinical Experimental Protocols
The following are detailed methodologies for key preclinical experiments involving vasicine and vasicinone, from which this compound is derived.
Protocol: Evaluation of Hepatoprotective Activity (Vasicinone)
This protocol is adapted from a study evaluating the hepatoprotective effects of vasicinone against carbon tetrachloride (CCl₄)-induced liver injury in mice.[8]
3.1.1 Materials and Animals
-
Test Compound: Vasicinone
-
Positive Control: Silymarin (25 mg/kg)
-
Vehicle: Corn oil
-
Hepatotoxic Agent: Carbon tetrachloride (CCl₄)
-
Animals: Male Swiss Albino mice (20-25 g)
-
Housing: Standard environmental conditions (25°C, 12:12 h light:dark cycle) with ad libitum access to standard diet and water.
3.1.2 Experimental Design
-
Acclimatize animals for at least one week before the experiment.
-
Randomly allocate mice into five groups (n=6 per group).
-
Fast all animals for 24 hours before the experiment begins.
-
Group I (Control): Receive corn oil orally for 7 days.
-
Group II (Hepatotoxic Control): Receive corn oil orally for 7 days, followed by CCl₄ administration.
-
Group III (Test Group 1): Pre-treated with Vasicinone (10 mg/kg, p.o.) for 7 days.
-
Group IV (Test Group 2): Pre-treated with Vasicinone (25 mg/kg, p.o.) for 7 days.
-
Group V (Positive Control): Pre-treated with Silymarin (25 mg/kg, p.o.) for 7 days.
-
-
On day 7, induce hepatotoxicity in Groups II, III, IV, and V.
-
Collect blood samples for biochemical analysis (SGOT, SGPT, ALP).
-
Perform pentobarbital-induced sleeping time test to assess liver function recovery.
-
Euthanize animals and collect liver tissue for histopathological examination.
Protocol: Evaluation of Cardioprotective Effects (Vasicine)
This protocol describes the investigation of vasicine's protective effects in a rat model of isoproterenol (ISO)-induced myocardial infarction.[4]
3.2.1 Materials and Animals
-
Test Compound: Vasicine
-
Cardiotoxic Agent: Isoproterenol (ISO)
-
Animals: Rats (specific strain and weight to be determined by study design)
3.2.2 Experimental Design
-
Administer different doses of vasicine (e.g., 2.5, 5, and 10 mg/kg body weight) to respective treatment groups.
-
Induce myocardial infarction by subcutaneous injection of ISO (100 mg/kg) at a 24-hour interval for 2 consecutive days.
-
After the treatment period, perform the following assessments:
-
Biochemical Markers: Measure serum levels of lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponin T (TnT).
-
Hemodynamic Parameters: Measure left ventricular systolic pressure (LVSP) and myocardial contractility (+dp/dtmax and –dp/dtmax).
-
Inflammatory Cytokines: Measure serum levels of TNF-α and IL-6.
-
Histopathology: Examine heart tissue for necrosis, inflammation, and other pathological changes.
-
Apoptosis Assay: Use TUNEL staining to identify apoptotic cells in cardiac tissue.
-
Western Blot Analysis: Analyze the expression of proteins in the PI3K/Akt signaling pathway (p-PI3K, p-Akt) and apoptosis markers (Bcl-2, Bax, Caspase-3).
-
Protocol: In Vivo Metabolism Study (Vasicine)
This protocol outlines the procedure for identifying metabolites of vasicine, including this compound, in rats.[1][2]
3.3.1 Materials and Animals
-
Test Compound: Vasicine
-
Vehicle: Water with hydrochloride as a pH regulator
-
Animals: Male rats (18 total)
-
Equipment: Metabolic cages, UPLC/ESI-QTOF mass spectrometer.
3.3.2 Experimental Design
-
Administer a single oral dose of vasicine (50 mg/kg) to a group of six rats.
-
House the rats in metabolic cages and collect urine and fecal samples from 0 to 24 hours post-administration. Collect baseline samples before dosing.
-
For bile and plasma collection, administer the same dose to separate groups of rats.
-
Process the collected bio-specimens (urine, feces, bile, plasma).
-
Analyze the samples using Ultra-Performance Liquid Chromatography combined with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI-QTOF-MS) to identify and characterize the metabolites.
-
Compare the metabolite profiles across the different biological samples to determine the metabolic pathway and primary routes of excretion.
Signaling Pathways and Experimental Workflows
Visual diagrams of key signaling pathways and experimental workflows are provided below to aid in the conceptualization of study designs.
Signaling Pathway: PI3K/Akt Activation
Vasicine has been shown to exert cardioprotective effects by activating the PI3K/Akt signaling pathway, which plays a crucial role in cell survival by inhibiting apoptosis and reducing inflammation.[4]
Caption: PI3K/Akt signaling pathway activated by vasicine.
Experimental Workflow Diagrams
Caption: Workflow for CCl4-induced hepatotoxicity study.
Caption: Workflow for isoproterenol-induced myocardial infarction study.
References
- 1. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS:5081-51-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. tajpharmanews.wordpress.com [tajpharmanews.wordpress.com]
- 9. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments with Vasicinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro experiments to evaluate the biological activity of Vasicinol, a pyrroquinazoline alkaloid found as a metabolite of Vasicine. The provided methodologies are based on established assays and published data on this compound and structurally related compounds.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory concentrations of this compound against specific enzymes. This data is crucial for designing experiments and determining appropriate concentration ranges for investigation.
| Target Enzyme | Assay Type | IC50 Value | Reference |
| Sucrase | Enzyme Inhibition Assay | 250 µM | [1] |
| Angiotensin-Converting Enzyme (ACE) | Enzyme Inhibition Assay | 6.45 mM | [2][3] |
Signaling Pathway
This compound, being a major metabolite of Vasicine, is anticipated to share similar mechanisms of action. Vasicine and its other metabolite, Vasicinone, have been shown to modulate the PI3K/Akt signaling pathway, a critical pathway in cell survival, proliferation, and apoptosis. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed PI3K/Akt signaling pathway influenced by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.
Sucrase Inhibition Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of sucrase, a key enzyme in carbohydrate digestion.
Workflow:
Caption: Workflow for the in vitro sucrase inhibition assay.
Materials:
-
This compound
-
Rat intestinal acetone powder (source of sucrase)
-
Sucrose
-
Phosphate buffer (pH 7.0)
-
Glucose oxidase assay kit
-
96-well microplate
-
Microplate reader
Protocol:
-
Enzyme Preparation: Prepare a homogenate of rat intestinal acetone powder in cold phosphate buffer. Centrifuge to remove debris and use the supernatant as the sucrase enzyme source.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of this compound solution (at various concentrations), and 20 µL of the sucrase enzyme solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 50 mM sucrose solution.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Termination and Detection:
-
Stop the reaction by heating the plate at 100°C for 5 minutes.
-
Measure the amount of glucose produced using a glucose oxidase assay kit according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of sucrase inhibition for each this compound concentration and determine the IC50 value.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay evaluates the potential of this compound to inhibit ACE, a key enzyme in the regulation of blood pressure.
Workflow:
Caption: Workflow for the in vitro ACE inhibition assay.
Materials:
-
This compound
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
96-well UV microplate
-
Microplate reader
Protocol:
-
Assay Reaction:
-
In a microcentrifuge tube, add 50 µL of borate buffer, 20 µL of this compound solution (at various concentrations), and 20 µL of ACE solution (2 mU/mL).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Start the enzymatic reaction by adding 50 µL of HHL solution (5 mM).
-
Incubate at 37°C for 60 minutes.
-
-
Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.
-
Vortex and centrifuge the tubes.
-
-
Measurement:
-
Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.
-
Re-dissolve the residue in 1 mL of deionized water.
-
Transfer to a 96-well UV microplate and measure the absorbance at 228 nm.
-
-
Data Analysis: Determine the percentage of ACE inhibition for each this compound concentration and calculate the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell viability and proliferation. The protocol is based on studies performed with the related compound Vasicinone on A549 lung carcinoma cells.[4]
Materials:
-
This compound
-
A549 (human lung carcinoma) or other suitable cell line
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Replace the existing medium with 100 µL of the medium containing different concentrations of this compound.
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability compared to the untreated control and determine the IC50 value.
Western Blot Analysis for PI3K/Akt Pathway Activation
This protocol is designed to investigate whether this compound modulates the PI3K/Akt signaling pathway, based on the known activity of Vasicine in H9c2 cells.
Materials:
-
This compound
-
H9c2 (rat heart myoblasts) or other relevant cell line
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the respective total protein or a loading control (e.g., β-actin). Analyze the changes in the phosphorylation status of PI3K and Akt upon treatment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds : Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study [diva-portal.org]
- 3. A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds: Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Vasicinol Solubility in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Vasicinol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: I am observing precipitation when I dilute my this compound-DMSO stock solution into my aqueous buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The organic solvent disperses, and the compound crashes out of the solution as a precipitate. To mitigate this, it is crucial to ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit and that the percentage of the organic co-solvent is kept to a minimum, ideally below 1% (v/v), to avoid solvent effects on the biological system.[4]
Q3: How does pH affect the solubility of this compound?
A3: As a quinazoline alkaloid, this compound's solubility is expected to be pH-dependent.[5][6] Generally, the solubility of weak bases like this compound increases in acidic conditions (lower pH) where the molecule can become protonated, forming a more soluble salt.[7] Conversely, in neutral or alkaline conditions, it is likely to be less soluble. Researchers should experimentally determine the optimal pH for their specific application.
Q4: Can I heat the solution to improve this compound solubility?
A4: Gently warming the solution can be a viable method to increase the solubility of many compounds. However, the thermal stability of this compound should be considered. Prolonged exposure to high temperatures can lead to degradation. It is advisable to use the lowest effective temperature for the shortest duration necessary.
Troubleshooting Guide
Issue 1: this compound fails to dissolve completely in an aqueous buffer.
Root Cause Analysis and Solution Workflow:
Troubleshooting workflow for dissolving this compound.
Corrective Actions:
-
Concentration Adjustment: Start with a lower target concentration. For instance, the IC50 for sucrase inhibition by this compound is reported to be 250 µM, which can serve as a starting point for biological assays.[2][3]
-
Co-solvent Strategy: Prepare a high-concentration stock solution of this compound in 100% DMSO. Then, perform serial dilutions into your final aqueous buffer, ensuring the final DMSO concentration remains below 1% to avoid artifacts in your experiment.[4]
-
pH Modification: Since this compound is a quinazoline alkaloid, its solubility is likely to increase in acidic conditions.[5][6] Try preparing your aqueous buffer at a lower pH (e.g., pH 5-6) and observe if solubility improves.
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound after dilution into the aqueous buffer.
Issue 2: Inconsistent results in biological assays.
Potential Cause: This could be due to partial precipitation of this compound in the assay medium over time.
Preventive Measures:
-
Solubility Confirmation: Before conducting your main experiment, perform a visual solubility test at the final desired concentration and conditions. Prepare the solution and let it stand for the duration of your experiment, observing for any precipitate formation.
-
Fresh Preparations: Always prepare fresh dilutions of this compound from your DMSO stock immediately before each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 204.22 g/mol )[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out 2.04 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Aqueous Solubility Determination (Turbidimetric Method)
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound in a buffer of choice.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-700 nm
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
In a 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Add 2 µL of each this compound-DMSO dilution to the corresponding wells, ensuring rapid mixing. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include a blank control with 2 µL of DMSO added to 198 µL of buffer.
-
Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).
-
Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance compared to the blank is considered the kinetic solubility under these conditions.
Data Presentation:
| This compound Concentration (µM) | Absorbance at 620 nm (Example) | Observation |
| 100 | 0.350 | Precipitate |
| 50 | 0.150 | Precipitate |
| 25 | 0.055 | Clear |
| 12.5 | 0.052 | Clear |
| 6.25 | 0.051 | Clear |
| Blank (1% DMSO) | 0.050 | Clear |
Signaling Pathway
Vasicine, a closely related quinazoline alkaloid, has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[9][10][11] While the direct effect of this compound on this pathway requires further investigation, it is a plausible mechanism of action in relevant biological contexts.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:5081-51-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:5081-51-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (+)-Vasicinol | C11H12N2O2 | CID 442934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Vasicinone against Paraquat-Induced MAPK/p53-Mediated Apoptosis via the IGF-1R/PI3K/AKT Pathway in a Parkinson's Disease-Associated SH-SY5Y Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing Vasicinol degradation during storage and experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Vasicinol during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed, light-resistant container. Under these conditions, it can be expected to remain stable for up to three years. For short-term storage, 4°C is acceptable for up to two years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be prepared fresh for each experiment whenever possible. If storage is necessary, aliquots should be stored at -80°C for up to six months or at -20°C for up to one month. It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What are the primary factors that can cause this compound degradation?
A3: The main factors contributing to this compound degradation are exposure to high temperatures, extreme pH conditions (both acidic and alkaline), light, and oxidizing agents. The presence of a phenolic hydroxyl group in its structure makes it particularly susceptible to oxidation.
Q4: I've noticed a color change in my this compound solution. What does this indicate?
A4: A color change, such as turning yellow or brown, is a common indicator of degradation, likely due to oxidation of the phenolic group.[1] If you observe a color change, it is recommended to discard the solution and prepare a fresh one.
Q5: Can I use tap water to prepare my aqueous this compound solutions?
A5: It is not recommended. Tap water can contain metal ions and have a variable pH, both of which can catalyze the degradation of phenolic compounds.[2] Always use purified, deionized water and consider using buffers to maintain a stable pH.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation during the experiment. | Prepare fresh solutions for each experiment. Protect solutions from light and maintain a stable, slightly acidic to neutral pH (pH 5-7). |
| Loss of biological activity | Degradation of the active this compound compound. | Review storage conditions of both the powder and solutions. Avoid exposure to high temperatures and repeated freeze-thaw cycles. |
| Precipitate formation in solution | Poor solubility or degradation product precipitation. | Ensure the solvent is appropriate for this compound (e.g., DMSO, Ethanol). If a precipitate forms after storage, it may be a sign of degradation. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Presence of degradation products. | Analyze a freshly prepared standard to confirm the retention time of pure this compound. Compare with the experimental sample to identify potential degradation peaks. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials: this compound powder, Anhydrous Dimethyl Sulfoxide (DMSO), amber glass vials, precision balance, vortex mixer.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber glass vials to protect from light and prevent multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability Under Experimental Conditions
-
Objective: To determine the stability of this compound under specific experimental conditions (e.g., buffer composition, temperature, light exposure).
-
Methodology:
-
Prepare a working solution of this compound in the experimental buffer.
-
Divide the solution into multiple aliquots.
-
Expose the aliquots to the different conditions being tested (e.g., incubation at 37°C, exposure to ambient light).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.
-
Immediately analyze the samples by a validated analytical method (e.g., HPLC-UV) to quantify the remaining percentage of intact this compound.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Quantitative Data Summary
The following tables provide hypothetical data on this compound stability under various conditions, based on the known behavior of similar phenolic alkaloids.
Table 1: Effect of Temperature on this compound Stability in Buffered Solution (pH 7.0)
| Temperature (°C) | % this compound Remaining after 24 hours |
| 4 | 98% |
| 25 (Room Temp) | 85% |
| 37 | 65% |
Table 2: Effect of pH on this compound Stability at 25°C
| pH | % this compound Remaining after 8 hours |
| 3.0 | 95% |
| 5.0 | 97% |
| 7.0 | 90% |
| 9.0 | 70% |
Table 3: Effect of Light Exposure on this compound Stability at 25°C (pH 7.0)
| Condition | % this compound Remaining after 12 hours |
| Dark | 92% |
| Ambient Light | 78% |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Interference of Vasicinol in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vasicinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is a pyrroloquinazoline alkaloid naturally found in the plant Adhatoda vasica. It is structurally related to other alkaloids from the same plant, such as Vasicine and Vasicinone. Its known biological activities include the inhibition of enzymes like sucrase and angiotensin-converting enzyme (ACE).
Q2: I am observing inconsistent results in my high-throughput screening (HTS) campaign when testing this compound. What could be the cause?
A2: Inconsistent results with compounds like this compound in HTS can often be attributed to assay interference rather than specific target interaction. Such compounds are sometimes classified as Pan-Assay Interference Compounds (PAINS). Common causes of interference include the compound's intrinsic properties, such as fluorescence, redox activity, or a tendency to aggregate at higher concentrations. It is crucial to perform counter-screens and orthogonal assays to rule out these possibilities.
Q3: Could this compound's color interfere with my colorimetric assay?
A3: While this compound itself is not intensely colored, impurities or degradation products could potentially interfere with colorimetric assays. It is always recommended to run a control containing only the assay buffer and this compound (at the concentration used in the experiment) to check for any background absorbance.
Q4: Is it possible that this compound is affecting a common signaling pathway in my cell-based assay, leading to off-target effects?
A4: Yes, this is a possibility. A structurally related compound, Vasicinone, has been shown to interact with the PI3K/Akt signaling pathway. Given the structural similarity, it is plausible that this compound could also modulate this or other common signaling pathways, leading to off-target effects in cell-based assays. It is advisable to investigate the effect of this compound on the basal activity of such pathways in your specific cell model.
Troubleshooting Guides
This section provides guidance on specific issues you might encounter when working with this compound.
Issue 1: Suspected False Positives in Fluorescence-Based Assays
-
Symptoms: You observe a high hit rate for this compound in a fluorescence-based assay (e.g., fluorescence polarization, FRET, or assays using fluorescent substrates). The activity does not follow a typical dose-response curve or seems non-specific.
-
Possible Cause: this compound, like its related compound Vasicine, may be intrinsically fluorescent. This can lead to false positives by directly contributing to the signal detected by the plate reader.
-
Troubleshooting Steps:
-
Measure Intrinsic Fluorescence: Scan a solution of this compound in your assay buffer across a range of excitation and emission wavelengths to determine its fluorescence spectrum. A related compound, Vasicine, has been shown to have an emission maximum around 359 nm when excited at 302 nm.
-
Run a "Compound-Only" Control: In your assay plate, include wells containing only the assay buffer and this compound at the concentrations being tested. Subtract the fluorescence intensity of these wells from your experimental wells.
-
Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a colorimetric, luminescent, or label-free assay.
-
Issue 2: Inhibition in Assays Prone to Redox Interference
-
Symptoms: this compound shows inhibitory activity in an assay that is sensitive to redox cycling, such as those containing thiol-dependent enzymes (e.g., cysteine proteases) or using redox-sensitive dyes.
-
Possible Cause: Many natural products can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). H₂O₂ can oxidize and inactivate proteins non-specifically, leading to apparent inhibition.
-
Troubleshooting Steps:
-
Include a Reducing Agent: Perform your assay in the presence of a strong reducing agent like dithiothreitol (DTT) at a concentration of 1 mM. If the inhibitory effect of this compound is diminished, it may be due to redox activity.
-
Catalase Control: Add catalase to your assay to quench any H₂O₂ that may be generated by redox cycling. If the inhibition is reversed, it strongly suggests a redox-mediated artifact.
-
Perform a Redox Cycling Assay: Use a specific assay to detect H₂O₂ generation by this compound in the presence of a reducing agent.
-
Issue 3: Poorly Behaved Dose-Response Curves and Non-Specific Inhibition
-
Symptoms: The dose-response curve for this compound is steep, has a high Hill slope, or plateaus at a high level of inhibition that seems non-stoichiometric. You may also observe a loss of activity upon addition of a non-ionic detergent.
-
Possible Cause: this compound may be forming aggregates at the concentrations used in your assay. These aggregates can sequester and denature proteins non-specifically, leading to inhibition.
-
Troubleshooting Steps:
-
Detergent Test: Include a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer. If the inhibitory activity of this compound is significantly reduced, aggregation is a likely cause.
-
Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates in solutions of this compound at various concentrations.
-
Centrifugation: Before performing your assay, centrifuge a high-concentration stock of this compound. If the inhibitory activity of the supernatant is reduced, it suggests the presence of aggregates.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC₅₀) of this compound in specific biochemical assays.
| Target Enzyme | Assay Type | IC₅₀ Value | Reference |
| Sucrase (from rat intestine) | Enzymatic | 250 µM | [cite] |
| Angiotensin-Converting Enzyme (ACE) | UPLC-based | 6.45 mM | [cite] |
Experimental Protocols
Protocol 1: Sucrase Inhibition Assay
This protocol is adapted for determining the inhibitory effect of this compound on sucrase activity.
Materials:
-
Rat intestinal acetone powder
-
Sucrose solution (substrate)
-
This compound solution (test compound)
-
Phosphate buffer (pH 7.0)
-
Glucose oxidase-peroxidase reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a crude enzyme solution from rat intestinal acetone powder in phosphate buffer.
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 50 µL of this compound solution at various concentrations to the test wells. Add 50 µL of buffer to the control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of sucrose solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by heating the plate at 100°C for 5 minutes.
-
Add 100 µL of glucose oxidase-peroxidase reagent to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the absorbance at a suitable wavelength (e.g., 490 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 2: Angiotensin-Converting Enzyme (ACE) Inhibition Assay (UPLC-based)
This protocol is a general guideline for an UPLC-based ACE inhibition assay that can be used to test this compound.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
This compound solution (test compound)
-
Borate buffer (pH 8.3)
-
UPLC system with a C18 column
-
DAD detector
Procedure:
-
Prepare solutions of ACE, HHL, and this compound in borate buffer.
-
In a reaction tube, mix 20 µL of ACE solution with 20 µL of this compound at various concentrations. For the control, use 20 µL of buffer instead of this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Start the reaction by adding 160 µL of HHL solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 200 µL of 1 M HCl.
-
Filter the samples and inject them into the UPLC system.
-
Separate the substrate (HHL) and the product (Hippuric Acid, HA) on a C18 column.
-
Detect and quantify the peak areas of HHL and HA using a DAD detector.
-
Calculate the percentage of ACE inhibition by comparing the product formation in the presence and absence of this compound.
Visualizations
Potential Off-Target Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway. While direct interaction of this compound with this pathway has not been confirmed, a related compound, Vasicinone, has been shown to modulate it. This suggests a potential for off-target effects that should be considered in cell-based assays.
Caption: Potential interaction of this compound with the PI3K/Akt/mTOR pathway.
Troubleshooting Workflow for Suspected Assay Interference
This workflow provides a logical sequence of steps to diagnose and confirm assay interference by this compound.
Technical Support Center: Optimizing Vasicine Extraction from Natural Sources
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for improving the extraction yield of quinazoline alkaloids, primarily Vasicine and its related compounds like Vasicinol, from Adhatoda vasica (also known as Justicia adhatoda). While Vasicine is the most studied alkaloid, the principles and methodologies described herein are applicable to other minor alkaloids from the same source.
Frequently Asked Questions (FAQs)
Q1: Which part of the Adhatoda vasica plant should be used for the highest yield of Vasicine? A1: The highest concentration of Vasicine is found in the leaves of the plant, followed by the stems and roots.[1][2] Therefore, leaves are the recommended plant part for maximizing extraction yield.
Q2: Does the time of year for harvesting affect the Vasicine content? A2: Yes, seasonal variation impacts the concentration of Vasicine. One study indicated that the highest yield of Vasicine from the leaves is obtained when they are collected in the month of September.[3]
Q3: What are the most common extraction techniques for Vasicine? A3: Common methods range from traditional to modern techniques, including maceration, heat reflux (Soxhlet), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).[4] Modern techniques like MAE and UAE are generally more efficient, offering higher yields in shorter time frames.[4]
Q4: Which solvent is the most effective for extracting Vasicine? A4: Methanol has been identified as the most effective solvent for Vasicine extraction.[1] Aqueous methanol solutions (e.g., 30% aqueous methanol) are also highly effective.[1] The choice of solvent is critical and depends on the specific extraction method used.[5]
Q5: How can the crude Vasicine extract be purified? A5: A standard and effective method for purifying alkaloids like Vasicine is the acid-base extraction technique.[6][7] This involves dissolving the crude extract in an acidic solution, washing with an organic solvent to remove neutral impurities, basifying the aqueous layer, and then extracting the pure alkaloid using an organic solvent like chloroform or dichloromethane.[5][7] For very high purity, column chromatography over silica gel can be employed.[6][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction process.
Problem 1: My Vasicine yield is lower than expected.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Plant Material | Ensure you are using the leaves of Adhatoda vasica, as they have the highest reported concentration of Vasicine (up to 0.7332%).[1][2] If possible, harvest the leaves during the peak season, which has been reported as September.[3] |
| Inefficient Solvent Choice | Methanol is consistently reported as one of the most effective solvents for Vasicine.[1] If using a hydro-alcoholic mixture, optimization may be required. One study using Soxhlet extraction found that 48% ethanol in water at 80°C provided an optimal yield.[9] Avoid using only water, as organic solvents yield more consistent results.[5] |
| Ineffective Extraction Method | Traditional methods like simple maceration may result in lower yields. Consider switching to a more advanced technique. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to significantly improve yield and reduce extraction time.[4][10] |
| Degradation of Vasicine | Vasicine can degrade under harsh conditions. Avoid the use of strong mineral acids (e.g., H₂SO₄, HCl) during purification, as this can lead to considerable degradation and lower yields.[7] Opt for milder aqueous organic acids instead.[7] Also, minimize exposure to high heat for extended periods. |
Problem 2: The final product is impure and contains contaminants.
| Potential Cause | Troubleshooting Recommendation |
| Co-extraction of Lipophilic Compounds | The plant material contains fats and waxes that can be co-extracted, especially with alcoholic solvents. To remove these, perform a preliminary defatting step by refluxing the powdered plant material with a non-polar solvent like petroleum ether before proceeding with the primary alkaloid extraction.[5] |
| Incomplete Purification | A single acid-base wash may not be sufficient. For higher purity, repeat the process of dissolving the extract in an acidic solution, washing, basifying, and re-extracting.[7] For research-grade purity (>95%), further purification using column chromatography or preparative TLC is recommended.[5][6] |
| Presence of Oxidation Products | Hot water extraction can sometimes convert Vasicine into its auto-oxidation product, Vasicinone.[7] If Vasicine is the sole target, use extraction methods that operate at lower temperatures or for shorter durations. |
Data Presentation: Comparison of Extraction Parameters
The following tables summarize quantitative data to aid in the selection of an optimal extraction strategy.
Table 1: Comparison of Vasicine Yield by Extraction Method
| Extraction Method | Plant Part | Solvent | Yield | Reference |
| Microwave-Assisted Extraction (MAE) | Leaf | Methanol | ~6.38 mg/g (0.64%) | [4] |
| Ultrasound-Assisted Extraction (UAE) | Leaf | Methanol | High recovery, >96% purity achievable | [10] |
| Heat Reflux Extraction (HRE) / Soxhlet | Leaf | 48% Ethanol | Up to 23.73% (total extract yield) | [9] |
| Maceration Extraction (ME) | Leaf | Methanol | Lower than MAE/UAE | [4] |
Note: Yields can vary based on plant origin, harvest time, and specific experimental conditions.
Table 2: Influence of Solvent on Extraction Efficiency
| Solvent System | Extraction Method | Target Compound | Finding | Reference |
| Methanol | Successive Extraction | Vasicine | Identified as the most effective solvent. | [1] |
| 30% Aqueous Methanol | Individual Extraction | Vasicinone | Recommended for Vasicinone extraction. | [1] |
| 75% Methanol | Reflux | Vasicine | Successfully used for isolation, yielding >90% pure Vasicine after purification. | [5] |
| Ethanol | Soxhlet | Total Extract | Optimized at 48.18% concentration in water. | [9] |
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of Vasicine
This protocol describes an efficient method for extracting Vasicine using sonication, which enhances solvent penetration and accelerates extraction time.
1. Preparation of Plant Material:
-
Collect fresh leaves of Adhatoda vasica.
-
Dry the leaves in a tray dryer or in the shade at room temperature until brittle.[5]
-
Grind the dried leaves into a coarse powder (e.g., 40 mesh) using a mechanical grinder.[11]
2. Defatting Step (Optional but Recommended):
-
Place the powdered leaf material in a flask and add petroleum ether (60-80°C).
-
Reflux for approximately 90 minutes to remove lipids and waxes.[5]
-
Filter the plant material and allow it to air dry completely to remove residual solvent.
3. Ultrasound-Assisted Extraction:
-
Solvent Selection: Use methanol as the extraction solvent.
-
Solid-to-Liquid Ratio: A common starting point is a ratio of 1:10 to 1:20 (g of powder to mL of solvent).[12]
-
Procedure:
- Place a known quantity of the dried (and defatted) powder into a glass beaker or flask.
- Add the calculated volume of methanol.
- Place the beaker in an ultrasonic bath.
- Sonication Parameters: Set the ultrasonic frequency (e.g., 37 kHz), power (e.g., 100 W), and temperature (e.g., 40-50°C). Higher temperatures can increase extraction efficiency but should be controlled to prevent degradation.
- Sonicate for a defined period, typically between 20 to 60 minutes.[12] Optimization may be required.
4. Post-Extraction Processing:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of approximately 40°C to obtain a dark green residue.[8]
5. Purification via Acid-Base Extraction:
-
Dissolve the crude residue in a 5% aqueous solution of a mild organic acid, such as acetic acid or citric acid.[7]
-
Transfer the acidic solution to a separatory funnel and wash it with dichloromethane or chloroform (3x volume of the acid solution) to remove neutral impurities. Discard the organic layer.
-
Basify the remaining aqueous layer by slowly adding a base (e.g., ammonia solution) until the pH is approximately 9-10.
-
Extract the now basic aqueous solution with dichloromethane or chloroform (3x volume). The Vasicine will move into the organic layer.[5]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified Vasicine residue.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes and relationships relevant to Vasicine extraction and its biological activity.
Caption: General workflow for the extraction and purification of Vasicine.
Caption: Vasicine's activation of the PI3K/Akt/mTOR signaling pathway.[13]
References
- 1. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. Simultaneous quantification of vasicine and vasicinone in different parts of Justicia adhatoda using high-performance thin-layer chromatography‒densitometry: comparison of different extraction techniques and solvent systems | Semantic Scholar [semanticscholar.org]
- 5. ijrdpl.com [ijrdpl.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. US6676976B2 - Process for the production of vasicine - Google Patents [patents.google.com]
- 8. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and Vasicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Natural deep eutectic solvent-ultrasound assisted extraction: A green approach for ellagic acid extraction from Geum japonicum [frontiersin.org]
- 13. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chemical synthesis of Vasicinol derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of Vasicinol and its derivatives.
Troubleshooting Guide
This guide is designed to provide solutions to common problems that may arise during the synthesis of this compound derivatives.
Problem 1: Low Yield of the Desired this compound Derivative
Q: My reaction is resulting in a low yield of the target this compound derivative. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. Reaction conditions should be optimized for each specific derivative. For instance, in the synthesis of Vasicinone from Deoxyvasicinone, the reaction involves bromination followed by acetoxy exchange and hydrolysis, where temperature control is critical to prevent side reactions.
-
Reagent Quality: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Reactions that are run for too short or too long can result in incomplete conversion or product degradation.
-
Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if your intermediates or reagents are known to be sensitive.
Problem 2: Formation of Impurities and Side Products
Q: I am observing significant impurity formation in my reaction mixture. What are the common side reactions and how can I minimize them?
A: The formation of impurities is a common challenge. Here are some likely causes and mitigation strategies:
-
Over-oxidation: In syntheses involving oxidation steps, such as the conversion of Vasicine to Vasicinone, over-oxidation can occur, leading to undesired byproducts. Careful control of the oxidizing agent's stoichiometry and reaction temperature is essential. Auto-oxidation of vasicine to vasicinone can also occur in hot water during extraction.[1]
-
Incomplete Reactions: Unreacted starting materials will be present as impurities. As mentioned for low yield, optimizing reaction time and conditions can drive the reaction to completion.
-
Side Reactions of Functional Groups: The quinazoline core and the pyrrolidine ring in this compound derivatives have multiple reactive sites. Protecting sensitive functional groups that are not involved in the desired transformation can prevent unwanted side reactions.
-
Degradation: Vasicine can degrade in the presence of strong mineral acids, which can lead to lower yields and the formation of impurities.[1]
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to purify my this compound derivative. What are the recommended purification techniques?
A: Purification can be challenging due to the structural similarity of the desired product with byproducts and starting materials.
-
Column Chromatography: This is the most common method for purifying this compound derivatives. The choice of stationary phase (e.g., silica gel) and eluent system is critical. A gradient elution is often necessary to separate compounds with close retention factors.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material for biological assays, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation and purification of related natural product derivatives and can be a viable alternative to traditional column chromatography.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound derivatives?
A1: Common starting materials include commercially available 2-nitrobenzoic acid and 2-pyrrolidinone for the synthesis of the core structure.[3] Naturally occurring Vasicine, extracted from plants like Adhatoda vasica, is also a frequent precursor for the synthesis of derivatives like Vasicinone.[1][4]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the key safety precautions to take during the synthesis of this compound derivatives?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents used in organic synthesis are toxic, flammable, or corrosive. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: Can I use microwave-assisted synthesis for this compound derivatives?
A4: While not explicitly detailed in the provided search results for this compound, microwave-assisted organic synthesis is a well-established technique for accelerating many types of organic reactions. It could potentially be applied to the synthesis of this compound derivatives to reduce reaction times and improve yields, but specific conditions would need to be developed and optimized.
Quantitative Data
Table 1: Reported Yields for Key Steps in Vasicinone Synthesis
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Acylation | 2-Nitrobenzoic acid | 1-(2-Nitrobenzoyl)pyrrolidin-2-one | N,N'-Carbonyldiimidazole, 2-Pyrrolidinone | High | [3] |
| Reduction | 1-(2-Nitrobenzoyl)pyrrolidin-2-one | Deoxyvasicinone | 10% Pd-C, H2 | High | [3] |
| Bromination | Deoxyvasicinone | Monobromodeoxyvasicinone | Bromine | High | [3] |
| Acetoxy Exchange & Hydrolysis | Monobromodeoxyvasicinone | Vasicinone | Acetoxy followed by hydrolysis | High | [3] |
Note: The term "High" is used as reported in the source, which did not provide a specific numerical yield for every step.
Experimental Protocols
Detailed Methodology for the Improved Synthesis of Vasicinone [3]
This protocol is based on the high-yield synthesis method reported by Ziaee, et al.
Step 1: Synthesis of 1-(2-Nitrobenzoyl)pyrrolidin-2-one
-
To a solution of 2-nitrobenzoic acid in a suitable solvent, add N,N'-carbonyldiimidazole.
-
Stir the reaction mixture at room temperature until the activation of the carboxylic acid is complete (monitor by TLC).
-
Add 2-pyrrolidinone to the reaction mixture.
-
Continue stirring until the reaction is complete.
-
Work up the reaction mixture to isolate the product, 1-(2-nitrobenzoyl)pyrrolidin-2-one.
Step 2: Synthesis of Deoxyvasicinone
-
Dissolve 1-(2-nitrobenzoyl)pyrrolidin-2-one in a suitable solvent (e.g., ethanol).
-
Add 10% Palladium on carbon (Pd-C) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is reduced (monitor by TLC or hydrogen uptake).
-
Filter off the catalyst and concentrate the filtrate to obtain Deoxyvasicinone.
Step 3: Synthesis of Monobromodeoxyvasicinone
-
Dissolve Deoxyvasicinone in a suitable solvent.
-
Add a solution of bromine dropwise at a controlled temperature.
-
Stir the reaction until the bromination is complete.
-
Work up the reaction to isolate the Monobromodeoxyvasicinone.
Step 4: Synthesis of Vasicinone
-
Treat the Monobromodeoxyvasicinone with an acetate source to perform an acetoxy exchange.
-
Hydrolyze the resulting acetylated intermediate to yield Vasicinone.
-
Purify the crude Vasicinone by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the improved synthesis of Vasicinone.
Caption: Troubleshooting logic for common synthesis challenges.
References
- 1. US6676976B2 - Process for the production of vasicine - Google Patents [patents.google.com]
- 2. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, isolation, characterization, semi-synthesis and antiplasmodial activity of Justicia adathoda leaves | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
Technical Support Center: Minimizing Off-Target Effects of Vasicinol in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Vasicinol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is a pyrroquinazoline alkaloid naturally found in the plant Adhatoda vasica.[1] Its known primary biological activities include the inhibition of sucrase and Angiotensin-Converting Enzyme (ACE).[2][3] It has also been reported to induce fetal hemoglobin (HbF).
Q2: I am observing unexpected effects in my cell-based assay after treating with this compound. What could be the cause?
Unexpected effects could be due to off-target activities of this compound, issues with the compound itself, or experimental artifacts. As a natural product, this compound may interact with multiple cellular targets beyond its intended ones. It is also crucial to ensure the purity and stability of your this compound stock. Common issues with natural product compounds in cell-based assays include poor solubility, degradation, and interference with assay readouts (e.g., fluorescence).[4][5][6]
Q3: How can I determine if the observed effects are due to off-target binding of this compound?
To investigate potential off-target effects, a systematic approach is recommended. This includes:
-
Dose-response analysis: A non-sigmoidal or unusually steep dose-response curve might suggest off-target effects or cytotoxicity.
-
Use of structurally related but inactive analogs: If available, these can help differentiate between specific on-target and non-specific or off-target effects.
-
Orthogonal assays: Confirm the phenotype using a different assay that measures a distinct endpoint.
-
Target engagement assays: Directly measure the binding of this compound to its intended target in your cellular model.
-
Broad-panel kinase profiling: Screen this compound against a large panel of kinases to identify potential off-target kinase interactions.[7][8]
-
Proteomics approaches: Utilize methods like thermal proteome profiling or chemical proteomics to identify cellular targets of this compound in an unbiased manner.[9]
Q4: My cells are dying at concentrations where I expect to see a specific biological effect of this compound. How can I troubleshoot this?
High levels of cytotoxicity can mask the specific biological effects of a compound. Here are some troubleshooting steps:
-
Perform a cytotoxicity assay: Use assays like MTT, MTS, or CellTiter-Glo to determine the concentration range at which this compound is cytotoxic to your specific cell line.[10][11][12][13][14]
-
Lower the concentration range: Based on the cytotoxicity data, use this compound at concentrations well below the toxic threshold for your primary experiments.
-
Reduce treatment duration: Shorter incubation times may be sufficient to observe the desired on-target effect while minimizing cytotoxicity.
-
Check your vehicle control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cell death at the final concentration used in the assay.
Q5: I suspect this compound is interfering with my assay readout. How can I confirm this?
Certain compounds can interfere with assay chemistries. To test for this:
-
Run a cell-free assay control: Add this compound to the assay components in the absence of cells to see if it directly affects the readout (e.g., absorbance, fluorescence, or luminescence).
-
Use a different assay technology: If you suspect interference, switch to an assay with a different detection method. For example, if you are using a fluorescence-based assay, try a luminescence- or absorbance-based assay.
Troubleshooting Guides
Problem 1: High Background or Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| This compound Precipitation | Visually inspect the wells after adding this compound. If precipitation is observed, try lowering the concentration, using a different solvent, or gently warming the media. |
| Interference with Assay Reagents | Run a cell-free control by adding this compound to the media and assay reagents without cells. A change in signal indicates interference. Consider switching to an alternative viability assay (e.g., from MTT to CellTiter-Glo). |
| Contamination | Check for microbial contamination in your cell cultures, which can affect metabolic assays. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes to minimize well-to-well variability. |
Problem 2: Discrepancy Between Biochemical and Cell-Based Assay Potency
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | This compound may not be efficiently entering the cells. Consider using cell lines with known differences in transporter expression or performing a cellular uptake assay. |
| Compound Instability or Metabolism | This compound may be unstable in cell culture media or rapidly metabolized by the cells. Assess the stability of this compound in media over time using techniques like HPLC. |
| Efflux Pump Activity | The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein. Co-treatment with an efflux pump inhibitor can help to investigate this possibility. |
| Off-Target Effects in Cells | Cellular off-target effects could be counteracting the on-target activity. A broader profiling of this compound's cellular activity is needed. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for this compound and related compounds. Note: The kinase inhibition data is hypothetical and for illustrative purposes only, as specific kinase profiling data for this compound is not publicly available.
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Sucrase | Enzymatic | 250 | [3] |
| This compound | ACE | Enzymatic | 6450 | [2] |
| Vasicine | ACE | Enzymatic | 2600 | [2] |
| Vasicinone | ACE | Enzymatic | 13490 | [2] |
Table 2: Effect of Vasicinone on the Viability of A549 Lung Carcinoma Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| Control | 0 | 72 | 100 | [15] |
| Vasicinone | 10 | 72 | ~85 | [15] |
| Vasicinone | 30 | 72 | ~60 | [15] |
| Vasicinone | 50 | 72 | ~40 | [15] |
| Vasicinone | 70 | 72 | ~25 | [15] |
Table 3: Hypothetical Kinase Selectivity Profile of this compound (Example)
| Kinase | % Inhibition @ 10 µM |
| EGFR | 5 |
| SRC | 8 |
| AKT1 | 12 |
| Hypothetical Off-Target 1 | 65 |
| Hypothetical Off-Target 2 | 52 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[10]
-
Absorbance Reading: Mix to dissolve the formazan crystals and measure the absorbance at 570 nm.[13]
Protocol 2: Kinase Profiling Assay (General Workflow)
-
Assay Selection: Choose a suitable kinase assay platform, such as a radiometric assay (e.g., using ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo).[8][16]
-
Kinase Panel: Select a panel of kinases for screening. This can be a broad panel covering the kinome or a more focused panel based on suspected off-targets.
-
Compound Incubation: Incubate the kinases with their respective substrates, ATP, and this compound at one or more concentrations (a high concentration, e.g., 10 µM, is often used for initial screening).
-
Detection: Measure kinase activity according to the chosen assay platform's protocol.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to a vehicle control.
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phosphorylated and total forms of a suspected off-target kinase) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for identifying and mitigating off-target effects of this compound.
Caption: On-target vs. a hypothetical off-target signaling pathway for this compound.
Caption: A logical decision tree for troubleshooting common issues in cell-based assays.
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds: Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:5081-51-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 15. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
Validating the purity of synthesized or isolated Vasicinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of synthesized or isolated Vasicinol. Below you will find frequently asked questions and detailed troubleshooting guides for the primary analytical techniques employed in purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial? A1: this compound is a quinazoline alkaloid found as a natural constituent in plants like Adhatoda vasica and is also a metabolite of the better-known alkaloid, Vasicine.[1] Its pharmacological potential in areas such as respiratory therapeutics makes it a compound of interest for drug development.[2] Ensuring high purity is critical for obtaining accurate pharmacological data, guaranteeing safety and efficacy in preclinical and clinical studies, and meeting regulatory standards. Impurities can alter biological activity, introduce toxicity, and affect the stability and formulation of the final product.
Q2: What are the common impurities in a this compound sample? A2: Impurities in a this compound sample can originate from several sources:
-
From Natural Isolation: Structurally related alkaloids from the source plant, such as Vasicine, Vasicinone, and Vasicol, are common impurities.[1]
-
From Synthesis: Unreacted starting materials, intermediates, by-products, and reagents from the chemical synthesis process.
-
Degradation Products: this compound may degrade upon exposure to light, heat, or certain pH conditions. Related compounds like Vasicinone are known to sometimes be artifacts of extraction and storage.
-
Residual Solvents: Solvents used during extraction, purification, or crystallization may remain in the final product.
Q3: Which analytical techniques are recommended for validating this compound purity? A3: A multi-technique approach is recommended for robust purity validation. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity and detection of non-volatile impurities.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method for monitoring purification and detecting impurities.
-
Mass Spectrometry (MS): For confirming molecular weight and identifying impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation and confirmation, providing detailed information about the molecular structure and detecting structural isomers or impurities.
Q4: What is a typical workflow for comprehensive purity validation of this compound? A4: A logical workflow ensures all aspects of the sample's purity are assessed. The process typically starts with chromatographic screening, followed by structural confirmation and quantification.
Caption: Workflow for this compound Purity Validation.
Analytical Techniques & Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: How is HPLC used for this compound purity analysis? A: Reversed-phase HPLC (RP-HPLC) with UV detection is the primary method for quantifying the purity of this compound and separating it from potential impurities. The method provides a percentage purity value based on the relative area of the main peak compared to all other peaks in the chromatogram.
Experimental Protocol: RP-HPLC for this compound This protocol is a general guideline; optimization may be required based on the specific instrument and sample matrix.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1 M Phosphate Buffer or 20 mM Ammonium Acetate, pH adjusted to 4.0.
-
Solvent B: Acetonitrile.
-
-
Elution: Isocratic or gradient elution. A typical starting point is an isocratic mixture of A:B (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection: UV Diode Array Detector (DAD) at 280 nm.
-
Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary for this compound Analysis (Illustrative)
| Parameter | Typical Value | Reference |
|---|---|---|
| Retention Time (Rt) | 3-8 min (highly method-dependent) | [1] |
| Purity Specification | >98% | General pharmaceutical standard |
| Limit of Detection (LOD) | ~0.5 ng/mL | Based on similar compounds[3] |
| Limit of Quantification (LOQ)| ~1.0 ng/mL | Based on similar compounds[3] |
Troubleshooting Guide: HPLC Analysis
Caption: Troubleshooting Common HPLC Issues.
Thin-Layer Chromatography (TLC)
Q: What is the role of TLC in this compound purity validation? A: TLC is a fast and cost-effective technique used to visually assess the number of components in a sample, monitor the progress of a purification (e.g., column chromatography), and determine an appropriate solvent system for column chromatography. It is primarily a qualitative tool.
Experimental Protocol: TLC for this compound
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve the sample in methanol or chloroform. Spot a small amount onto the baseline of the TLC plate using a capillary tube.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A common system for related alkaloids is Chloroform:Methanol (95:5 v/v). The ratio can be adjusted to achieve optimal separation.
-
Development: Place the plate in a sealed chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
View the dried plate under UV light (254 nm) to see UV-active spots.
-
Stain the plate using an appropriate reagent (e.g., iodine vapor or phosphomolybdic acid) to visualize non-UV-active compounds.
-
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
Quantitative Data Summary for this compound Analysis (Illustrative)
| Parameter | Typical Value | Reference |
|---|
| Rf Value | ~0.6 (in Chloroform:Methanol 9:1) | Based on similar compounds[4] |
Troubleshooting Guide: TLC Analysis
Q: My spots are streaking up the plate. What should I do? A: Streaking is a common issue that can obscure results.[5]
-
Cause 1: Sample Overload. The most frequent cause is applying too much sample to the baseline.[6]
-
Solution: Dilute your sample or apply less to the plate.
-
-
Cause 2: Highly Polar Compound. this compound has polar hydroxyl groups that can interact strongly with the silica gel.
-
Solution: Add a small amount of a modifier to your mobile phase, such as a few drops of triethylamine (for basic compounds) or acetic acid, to improve spot shape.[3]
-
Q: My spots are not moving from the baseline (Rf ≈ 0) or are running with the solvent front (Rf ≈ 1). How can I fix this? A: This indicates that the polarity of your mobile phase is incorrect for your compound.[3]
-
If spots remain at the baseline: Your mobile phase is not polar enough.
-
Solution: Increase the proportion of the polar solvent (e.g., increase methanol in a chloroform:methanol system).
-
-
If spots run to the solvent front: Your mobile phase is too polar.
-
Solution: Decrease the proportion of the polar solvent (e.g., decrease methanol).
-
Mass Spectrometry (MS)
Q: How does Mass Spectrometry confirm the identity and purity of this compound? A: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it is used to confirm the molecular weight of the main component and to obtain the molecular weight of any impurities, which is a critical step in their identification. Electrospray ionization (ESI) in positive mode is commonly used for this class of compounds.
Experimental Protocol: ESI-MS for this compound
-
Ionization Mode: Electrospray Ionization (ESI), Positive (+) ion mode.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL.
-
Infusion: Introduce the sample directly into the mass spectrometer via a syringe pump (direct infusion) or as the eluent from an LC system (LC-MS).
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Analysis: Look for the protonated molecule [M+H]⁺. Other adducts like [M+Na]⁺ may also be observed.
Quantitative Data Summary for this compound Analysis
| Parameter | Formula | Expected m/z | Reference |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ | - | [7] |
| Molecular Weight | - | 204.22 g/mol | [2][7] |
| Protonated Molecule [M+H]⁺ | [C₁₁H₁₃N₂O₂]⁺ | 205.09 | Calculated |
| Sodium Adduct [M+Na]⁺ | [C₁₁H₁₂N₂O₂Na]⁺| 227.08 | Calculated |
Troubleshooting Guide: Mass Spectrometry Analysis
Q: I am seeing a very low or no signal for my compound. What could be the issue? A: Low signal intensity is a frequent problem in ESI-MS.
-
Cause 1: Sample Concentration. The sample may be too dilute or, conversely, too concentrated, leading to ion suppression.[8]
-
Solution: Analyze a series of dilutions to find the optimal concentration. Ensure the sample is fully dissolved.
-
-
Cause 2: Inefficient Ionization. The compound may not be ionizing well under the current conditions.
-
Solution: Ensure a proton source (like 0.1% formic acid) is present in the solvent for positive mode ESI. Optimize source parameters like sprayer voltage and gas temperatures.[9]
-
Q: My spectrum is noisy and I see many peaks, including [M+Na]⁺ and [M+K]⁺. How can I improve it? A: High background noise and the formation of salt adducts can complicate spectra.
-
Cause 1: Contaminated Solvents or Glassware. Sodium and potassium salts are ubiquitous and can easily contaminate samples, leading to prominent [M+Na]⁺ and [M+K]⁺ peaks.[10]
-
Solution: Use high-purity LC-MS grade solvents. Use plastic vials and pipette tips instead of glass to minimize sodium contamination.[10]
-
-
Cause 2: High Salt Content in Sample. Buffers or salts from the isolation/synthesis process can suppress the desired signal and contribute to noise.
-
Solution: If possible, desalt the sample using solid-phase extraction (SPE) or HPLC before MS analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Why is NMR essential for this compound purity validation? A: NMR is the most powerful technique for unambiguous structure confirmation. ¹H NMR provides information on the number and types of protons and their connectivity, while ¹³C NMR shows the number and types of carbon atoms. For purity assessment, NMR can detect impurities that are structurally different from the main compound, even if they have the same mass (isomers), which MS cannot distinguish.
Experimental Protocol: ¹H and ¹³C NMR for this compound
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires a longer acquisition time than ¹H NMR.
-
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the observed chemical shifts (δ) in both ¹H and ¹³C spectra to known values or predicted spectra to confirm the structure. Impurity peaks will appear as extra signals that do not correspond to the this compound structure.
Quantitative Data Summary for this compound Analysis Note: As of the last update, specific, publicly available, and assigned ¹H and ¹³C NMR spectral data for this compound is not readily found in the searched scientific literature. The structure has been confirmed by NMR, but the data has not been explicitly published in the reviewed sources.[3] The table below is a placeholder for when such data becomes available. Researchers should compare their spectra to that of a certified reference standard.
| Nucleus | Position | Expected Chemical Shift (δ ppm) |
| ¹H | Aromatic, Aliphatic, OH | Data not available in searched literature |
| ¹³C | Aromatic, Aliphatic | Data not available in searched literature |
Troubleshooting Guide: NMR Analysis
Q: My NMR peaks are very broad. What is the cause? A: Broad peaks can significantly reduce the quality and resolution of an NMR spectrum.
-
Cause 1: Poor Shimming. The magnetic field is not homogeneous across the sample.
-
Solution: Re-shim the spectrometer. This can often be done automatically by the instrument's software.
-
-
Cause 2: Sample is too Concentrated or Insoluble. High concentration can lead to viscosity-related broadening. Undissolved particles will severely degrade field homogeneity.
-
Solution: Dilute the sample. If solubility is an issue, filter the sample through a small plug of glass wool in a pipette directly into the NMR tube or try a different deuterated solvent.
-
Q: I see a large water peak in my ¹H NMR spectrum that is obscuring my signals. A: Water is a common contaminant in NMR solvents and samples.
-
Cause 1: "Wet" Solvent. Deuterated solvents can absorb atmospheric moisture over time.
-
Solution: Use a fresh ampoule of deuterated solvent or use solvent from a container that is properly stored with a drying agent.
-
-
Cause 2: Water in the Sample. The isolated or synthesized compound may not be completely dry.
-
Solution: Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample. For protons that can exchange with water (like -OH or -NH), their peaks can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the exchangeable proton peaks to disappear.
-
References
- 1. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical: this compound [caps.ncbs.res.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR of Natural Products as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Spectral Analysis of Phytoconstituents and Their In Silico Interactions with Target Proteins in Plant Seed Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Analysis of Spectral Data of the Chemical Constituents from the Leaves of Jasminum grandiflorum L., Achyranthes aspera L. and Tinospora cordifolia (Willd.) Miers | Semantic Scholar [semanticscholar.org]
Addressing matrix effects in the analysis of Vasicinol in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Vasicinol in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: The "matrix" in a biological sample includes all components other than the analyte of interest, this compound. These components can be proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This can compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[2] The post-column infusion method provides a qualitative assessment by showing regions of ion suppression or enhancement in the chromatogram. The post-extraction spike method offers a quantitative measure by comparing the analyte's response in a neat solution to its response in a blank matrix extract spiked after extraction.[2] A significant difference in the signal indicates the presence of matrix effects.
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A3: The main strategies to reduce or eliminate matrix effects include:
-
Effective Sample Preparation: Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are used to remove interfering matrix components before analysis.[1]
-
Chromatographic Optimization: Adjusting the chromatographic conditions, such as the mobile phase composition and gradient, can help separate this compound from co-eluting matrix components.[1]
-
Use of Internal Standards: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.[1]
Q4: Is there a validated method for the analysis of this compound in plasma that has been shown to have minimal matrix effects?
A4: Yes, a study has reported an efficient and sensitive UPLC-MS/MS method for the simultaneous determination of Vasicine and its major metabolites, including this compound, in rat plasma. The study reported that for all analytes, including this compound, matrix effects were not observed, and recoveries were between 85.89% and 114.58%.[1][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor recovery of this compound during sample preparation.
-
Question: My recovery of this compound is consistently low after sample preparation. What could be the cause and how can I improve it?
-
Answer: Low recovery can be due to several factors depending on your extraction method.
-
For LLE: The pH of your aqueous phase may not be optimal for partitioning this compound into the organic solvent. The choice of organic solvent is also critical.
-
For SPE: The sorbent may not be appropriate for retaining this compound, or the wash and elution solvents may be too strong or too weak, respectively.
-
For PPT: this compound might be co-precipitating with the proteins.
Troubleshooting Steps:
-
Optimize pH for LLE: Adjust the pH of the biological sample to be at least 2 units above the pKa of this compound to ensure it is in its neutral form for efficient extraction into an organic solvent.
-
Solvent Selection for LLE: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether) to find the one that provides the best recovery for this compound.
-
SPE Sorbent and Solvent Optimization: Screen different SPE sorbents (e.g., C18, mixed-mode cation exchange). Optimize the pH of the loading solution and the composition of the wash and elution solvents. A systematic approach to optimizing SPE parameters for alkaloids has been shown to significantly improve recovery.
-
PPT Solvent Choice: While acetonitrile is commonly used, you can test other organic solvents like methanol or acetone for the precipitation step.
-
Problem 2: Significant ion suppression or enhancement is observed.
-
Question: I have confirmed the presence of significant matrix effects (ion suppression/enhancement) in my analysis. How can I minimize this?
-
Answer: Ion suppression or enhancement is a direct consequence of co-eluting matrix components. The goal is to improve the cleanup of your sample or to chromatographically separate this compound from these interferences.
Troubleshooting Steps:
-
Improve Sample Cleanup: If you are using PPT, consider switching to LLE or SPE, as they generally provide cleaner extracts.[1] Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, has been shown to be very effective at removing residual matrix components.[1]
-
Optimize Chromatography:
-
Gradient Modification: Lengthening the gradient can improve the separation of this compound from interfering compounds.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention of basic compounds like this compound relative to matrix components like phospholipids.[1]
-
-
Dilute the Sample: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.
-
Problem 3: High variability in results between different batches of biological samples.
-
Question: I am observing high variability in my results when I analyze different lots of plasma. What is the cause and how can I address it?
-
Answer: This is known as the relative matrix effect and arises from differences in the composition of the biological matrix between individuals or lots.
Troubleshooting Steps:
-
Evaluate Multiple Matrix Lots: During method development and validation, it is crucial to evaluate the matrix effect using at least six different lots of the biological matrix.
-
Improve the Robustness of the Sample Preparation: A more rigorous sample preparation method, such as a well-optimized SPE protocol, is less likely to be affected by lot-to-lot variability compared to a simpler method like PPT.
-
Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for matrix effects.[1]
-
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Biological Samples
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Speed | Fast | Moderate | Slow to Moderate |
| Cost | Low | Low to Moderate | High |
| Solvent Consumption | Moderate | High | Low to Moderate |
| Automation Potential | High | Moderate | High |
| Selectivity | Low | Moderate | High |
| Matrix Effect Reduction | Least effective, often results in significant matrix effects.[1] | Can provide clean extracts, but analyte recovery can be low, especially for polar compounds.[1] | Generally provides the cleanest extracts and the most significant reduction in matrix effects.[1] |
| Typical Recovery | Can be high, but risk of co-precipitation. | Highly dependent on analyte and solvent choice. | Generally high with proper method development. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Analysis in Plasma
This protocol is a general procedure and should be optimized for your specific application.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Analysis in Plasma
This protocol is a general procedure and requires optimization of pH and solvent.
-
Sample Aliquoting: To a glass tube, add 200 µL of plasma sample.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
pH Adjustment: Add 50 µL of a buffer solution (e.g., ammonium hydroxide) to adjust the pH to be at least 2 units above the pKa of this compound.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Extraction: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for this compound Analysis in Plasma
This is a general protocol using a mixed-mode cation exchange cartridge and should be optimized.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading:
-
Pre-treat 200 µL of plasma by adding an internal standard and 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Vasicinol
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of Vasicinol.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a pyrrolidinoquinazoline alkaloid with the chemical formula C₁₁H₁₂N₂O₂.[1] It is a natural compound found in plants such as Adhatoda vasica Nees.[1][2] In research, it is studied for its biological activities, including its potential as a sucrase inhibitor for metabolic disorders and its role as a metabolite of the cholinesterase inhibitor, Vasicine.[1][3][4]
2. What are the recommended storage conditions for this compound?
This compound powder should be desiccated and stored at -20°C.[1][5] Stock solutions can also be stored at or below -20°C for several months.[5] It is advisable to prepare solutions fresh for each experiment; however, if prepared in advance, they must be sealed and stored at -20°C.[5]
3. What is the shelf life of this compound?
The shelf life of a compound depends on storage conditions and its intrinsic stability. When stored as a dry powder at -20°C, this compound is expected to be stable for an extended period. For stock solutions, storage at -20°C for up to a month is a common practice, with some sources suggesting stability for several months.[5] For long-term experiments, it is recommended to conduct periodic quality control checks.
4. In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For biological assays, DMSO is a common solvent for preparing stock solutions.
5. What are the primary safety precautions when handling this compound?
Troubleshooting Guides
Issue: Difficulty dissolving this compound powder.
-
Solution 1: Sonication. After adding the solvent, place the vial in an ultrasonic bath for a short period. This can help to break up clumps and increase the rate of dissolution.[5]
-
Solution 2: Gentle Warming. Gently warm the solution to 37°C to increase solubility.[5] Avoid excessive heat, which could degrade the compound.
-
Solution 3: Solvent Choice. Ensure you are using a recommended solvent in which this compound is known to be soluble, such as DMSO, Chloroform, or Dichloromethane.[1][2]
Issue: Inconsistent experimental results.
-
Solution 1: Fresh Solution Preparation. Whenever possible, prepare fresh solutions of this compound for each experiment to avoid degradation that may occur in stock solutions over time.[5]
-
Solution 2: Proper Storage. Ensure that both the powder and any stock solutions are stored under the recommended conditions of -20°C and protected from moisture.[1][5]
-
Solution 3: Purity Check. If inconsistent results persist, consider verifying the purity of your this compound sample using analytical techniques such as HPLC or NMR.
Issue: Potential degradation of this compound in an experimental buffer.
-
Solution 1: pH and Buffer Composition. Investigate the stability of this compound in your specific experimental buffer. The stability of alkaloids can be pH-dependent. A pilot stability study in your buffer system may be necessary.
-
Solution 2: Minimize Incubation Time. If this compound is suspected to be unstable in your assay conditions, minimize the pre-incubation and incubation times as much as the experimental protocol allows.
Data Summary
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂N₂O₂ | [1][8] |
| Molecular Weight | 204.2 g/mol | [1][2] |
| CAS Number | 5081-51-6 | [1] |
| Appearance | Powder | [1][2] |
| Storage Temperature | -20°C (desiccated) | [1][5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |
Biological Activity of this compound
| Activity | IC₅₀ / Kᵢ | Target | Source |
| Sucrase Inhibition | IC₅₀: 250 µM | Sucrase | [1][9][10] |
| Sucrase Inhibition | Kᵢ: 183 µM | Rat Intestinal α-glucosidase | [10] |
| Cholinesterase Inhibition | Metabolite of Vasicine, which inhibits AChE and BChE | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | [3][11][12] |
Experimental Protocols
1. Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.042 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity DMSO to the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.[5]
2. General Protocol for a Sucrase Inhibition Assay
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Enzyme Preparation: Prepare a solution of sucrase from a suitable source (e.g., rat intestinal acetone powder or Caco-2 cell lysate) in a phosphate buffer (pH 7.0).[13][14]
-
Reaction Mixture: In a microcentrifuge tube or a 96-well plate, combine the sucrase solution, buffer, and varying concentrations of this compound (or a vehicle control, e.g., DMSO).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate Reaction: Add the substrate (sucrose) to the reaction mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).[13]
-
Glucose Measurement: Measure the amount of glucose produced using a suitable method, such as a glucose oxidase assay or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD).[13]
-
Calculation: Calculate the percentage of sucrase inhibition by comparing the glucose produced in the presence of this compound to the control. Determine the IC₅₀ value from a dose-response curve.
Visualizations
Caption: Workflow for a this compound sucrase inhibition experiment.
Caption: Alkaloids can modulate the PI3K/AKT/mTOR pathway.
References
- 1. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | CAS:5081-51-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. osha.gov [osha.gov]
- 8. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibitory effect on α-glucosidase by Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor | PLOS One [journals.plos.org]
- 12. In vitro and in vivo metabolism and inhibitory activities of vasicine, a potent acetylcholinesterase and butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. Inhibition of Human and Rat Sucrase and Maltase Activities To Assess Antiglycemic Potential: Optimization of the Assay Using Acarbose and Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Vasicinol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Vasicinol experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a pyrroloquinazoline alkaloid derived from plants such as Adhatoda vasica. It is a metabolite of the more well-known compound, vasicine.[1] While research is ongoing, a key reported mechanism of action for vasicine, the precursor to this compound, is the activation of the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and apoptosis. This compound itself has been shown to have sucrase inhibitory activity.
Q2: I am observing high variability between experiments. What are the potential causes?
High variability in experiments with natural compounds like this compound can stem from several factors:
-
Batch-to-Batch Variability: As a naturally derived compound, the purity and composition of this compound can vary between different batches or suppliers. It is crucial to obtain a certificate of analysis for each batch and, if possible, test new batches against previous ones to ensure consistency.
-
Solubility Issues: this compound may have limited solubility in aqueous cell culture media. Inconsistent solubilization can lead to variations in the effective concentration of the compound in your experiments.
-
Cell Culture Conditions: Minor variations in cell passage number, confluency, and media composition can significantly impact experimental outcomes.[2]
Q3: My results with this compound are not consistent with published literature. What should I do?
-
Verify Compound Identity and Purity: Ensure the identity and purity of your this compound sample, preferably through analytical methods like HPLC or mass spectrometry.
-
Check Experimental Protocol: Carefully review your experimental protocol and compare it with the methodology described in the literature. Pay close attention to details such as cell line, seeding density, treatment duration, and the specific assay used.
-
Consider Off-Target Effects: Natural compounds can have multiple cellular targets. It's possible that in your specific cell model, an off-target effect is more pronounced, leading to different results.
Troubleshooting Guide for Unexpected Results
Issue 1: Inconsistent Cell Viability Assay Results
Q: My MTT assay shows a dose-dependent decrease in cell viability, but at the highest concentrations, the viability appears to increase again (a "bell-shaped" or biphasic curve). Why is this happening?
This is a common artifact observed with compounds that have poor solubility. At high concentrations, the compound may precipitate out of the media, leading to a lower effective concentration and thus an apparent increase in viability.
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect the wells of your culture plate under a microscope for any signs of compound precipitation, especially at the highest concentrations.
-
Solubility Test: Perform a simple solubility test of this compound in your cell culture medium at the highest concentration used in your assay.
-
Use a Different Solvent or Lower Concentrations: Consider using a different solvent for your stock solution or limit your dose-response curve to concentrations where the compound remains fully dissolved.
-
Alternative Viability Assays: Use a different viability assay that is less prone to interference from precipitates, such as the LDH release assay, which measures cytotoxicity based on membrane integrity.
Issue 2: Unexpected Signaling Pathway Activation
Q: I treated my cells with this compound expecting to see an increase in phosphorylated Akt (p-Akt) as reported, but my Western blot shows no change or even a decrease.
Several factors could contribute to this discrepancy:
Troubleshooting Steps:
-
Time Course Experiment: The kinetics of Akt phosphorylation can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal time point for observing p-Akt induction.
-
Dose-Response: The effect of this compound on the PI3K/Akt pathway may be dose-dependent. Test a range of concentrations to determine the optimal dose for pathway activation in your cell line.
-
Cell Line Specificity: The cellular response to a compound can be highly cell-type specific. The PI3K/Akt pathway's response to this compound may differ in your chosen cell line compared to what is reported in the literature.
-
Antibody Validation: Ensure that your primary and secondary antibodies for p-Akt and total Akt are specific and working correctly. Run positive and negative controls to validate your Western blot protocol.
-
Compound Integrity: Verify the integrity of your this compound stock solution. Improper storage could lead to degradation of the compound.
Issue 3: High Background or False Positives in Enzyme Inhibition Assays
Q: I am performing a sucrase inhibition assay with this compound and observing high background absorbance, making it difficult to interpret the results.
High background in colorimetric or fluorometric assays can be caused by the inherent properties of the test compound.
Troubleshooting Steps:
-
Compound Interference Control: Run a control experiment with this compound and the assay reagents in the absence of the enzyme (sucrase). This will determine if this compound itself absorbs light or fluoresces at the detection wavelength.
-
Subtract Background: If there is compound interference, subtract the absorbance/fluorescence value of the compound-only control from your experimental readings.
-
Use a Different Assay Format: If the interference is significant, consider an alternative assay format. For example, instead of a colorimetric readout, you could use an HPLC-based method to directly measure the product of the enzymatic reaction.
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound | Target/Activity | IC50 Value | Reference Cell/Enzyme System |
| This compound | Sucrase Inhibitory Activity | 250 µM | Not specified |
| Vasicine | Acetylcholinesterase (AChE) | 3.24 ± 0.08 µM | In vitro |
| Vasicine | Butyrylcholinesterase (BChE) | 0.10 ± 0.00 µM | In vitro |
| Vasicinone | Acetylcholinesterase (AChE) | 11.84 µM | In vitro |
Note: Data for Vasicine and Vasicinone are included for comparative purposes as they are structurally related to this compound and often co-occur.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for PI3K/Akt Pathway Analysis
This protocol describes the detection of total and phosphorylated Akt by Western blotting.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin).
Visualizations
References
Technical Support Center: Statistical Analysis of Data from Vasicinol & Related Compounds Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vasicinol and related compounds derived from Adhatoda vasica. The content is designed to address specific issues that may be encountered during the statistical analysis of experimental data.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on compounds related to this compound.
Table 1: In Vitro Antimicrobial and Cytotoxic Activity
| Compound | Assay Type | Organism/Cell Line | Result |
| Vasicine Acetate | Minimum Inhibitory Concentration (MIC) | M. luteus | 125 µg/mL |
| E. aerogenes | 125 µg/mL | ||
| S. epidermidis | 125 µg/mL | ||
| P. aeruginosa | 125 µg/mL | ||
| Cytotoxicity (IC50) | A549 Lung Adenocarcinoma | 2000 µg/mL | |
| Vasicine | Anti-inflammatory (Carrageenan-induced edema) | - | 59.51% inhibition at 20.0 mg/kg |
| Antimicrobial (MIC) | E. coli | 20 µg/mL | |
| Antifungal (MIC) | C. albicans | >55 µg/mL | |
| Alpha-glucosidase inhibition (IC50) | - | 125 µM | |
| This compound | Alpha-glucosidase inhibition (IC50) | - | 250 µM |
Table 2: Antioxidant Activity
| Compound/Extract | Assay | Result (IC50/EC50 or % scavenging) |
| Vasicine Acetate | DPPH Radical Scavenging | 66.15% at 1000 µg/mL |
| Vasicine | DPPH Radical Scavenging | IC50 of 187 µg/mL |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol or ethanol. Store in a light-protected container.
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of dilutions of the test compound from the stock solution.
-
A positive control, such as ascorbic acid, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each dilution of the test compound.
-
Add the DPPH solution to each well.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[1]
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentrations of the test compound.[2]
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a sterile broth medium, adjusted to a 0.5 McFarland turbidity standard.[3]
-
-
Assay Procedure:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth medium.[3][4]
-
Add the standardized microbial inoculum to each well.
-
Include a positive control well (microorganism and broth without the test compound) and a negative control well (broth only).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Data Acquisition:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
Objective: To assess the effect of a compound on the metabolic activity and viability of cells.
Methodology:
-
Cell Seeding:
-
Seed the target cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
-
Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting cell viability against the compound concentrations and fitting the data to a dose-response curve.
-
Troubleshooting Guides and FAQs
General Statistical Analysis
Q1: How do I choose the right statistical test for my data?
A1: The choice of statistical test depends on the type of data and the experimental design.
-
For comparing two groups: Use a Student's t-test for normally distributed data or a Mann-Whitney U test for non-normally distributed data.
-
For comparing more than two groups: Use a one-way analysis of variance (ANOVA) for normally distributed data, followed by a post-hoc test (e.g., Tukey's or Dunnett's) to identify specific differences between groups. For non-normally distributed data, use the Kruskal-Wallis test.[8]
-
For analyzing the relationship between two continuous variables: Use correlation (e.g., Pearson's for linear relationships) or regression analysis.
Q2: My data is not normally distributed. What should I do?
A2: If your data does not follow a normal distribution, you have two main options:
-
Data Transformation: You can apply a mathematical transformation (e.g., log, square root) to your data to make it more closely approximate a normal distribution.
-
Non-parametric Tests: Use statistical tests that do not assume a normal distribution, such as the Mann-Whitney U test or the Kruskal-Wallis test.
Q3: What is a p-value and how do I interpret it?
A3: The p-value represents the probability of obtaining your observed results (or more extreme results) if the null hypothesis is true. The null hypothesis generally states that there is no effect or no difference between groups. A small p-value (typically < 0.05) indicates that your observed data is unlikely to have occurred by chance alone, leading you to reject the null hypothesis in favor of an alternative hypothesis (i.e., there is a significant effect or difference).
IC50/EC50 Determination
Q4: My dose-response curve does not fit well. What could be the problem?
A4: A poor fit of a dose-response curve can be due to several factors:
-
Inappropriate concentration range: The tested concentrations may be too high or too low to capture the full dose-response relationship.
-
High variability in the data: This could be due to experimental error or biological variability.
-
Incorrect model selection: A standard four-parameter logistic model may not be appropriate for all data. Consider alternative models.
-
Outliers: Extreme data points can disproportionately influence the curve fit.
Q5: How do I determine if the difference between two IC50 values is statistically significant?
A5: To compare the IC50 values of two compounds, you can use statistical software that performs a comparison of the fitted curves. This will typically provide a p-value for the difference in the log(IC50) values.
Antimicrobial Susceptibility Testing
Q6: There is a lot of variability in my MIC results. What are the common causes?
A6: Variability in MIC assays can arise from:
-
Inoculum preparation: Inconsistent inoculum density can significantly affect the results.
-
Pipetting errors: Inaccurate serial dilutions will lead to incorrect final concentrations.
-
Incubation conditions: Variations in temperature or incubation time can impact microbial growth.
-
Contamination: Contamination of the culture or reagents can lead to erroneous results.
Signaling Pathways and Experimental Workflows
Caption: Vasicine's protective effect against myocardial infarction via the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Vasicinol vs. Vasicine: A Comparative Analysis of Biological Activities
For Immediate Release
This publication provides a comprehensive comparative guide on the biological activities of two closely related quinazoline alkaloids, Vasicinol and Vasicine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side analysis of their efficacy supported by available experimental data.
Overview of Biological Activities
Vasicine and its metabolite, this compound, are both naturally occurring alkaloids found predominantly in the plant Adhatoda vasica. They have been the subject of various pharmacological studies to evaluate their therapeutic potential. This guide focuses on a comparative assessment of their α-glucosidase inhibitory, antimicrobial, antioxidant, and anti-inflammatory properties.
α-Glucosidase Inhibitory Activity
A direct comparative study has demonstrated the sucrase inhibitory activity of both compounds. Vasicine exhibited a stronger inhibitory effect on rat intestinal α-glucosidase compared to this compound.
Table 1: Comparative α-Glucosidase Inhibitory Activity
| Compound | IC50 (µM)[1] | Ki (µM)[1] | Inhibition Type[1] |
| Vasicine | 125 | 82 | Competitive |
| This compound | 250 | 183 | Competitive |
Antimicrobial Activity
Table 2: Antimicrobial Activity of Vasicine
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 250 | [2] |
| Staphylococcus epidermidis | 125 | [2] |
| Enterococcus faecalis | 32000 | [3] |
| Pseudomonas aeruginosa | 164 | [4] |
| Escherichia coli | - | Data not available |
| Klebsiella pneumoniae | - | Data not available |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Antioxidant Activity
Vasicine has been shown to possess antioxidant properties in various in vitro assays. Specific IC50 values for the antioxidant activity of this compound are not available in the reviewed literature for a direct comparison.
Table 3: Antioxidant Activity of Vasicine
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging Activity | 18.2 | [5] |
| ABTS Radical Scavenging Activity | 11.5 | [5] |
| Ferric Reducing Antioxidant Power (FRAP) | 15 | [5] |
| Hydrogen Peroxide Scavenging Assay | 27.8 | [5] |
| Hydroxyl Radical Scavenging Assay | 22 | [5] |
Note: IC50 represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.
Anti-inflammatory Activity
In vivo studies have demonstrated the anti-inflammatory effects of Vasicine. Comparative quantitative data for this compound's anti-inflammatory activity is not currently available.
Table 4: Anti-inflammatory Activity of Vasicine
| Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Carrageenan-induced rat paw edema | 2.5 | Significant reduction | - | [6] |
| Carrageenan-induced rat paw edema | 5 | Significant reduction | - | [6] |
| Carrageenan-induced rat paw edema | 10 | Significant reduction | - | [6] |
Experimental Protocols
α-Glucosidase Inhibitory Assay
The α-glucosidase inhibitory activity is determined by pre-incubating the enzyme with the test compound, followed by the addition of a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction progress is monitored by measuring the absorbance of the product, p-nitrophenol, at 405 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values are then determined from the dose-response curves.[7][8]
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[2]
DPPH Radical Scavenging Assay
The antioxidant activity is assessed by measuring the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A solution of the test compound is mixed with a DPPH solution. The decrease in absorbance at 517 nm is measured over time, which corresponds to the reduction of the DPPH radical by the antioxidant. The percentage of scavenging activity is calculated, and the IC50 value is determined.[9]
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is used to evaluate the anti-inflammatory activity of a compound. Edema is induced in the hind paw of rats by injecting a solution of carrageenan. The test compound is administered orally or intraperitoneally prior to the carrageenan injection. The volume of the paw is measured at various time points after the induction of inflammation using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.[10][11]
Signaling Pathway and Experimental Workflow
Vasicine and the PI3K/Akt/mTOR Signaling Pathway
Vasicine has been shown to exert some of its biological effects through the modulation of the PI3K/Akt/mTOR signaling pathway.[6] This pathway is a crucial regulator of cell proliferation, survival, and apoptosis.
Caption: Vasicine's activation of the PI3K/Akt/mTOR pathway.
General Experimental Workflow for Biological Activity Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of the biological activities of this compound and Vasicine.
Caption: Workflow for comparing this compound and Vasicine activities.
References
- 1. Inhibitory effect on α-glucosidase by Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
A Comparative Analysis of ACE Inhibitory Activity: Vasicinol versus Captopril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Angiotensin-Converting Enzyme (ACE) inhibitory activity of Vasicinol, a natural alkaloid, and Captopril, a well-established synthetic drug. This objective analysis is supported by experimental data to inform research and development in the field of cardiovascular therapeutics.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and Captopril against ACE. It is important to note that these values were obtained from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Compound | IC50 Value | Source of ACE |
| This compound | 6.45 mM | Not Specified |
| Captopril | 20 nM (0.00002 mM) | Not Specified |
mM = millimolar; nM = nanomolar
The data clearly indicates that Captopril is a significantly more potent ACE inhibitor than this compound, with an IC50 value in the nanomolar range compared to the millimolar range for this compound. This suggests that a much lower concentration of Captopril is required to achieve 50% inhibition of ACE activity in vitro. While molecular docking studies have suggested that this compound can bind to the active site of ACE as effectively as Captopril, the experimental data on inhibitory activity demonstrates a substantial difference in their potency.[1]
Experimental Protocols: In Vitro ACE Inhibition Assay
The following is a representative protocol for determining the ACE inhibitory activity of a compound using a spectrophotometric method. This method is based on the quantification of hippuric acid (HA) produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE.[2][3][4]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer (pH 8.3) with NaCl
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Test compounds (this compound, Captopril)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare various concentrations of the test compounds (inhibitors) and the positive control (Captopril).
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, pre-incubate a specific volume of the ACE solution with the test compound solution (or buffer for the control) at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution to the mixture.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a defined volume of HCl.
-
Extract the hippuric acid (HA) produced into an organic solvent, typically ethyl acetate, by vigorous mixing followed by centrifugation to separate the phases.
-
-
Quantification of Hippuric Acid:
-
Carefully collect the upper organic layer containing the HA.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried HA residue in a suitable buffer or deionized water.
-
Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at a wavelength of 228 nm.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (without inhibitor).
-
A_sample is the absorbance in the presence of the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental design, the following diagrams are provided.
Caption: The Renin-Angiotensin System (RAS) and the point of ACE inhibition.
Caption: Workflow for the in vitro ACE inhibition assay.
References
A Comparative Analysis of Vasicinol and Acarbose as Sucrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vasicinol, a naturally occurring pyrroquinazoline alkaloid, and Acarbose, a well-established synthetic pseudotetrasaccharide, as inhibitors of the enzyme sucrase. This document synthesizes available in vitro data, outlines key experimental protocols for inhibitor evaluation, and visually represents the underlying biochemical pathways and experimental workflows.
Mechanism of Action: Targeting Sucrose Digestion
Both this compound and Acarbose function as sucrase inhibitors, targeting the enzymatic breakdown of sucrose in the small intestine. Sucrase, an α-glucosidase located in the brush border of the intestinal epithelium, hydrolyzes sucrose into its constituent monosaccharides, glucose and fructose, which are then absorbed into the bloodstream. By inhibiting this enzyme, both compounds effectively delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][2][3] Acarbose is a competitive and reversible inhibitor of α-glucosidases, with a high affinity for these enzymes.[1][4] Similarly, this compound has been identified as a reversible and competitive inhibitor of sucrase.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and Acarbose against sucrase has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters for comparing their efficacy.
| Compound | Enzyme Source | IC50 | Ki | Reference(s) |
| This compound | Rat Intestine | 250 µM | 183 µM | [3][5][6] |
| Acarbose | Human (Caco-2/TC7) | 2.5 ± 0.5 µM | - | [7] |
| Acarbose | Rat Intestine | 12.3 ± 0.6 µM | - | [7] |
| Acarbose | Rat Jejunum (perfused) | 3.2 µg/mL (Sucrose absorption) | - | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common in vitro sucrase inhibition assays.
Sucrase Inhibition Assay using Rat Intestinal Acetone Powder
This protocol is adapted from established methods for evaluating sucrase inhibitors using a commercially available enzyme source.[4]
a. Enzyme Preparation:
-
Suspend 100 mg of rat intestinal acetone powder in 3 mL of 0.9% NaCl solution.
-
Centrifuge the suspension at 12,000 x g for 30 minutes at 4°C.
-
The resulting supernatant contains the crude enzyme extract and is used for the assay.
b. Assay Procedure:
-
In a microcentrifuge tube, combine 30 µL of the enzyme solution with 40 µL of 400 mM sucrose solution.
-
Add various concentrations of the test inhibitor (this compound or Acarbose) and adjust the final volume to 100 µL with 0.1 M phosphate buffer (pH 6.8).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by placing the tubes in a boiling water bath for 10 minutes.
-
Centrifuge the tubes to pellet any precipitate.
-
Determine the concentration of glucose released in the supernatant using a suitable method, such as the glucose oxidase assay, measuring absorbance at 505 nm.
c. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of sucrase activity, by plotting the percentage of inhibition against the inhibitor concentration.
Sucrase Inhibition Assay using Caco-2 Cells
This protocol utilizes a human intestinal cell line, which provides a more physiologically relevant model.[4][10]
a. Cell Culture and Lysate Preparation:
-
Culture Caco-2/TC7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics until fully differentiated.
-
Wash the differentiated cells with phosphate-buffered saline (PBS).
-
Lyse the cells to release the intracellular enzymes, including sucrase-isomaltase. The cell lysate serves as the enzyme source.
b. Assay Procedure:
-
In a 96-well plate, add the Caco-2 cell lysate to each well.
-
Add various concentrations of the test inhibitor (this compound or Acarbose).
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding a sucrose solution (e.g., 10 mM final concentration).
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction, typically by heat inactivation or the addition of a stop solution.
-
Quantify the amount of glucose produced using a glucose assay kit.
c. Data Analysis:
-
Similar to the rat intestinal powder assay, calculate the percentage of inhibition and determine the IC50 values for each inhibitor.
Conclusion
References
- 1. In Vitro and In Silico Analysis of Alpha-Amylase Inhibitory Activity of Ethanolic Extract of Adhatoda vasica Leaves[v1] | Preprints.org [preprints.org]
- 2. Valorization of Adhatoda vasica leaves: Extraction, in vitro analyses and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matilda.science [matilda.science]
- 4. An in silico Evaluation of Anti-diabetic Potential of Vasicine, A Quinazoline Alkaloid of Justicia adhatoda Linnaeus [arccjournals.com]
- 5. academicjournals.org [academicjournals.org]
- 6. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sucrose for analgesia in newborn infants undergoing painful procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concurrent production and relative quantification of vasicinone from in vivo and in vitro plant parts of Malabar nut (Adhatoda vasica Nees) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and in Silico Analysis of α -Amylase Inhibitory Activity of Ethanolic Extract of Adhatoda vasica Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling Nature's Arsenal Against Hypertension: A Comparative Analysis of Vasicinol and Other Natural ACE Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat hypertension, researchers are increasingly turning their attention to natural sources. A comprehensive comparative analysis now sheds light on the efficacy of Vasicinol, a pyrroquinazoline alkaloid derived from Adhatoda vasica, in relation to other natural Angiotensin-Converting Enzyme (ACE) inhibitors. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to aid in the exploration of these promising compounds.
Angiotensin-Converting Enzyme (ACE) is a critical enzyme in the Renin-Angiotensin System (RAS), a hormonal cascade that plays a pivotal role in regulating blood pressure. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension. While synthetic ACE inhibitors are widely used, the exploration of natural alternatives offers the potential for new drug leads with potentially fewer side effects.
Quantitative Comparison of ACE Inhibitory Efficacy
The ACE inhibitory potential of various natural compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and a selection of other natural ACE inhibitors from different chemical classes.
| Compound/Extract | Chemical Class/Source | IC50 Value | Reference |
| This compound | Alkaloid (Adhatoda vasica) | 6.45 mM | |
| Vasicine | Alkaloid (Adhatoda vasica) | 2.60 mM | [1] |
| Vasicinone | Alkaloid (Adhatoda vasica) | 13.49 mM | [1] |
| Luteolin | Flavonoid | 23 µM | |
| Quercetin | Flavonoid | 43 µM | |
| Kaempferol | Flavonoid | 178 µM | |
| Rutin | Flavonoid | 64 µM | [2] |
| Peptide IV (IQDKEGIPPDQQR) | Peptide (Black Tea) | 121.11 µM | [3] |
| Peptide II (AGFAGDDAPR) | Peptide (Black Tea) | 178.91 µM | [3] |
| Dieckol | Meroterpenoid (Brown Alga) | 1.47 mM | [4] |
| Eckol | Meroterpenoid (Brown Alga) | 2.27 mM | [4] |
| Captopril (Positive Control) | Synthetic Drug | 20 nM | [5] |
Note: The IC50 values are presented in their original reported units (mM, µM, or nM). Direct comparison requires conversion to a common unit. It is important to note that experimental conditions can influence IC50 values, and these should be considered when comparing data from different studies.
Experimental Protocols
The determination of ACE inhibitory activity is crucial for the evaluation of potential natural inhibitors. A commonly employed in vitro method involves the use of the substrate Hippuryl-Histidyl-Leucine (HHL). The following is a generalized experimental protocol based on established methodologies.
In Vitro ACE Inhibition Assay using HHL
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Test compounds (e.g., this compound, other natural extracts)
-
Captopril (as a positive control)
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer.
2. Preparation of Solutions:
-
Prepare a stock solution of ACE in deionized water.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare various concentrations of the test compounds and captopril in a suitable solvent (e.g., DMSO, ethanol, or water).
3. Assay Procedure:
-
In a microcentrifuge tube, pre-incubate a mixture of the ACE solution and the test compound solution (or control) at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution to the mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution of HCl.
-
Extract the hippuric acid (HA), the product of the enzymatic reaction, from the aqueous phase using ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Reconstitute the dried residue in a suitable mobile phase for HPLC analysis or in deionized water for spectrophotometric analysis.
4. Quantification:
-
HPLC Method: Separate and quantify the amount of hippuric acid produced using a reverse-phase HPLC column with UV detection at approximately 228 nm.
-
Spectrophotometric Method: Measure the absorbance of the hippuric acid solution at 228 nm.
5. Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance (or peak area) of the control (without inhibitor).
-
A_sample is the absorbance (or peak area) of the sample with the test compound.
The IC50 value is then determined by plotting the percentage of inhibition against different concentrations of the test compound.
Visualizing Key Pathways and Processes
To better understand the context of ACE inhibition and the experimental procedures involved, the following diagrams have been generated using Graphviz.
Caption: The Renin-Angiotensin System (RAS) and the site of action for ACE inhibitors.
Caption: A typical experimental workflow for an in vitro ACE inhibition assay.
Conclusion
The data presented in this guide highlights that while this compound does exhibit ACE inhibitory activity, its potency in the millimolar range is considerably lower than that of many other natural compounds, such as certain flavonoids and peptides, which show activity in the micromolar range. This underscores the vast diversity of natural products and their potential as sources for novel antihypertensive agents. Further research, including in vivo studies and structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of this compound and other promising natural ACE inhibitors. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for future investigations into the development of next-generation antihypertensive therapies from natural sources.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin I-Converting Enzyme (ACE) Inhibition and Molecular Docking Study of Meroterpenoids Isolated from Brown Alga, Sargassum macrocarpum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In Vivo Comparative Analysis of Vasicinol and Vasicinone: A Guide for Researchers
A comprehensive review of the available in vivo experimental data comparing the pharmacological and toxicological profiles of Vasicinol and its oxidized counterpart, Vasicinone. This guide is intended for researchers, scientists, and professionals in drug development.
This document synthesizes the current understanding of the in vivo effects of two related quinazoline alkaloids: this compound and Vasicinone. While both are metabolites of the well-known compound Vasicine, the bulk of in vivo research has centered on Vasicinone, often in direct comparison with Vasicine. Data on the specific in vivo activities of this compound remains limited. This guide, therefore, provides a detailed comparison of Vasicinone with its parent compound Vasicine, offering valuable insights that can be extrapolated to understand the potential in vivo behavior of this compound.
Comparative Pharmacology: Efficacy and Activity
In vivo studies have revealed contrasting and, at times, seemingly contradictory effects of Vasicine and Vasicinone, particularly concerning their impact on the respiratory system. A pivotal study by Gupta et al. (1977) highlighted a significant divergence in their in vivo actions: while Vasicine exhibited bronchodilatory effects both in vitro and in vivo, Vasicinone demonstrated bronchodilatory activity in vitro but a bronchoconstrictor effect in vivo. Interestingly, when combined, the two alkaloids produced a more pronounced bronchodilatory effect in vivo.
Further comparative studies have elucidated their effects on various physiological parameters. A 2015 study by Liu et al. provided a quantitative comparison of the antitussive, expectorant, and bronchodilating activities of Vasicine and Vasicinone in animal models.
Table 1: Comparative In Vivo Efficacy of Vasicine and Vasicinone
| Parameter | Vasicine | Vasicinone | Experimental Model | Key Findings |
| Bronchodilator Activity | Bronchodilator | Bronchoconstrictor | Guinea Pigs | Vasicine shows in vivo bronchodilation, while Vasicinone induces bronchoconstriction. A combination of both shows enhanced bronchodilation[1]. |
| Antitussive Activity | Significant inhibition of cough frequency and prolonged latency | Significant inhibition of cough frequency and prolonged latency | Mice and Guinea Pigs | Both compounds exhibit dose-dependent antitussive effects comparable to codeine phosphate at higher doses[2]. |
| Expectorant Activity | Significant increase in phenol red secretion | Significant increase in phenol red secretion | Mice | Both compounds significantly enhance expectoration in a dose-dependent manner[2]. |
| Cardiac Effects | Cardiac depressant | Weak cardiac stimulant | - | Vasicine has a depressant effect on the heart, whereas Vasicinone acts as a mild stimulant. These effects can be normalized when the compounds are combined[3]. |
Pharmacokinetics and Metabolism
Vasicine is metabolized in vivo to several compounds, including this compound and Vasicinone. Studies in rats have identified this compound and Vasicinone in plasma and urine following the administration of Vasicine[4][5][6]. The metabolic transformation of Vasicine to these metabolites is a key factor in its overall pharmacological profile.
dot
Caption: Metabolic Pathway of Vasicine In Vivo.
Experimental Protocols
In Vivo Bronchodilator/Bronchoconstrictor Activity Assessment
-
Animal Model: Guinea Pigs.
-
Methodology: The in vivo effect on bronchial smooth muscle is assessed by measuring changes in airflow resistance and lung compliance in anesthetized, artificially ventilated animals. Bronchoconstriction is induced by an intravenous infusion of a spasmogen like histamine or acetylcholine. The test compounds (Vasicine or Vasicinone) are then administered intravenously or by inhalation, and the resulting changes in bronchomotor tone are recorded. A decrease in airflow resistance and an increase in lung compliance indicate bronchodilation, while the opposite indicates bronchoconstriction.
In Vivo Antitussive Activity Assessment
-
Animal Models: Mice and Guinea Pigs.
-
Methodology:
-
Ammonia-induced cough in mice: Mice are exposed to a fine spray of ammonia solution in a closed chamber. The frequency of coughs within a specified period is recorded before and after oral administration of the test compounds.
-
Capsaicin-induced cough in guinea pigs: Guinea pigs are exposed to a capsaicin aerosol, and the number of coughs is counted. The test compounds are administered orally prior to capsaicin exposure to evaluate their inhibitory effect on the cough reflex.
-
In Vivo Expectorant Activity Assessment
-
Animal Model: Mice.
-
Methodology: The phenol red secretion method is commonly used. Mice are administered the test compounds orally, followed by an intraperitoneal injection of phenol red. After a set time, the animals are euthanized, and the trachea is dissected. The amount of phenol red secreted into the trachea is quantified spectrophotometrically, which serves as an indicator of mucus secretion and expectorant activity.
dot
Caption: General Experimental Workflow.
Concluding Remarks
The in vivo pharmacological profiles of this compound and Vasicinone, particularly in comparison to their parent compound Vasicine, present a complex and intriguing area for further research. The contrasting in vivo effects of Vasicinone on bronchial smooth muscle, being a bronchoconstrictor despite its in vitro bronchodilatory action, underscores the importance of comprehensive in vivo testing in drug development. While direct in vivo data for this compound is currently lacking, its presence as a metabolite of Vasicine suggests that its physiological effects warrant investigation to fully understand the therapeutic potential and toxicological profile of Vasicine-derived compounds. Future studies should aim to elucidate the specific in vivo activities of this compound and further explore the mechanisms underlying the divergent effects of Vasicinone.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasicinone - Wikipedia [en.wikipedia.org]
- 4. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Vasicinol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Vasicinol, a quinazoline alkaloid and a metabolite of Vasicine, found in Adhatoda vasica. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic, toxicokinetic, and bioequivalence studies. This document outlines the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this purpose, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of analytical methods is paramount for generating reliable and reproducible data. Below is a summary of key validation parameters for the quantification of this compound and its parent compound, Vasicine, using HPLC-DAD and UPLC-MS/MS. While specific cross-validation studies for this compound are not extensively documented in publicly available literature, the data presented for Vasicine, its precursor, provides a strong and relevant benchmark. Cross-validation between these methods is crucial to ensure data integrity and consistency across different analytical platforms and laboratories.[1][2][3][4]
| Parameter | HPLC-DAD (for Vasicine) | UPLC-MS/MS (for this compound) | UPLC-MS/MS (for Vasicine) |
| Linearity Range | 5.125–205 μg/mL[5][6] | Not explicitly stated, but LLOQ is 0.87 ng/mL[7] | 1-1000 ng/mL[8][9] |
| Correlation Coefficient (r²) | > 0.999[10] | Not explicitly stated | > 0.999[9] |
| Accuracy (% Recovery) | 102.3%[5][6] | 85.89% - 114.58%[7] | 99.00% - 102.00%[8] |
| Precision (% RSD) | < 2%[10] | Within-run: < 7.66%, Between-run: < 12.30%[7] | Intraday: 1.368% - 3.424%, Interday: 0.910% - 4.778%[8] |
| Limit of Detection (LOD) | 0.05 µ g/injection [6] | Not explicitly stated | 0.68 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 0.87 ng/mL[7] | 1.0 ng/mL[8][9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols are based on established methods for the analysis of Vasicine and its metabolites.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Vasicine
This method is adapted from validated procedures for Vasicine, the parent compound of this compound, and serves as a reliable reference.
-
Instrumentation: Agilent 1200 series HPLC system with a phenyl column (250 mm × 4.6 mm, 5 µm).[11]
-
Mobile Phase: An isocratic mobile phase consisting of hexane sulphonic acid, acetonitrile, and acetic acid (60:20:1; v/v/v).[11]
-
Flow Rate: 1.0 mL/minute.[11]
-
Detection: UV detection at 300 nm.[11]
-
Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of Vasicine standard (1000 ppm/ml) in the mobile phase.
-
Perform serial dilutions to create a calibration curve with concentrations ranging from 3.125 to 200 ppm/ml.[11]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound
This highly sensitive and specific method allows for the simultaneous quantification of Vasicine and its metabolites, including this compound.[7]
-
Instrumentation: An efficient ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: HSS T3 column (100 mm × 2.1 mm, 1.8 µm).[7]
-
Mobile Phase: A gradient elution using methanol and 0.1% formic acid in water.[7]
-
Flow Rate: 0.4 mL/minute.[7]
-
Detection: Tandem mass spectrometry with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[7]
-
Sample Preparation (Rat Plasma):
-
Utilize a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction) to isolate the analytes from the plasma matrix.
-
Reconstitute the dried extract in the mobile phase.
-
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of this compound in an appropriate solvent.
-
Spike blank rat plasma with known concentrations of this compound to prepare calibration standards and QC samples.[7]
-
Mandatory Visualization
Cross-Validation Workflow
Cross-validation is a critical process to ensure that an analytical method produces consistent and reliable results across different laboratories, instruments, or analysts.[1][2][3][4] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A generalized workflow for the cross-validation of two analytical methods.
PI3K/Akt Signaling Pathway
Vasicine, the parent compound of this compound, has been shown to exert protective effects through the activation of the PI3K/Akt signaling pathway.[12][13][14] This pathway is crucial for regulating cell survival, growth, and proliferation.[15] The diagram below illustrates the key components of this pathway and the potential point of influence by Vasicine.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 4. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of vasicine in Adhatoda vasica and its in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Vasicinone against Paraquat-Induced MAPK/p53-Mediated Apoptosis via the IGF-1R/PI3K/AKT Pathway in a Parkinson's Disease-Associated SH-SY5Y Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cusabio.com [cusabio.com]
Benchmarking Vasicinol's Sucrase Inhibitory Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sucrase inhibitory potential of vasicinol against other known inhibitors. The information is compiled from preclinical research to aid in the evaluation of this compound as a potential therapeutic agent for managing postprandial hyperglycemia. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Quantitative Comparison of Sucrase Inhibitors
The sucrase inhibitory activity of this compound and a selection of alternative compounds are presented in Table 1. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. It is important to note that these values have been compiled from various studies and experimental conditions may differ.
| Compound | Type | Source Organism for Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | Natural (Alkaloid) | Rat | 250[1][2] | Competitive[1][2] | 183[1][2] |
| Vasicine | Natural (Alkaloid) | Rat | 125[1] | Competitive[1][2] | 82[1][2] |
| Acarbose | Synthetic | Rat | 12.3 ± 0.6[3] | - | - |
| Acarbose | Synthetic | Human (Caco-2/TC7) | 2.5 ± 0.5[4] | - | - |
| Epigallocatechin gallate (EGCG) | Natural (Flavonoid) | Rat | 950 ± 86[3] | - | - |
| Epigallocatechin gallate (EGCG) | Natural (Flavonoid) | Human (Caco-2/TC7) | 657 ± 150[4] | - | - |
| Quercetin | Natural (Flavonoid) | Rat | 18.98 ± 2.53[3] | Mixed-competitive[3] | 14.05 ± 0.03[3] |
| B2-3'-O-gallate | Natural (Flavonoid) | Rat | 6.91 ± 3.41[3] | Mixed-competitive[3] | 6.05 ± 0.04[3] |
| Cyanidin | Natural (Anthocyanin) | Rat | 1420 ± 250[5] | - | - |
Experimental Protocols
The following are detailed methodologies for commonly cited experiments to determine sucrase inhibitory potential.
In Vitro Sucrase Inhibition Assay using Rat Intestinal α-Glucosidase
This protocol outlines the steps for assessing sucrase inhibition using an enzyme preparation from rat intestines.
1. Preparation of Rat Intestinal α-Glucosidase Solution:
-
Suspend 500 mg of rat intestinal acetone powder in 10 mL of 0.1 M sodium phosphate buffer (pH 6.9).
-
Sonicate the suspension in an ice bath for 30-second intervals, repeated 12 times with 15-second breaks in between to prevent overheating.
-
Centrifuge the sonicate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the rat intestinal α-glucosidase, for use in the assay.[6]
2. Sucrase Inhibition Assay:
-
In a reaction tube, mix 50 µL of the prepared rat intestinal α-glucosidase solution with 100 µL of the test compound (e.g., this compound) at various concentrations. For the control, use 100 µL of the phosphate buffer instead of the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of 20 mM sucrose solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by heating at 95°C for 10 minutes.[6]
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any precipitate.[6]
-
Measure the glucose concentration in the supernatant using a suitable glucose oxidase-based assay kit.
3. Calculation of Inhibition:
-
The percentage of sucrase inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
In Vitro Sucrase Inhibition Assay using Caco-2/TC7 Cell Lysate
This protocol describes the use of a human intestinal cell line as a source of sucrase.
1. Caco-2/TC7 Cell Culture and Lysate Preparation:
-
Culture Caco-2/TC7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics until they are fully differentiated post-confluence.
-
To prepare the cell lysate, wash the differentiated cells with phosphate-buffered saline (PBS).
-
Lyse the cells using an appropriate lysis buffer (e.g., 0.1 M phosphate buffer, pH 7.0, containing a detergent like CHAPS).
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay.[7]
2. Sucrase Inhibition Assay:
-
In a 250 µL total reaction volume, combine the Caco-2/TC7 cell lysate (as the enzyme source) in 0.1 M phosphate buffer (pH 7.0) with the test inhibitor at various concentrations.
-
Pre-warm the mixture to 37°C.
-
Start the reaction by adding 10 mM sucrose as the substrate.
-
Incubate the reaction at 37°C for 10 minutes.
-
Stop the reaction by heating at 95°C for 10 minutes.[7]
-
Centrifuge the samples to remove any precipitate.
-
Quantify the amount of glucose produced using a suitable method, such as a hexokinase-based assay or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[7]
3. Calculation of Inhibition:
-
Calculate the percentage of inhibition as described in the previous protocol.
-
Determine the IC50 value from a dose-response curve.
Visualizing the Impact of Sucrase Inhibition
The following diagrams illustrate the experimental workflow for assessing sucrase inhibition and the downstream signaling pathway affected by this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effect on α-glucosidase by Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Maltase and Sucrase Inhibitory Constituents from Rhodiola crenulata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Intestinal α-Glucosidase and Glucose Absorption by Feruloylated Arabinoxylan Mono- and Oligosaccharides from Corn Bran and Wheat Aleurone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
A Head-to-Head Comparison of Vasicinol and Synthetic Antidiabetic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging natural compound Vasicinol against established synthetic antidiabetic drugs. The analysis is based on available experimental data, focusing on key mechanisms of action relevant to the management of diabetes mellitus.
Introduction to this compound and Synthetic Antidiabetic Drugs
This compound is a quinazoline alkaloid found in the plant Justicia adhatoda (Malabar nut), a shrub with a long history of use in traditional medicine.[1][2][3] Recent scientific investigations have begun to explore the antidiabetic potential of its constituent compounds, including this compound.
Synthetic antidiabetic drugs, such as Metformin and Glibenclamide, are the cornerstone of current diabetes management. Metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity. Glibenclamide, a sulfonylurea, stimulates the pancreas to release more insulin. These drugs have well-documented efficacy and safety profiles established through extensive clinical trials.
This guide will compare the known experimental data for this compound with that of these leading synthetic drugs, focusing on in vitro enzyme inhibition and in vivo glycemic control.
Data Presentation: In Vitro and In Vivo Antidiabetic Activity
Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity
| Compound | Target Enzyme | IC50 Value | Ki Value | Source |
| This compound | Rat Intestinal α-Glucosidase | 250 µM | 183 µM (Competitive Inhibition) | [4][5] |
| Vasicine (related alkaloid) | Rat Intestinal α-Glucosidase | 125 µM | 82 µM (Competitive Inhibition) | [4][5] |
| Acarbose (synthetic drug) | Yeast α-Amylase | 74.879 ± 0.0056 µg/mL (% inhibition) | - | [6] |
| Sitagliptin (synthetic drug) | Yeast α-Amylase | 67.391 ± 0.0049 µg/mL (% inhibition) | - | [6] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency. Ki (inhibition constant) represents the affinity of an inhibitor for an enzyme.
Table 2: In Vivo Antidiabetic Effects of Justicia adhatoda Ethanolic Leaf Extract (Containing this compound) vs. Glibenclamide in Alloxan-Induced Diabetic Rats
| Treatment | Dose | Duration | Blood Glucose Reduction (%) | Source |
| J. adhatoda Leaf Extract | 50 mg/kg | 6 days | Significant (p < 0.05) | [2] |
| J. adhatoda Leaf Extract | 100 mg/kg | 6 days | Significant (p < 0.05), more pronounced than Glibenclamide | [2] |
| Glibenclamide | 5 mg/kg | 6 days | Significant (p < 0.05) | [2] |
Note: The in vivo data is for the ethanolic extract of Justicia adhatoda leaves, which contains a mixture of alkaloids including this compound. The specific contribution of this compound to the observed effects has not been isolated in these studies.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
The inhibitory activity of this compound against rat intestinal α-glucosidase was determined by measuring the amount of glucose released from sucrose. The experimental protocol, as described in the cited literature, generally involves the following steps:
-
Enzyme Preparation: A crude enzyme solution is prepared from the small intestine of rats.
-
Assay Procedure:
-
The test compound (this compound) is pre-incubated with the enzyme solution in a buffer (e.g., phosphate buffer, pH 6.8).
-
The reaction is initiated by adding the substrate (sucrose).
-
The mixture is incubated at 37°C.
-
The reaction is stopped by heating.
-
The amount of liberated glucose is quantified using a glucose oxidase-peroxidase method.
-
-
Calculation: The inhibitory activity is calculated as the percentage decrease in glucose production compared to a control without the inhibitor. The IC50 value is determined from a dose-response curve.
In Vivo Alloxan-Induced Diabetic Rat Model
The antidiabetic effect of the Justicia adhatoda extract was evaluated in an alloxan-induced diabetic rat model. The general methodology is as follows:
-
Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of alloxan monohydrate. Animals with fasting blood glucose levels above a specified threshold (e.g., 250 mg/dL) are selected for the study.
-
Animal Groups: The diabetic rats are divided into several groups: a diabetic control group, a group treated with the plant extract at different doses, and a group treated with a standard drug (e.g., Glibenclamide). A group of healthy rats serves as a normal control.
-
Treatment: The plant extract and the standard drug are administered orally for a specified period (e.g., 6 days).
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at regular intervals, and fasting blood glucose levels are measured using a glucometer.
-
Data Analysis: The percentage reduction in blood glucose levels is calculated and compared between the different treatment groups and the diabetic control.
Mandatory Visualization
Signaling Pathway of α-Glucosidase Inhibition
Caption: Mechanism of α-glucosidase inhibition by this compound in the small intestine.
Experimental Workflow for In Vivo Antidiabetic Study
Caption: Workflow for evaluating the in vivo antidiabetic activity.
Discussion and Conclusion
The available experimental data indicates that this compound is a competitive inhibitor of α-glucosidase in vitro.[4][5] Its inhibitory potency (IC50 = 250 µM) is less than that of its related alkaloid, vasicine (IC50 = 125 µM).[4][5] While direct comparative IC50 values for synthetic α-glucosidase inhibitors like acarbose were not found in the same units in the searched literature, the data suggests that this compound's mechanism of action aligns with this class of antidiabetic drugs, which work by delaying carbohydrate digestion and absorption.
In vivo studies on the ethanolic extract of Justicia adhatoda, which contains this compound, demonstrated a significant blood glucose-lowering effect in diabetic rats, reportedly more potent than Glibenclamide at a dose of 100 mg/kg.[2] However, a crucial limitation is that these studies were conducted with a crude extract, making it impossible to attribute the observed effects solely to this compound. Other alkaloids and compounds within the extract likely contribute to the overall antidiabetic activity.
-
Isolating pure this compound and conducting comprehensive in vitro and in vivo studies to determine its precise mechanism of action and efficacy.
-
Direct head-to-head comparison studies of purified this compound against a panel of synthetic antidiabetic drugs to establish its relative potency and therapeutic potential.
-
Investigating other potential mechanisms of action, such as effects on insulin secretion, insulin sensitivity, and glucose uptake in peripheral tissues.
This foundational data provides a strong rationale for continued investigation into this compound as a potential lead compound for the development of new antidiabetic therapies.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect on α-glucosidase by Adhatoda vasica Nees [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and in Silico Analysis of α -Amylase Inhibitory Activity of Ethanolic Extract of Adhatoda vasica Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Vasicinol in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasicinol, a quinazoline alkaloid derived from the plant Adhatoda vasica, has garnered interest for its diverse biological activities. While its individual therapeutic potential is under investigation, recent studies have begun to explore its synergistic effects when combined with other compounds. This guide provides a comparative analysis of this compound's performance in combination therapies, supported by available experimental data, to aid researchers in evaluating its potential for further drug development.
Synergistic Effects of this compound with Vasicine on Fetal Hemoglobin Induction
A notable example of this compound's synergistic potential has been observed in the context of β-thalassemia treatment. Research has shown that this compound, in combination with another Adhatoda vasica alkaloid, Vasicine, can significantly enhance the induction of fetal hemoglobin (HbF), a key therapeutic strategy for this genetic disorder.
Quantitative Data Summary
The following table summarizes the quantitative data from a pre-clinical study investigating the effects of this compound and Vasicine, both individually and potentially in concert, on HbF levels.
| Compound | Concentration | Increase in F-cells (%) | Fold Increase in γ-globin Gene Expression |
| This compound | 0.1 µM | 90% | 8-fold |
| Vasicine | 1 µM | 83% | 5.1-fold |
Data sourced from a pre-clinical study on γ-globin gene induction.[1][2][3][4]
The study highlights that this compound, at a lower concentration than Vasicine, induced a greater percentage of F-cells and a more substantial increase in γ-globin gene expression, suggesting a potent effect. The authors of the study noted the potential for additive and synergistic interactions between these two compounds.[1][2][3][4]
Experimental Protocols
In Vitro Induction of Fetal Hemoglobin
A detailed experimental protocol for the in-vitro assessment of HbF induction by this compound and Vasicine, as described in the referenced study, is outlined below.
Cell Line: Human erythroleukemia cell line (K562)
Treatment:
-
K562 cells were cultured under standard conditions.
-
The cells were treated with this compound (0.1 µM) and Vasicine (1 µM) individually.
-
A control group of untreated K562 cells was maintained.
Analysis:
-
F-cell Quantification: The percentage of HbF-positive cells (F-cells) was determined using immunofluorescence and flow cytometry.
-
γ-globin Gene Expression: The expression level of the γ-globin gene was quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).
Signaling Pathway Modulation
While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar and co-occurring alkaloid, Vasicine, provides valuable insights. Studies have shown that Vasicine exerts its effects through the modulation of the PI3K/Akt signaling pathway.[5][6] This pathway is crucial in regulating cell survival, proliferation, and apoptosis. It is plausible that this compound may share a similar mechanism of action.
Proposed Signaling Pathway for this compound
The following diagram illustrates the proposed mechanism of action for this compound, based on the known activity of Vasicine on the PI3K/Akt pathway.
Caption: Proposed PI3K/Akt signaling pathway modulated by this compound.
Experimental Workflow for Synergy Analysis
The logical workflow for evaluating the synergistic effects of this compound with a partner compound is depicted in the following diagram.
Caption: Workflow for assessing synergistic interactions of this compound.
Conclusion
The preliminary evidence for the synergistic effects of this compound, particularly in combination with Vasicine for the induction of fetal hemoglobin, is promising. These findings warrant further investigation to fully elucidate the mechanisms of action and to explore the potential of this compound in other therapeutic areas, such as oncology and infectious diseases. The provided experimental framework and proposed signaling pathways offer a foundation for researchers to design and conduct further studies to comprehensively evaluate the synergistic potential of this compound. As more data becomes available, a clearer picture of its utility in combination therapies will emerge, potentially paving the way for novel and more effective treatment strategies.
References
- 1. In Vitro and In Vivo Studies for the Investigation of γ-Globin Gene Induction by Adhatoda vasica: A Pre-Clinical Study of HbF Inducers for β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. in-vitro-and-in-vivo-studies-for-the-investigation-of-globin-gene-induction-by-adhatoda-vasica-a-pre-clinical-study-of-hbf-inducers-for-thalassemia - Ask this paper | Bohrium [bohrium.com]
- 5. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Meta-Analysis of Vasicinol's Biological Effects: A Comparative Guide
This guide provides a comprehensive meta-analysis of the biological effects of Vasicinol, a pyrroquinazoline alkaloid. It objectively compares its performance with alternative compounds and presents supporting experimental data to aid researchers, scientists, and drug development professionals in their understanding of this bioactive molecule.
Data Summary
The following tables summarize the quantitative data on the biological effects of this compound and its comparators.
Angiotensin-Converting Enzyme (ACE) Inhibition
Objective: To compare the in-vitro ACE inhibitory activity of this compound with the standard drug, Captopril.
| Compound | IC50 Value | Organism/Enzyme Source | Reference |
| This compound | 6.45 mM | Not Specified | [1] |
| Captopril | 1.79 - 15.1 nM (synthetic substrates) | Not Specified | [2][3] |
| Captopril | 16.71 µM (Angiotensin-I as substrate) | Not Specified | [2] |
| Captopril | 20 nM | Not Specified | [4] |
Analysis: this compound demonstrates ACE inhibitory activity, though its potency (IC50 in the millimolar range) is significantly lower than that of the established ACE inhibitor, Captopril (IC50 in the nanomolar to micromolar range). This suggests that while this compound possesses ACE inhibitory properties, it is a much weaker inhibitor compared to the current standard of care for hypertension.
Sucrase Inhibition
Objective: To compare the in-vitro sucrase inhibitory activity of this compound with the antidiabetic drug, Acarbose.
| Compound | IC50 Value | Organism/Enzyme Source | Reference |
| This compound | 250 µM | Rat Intestinal α-glucosidase | [5][6] |
| Acarbose | 2.5 ± 0.5 µM | Human Sucrase | [7][8] |
| Acarbose | 12.3 ± 0.6 µM | Rat Sucrase | [7][8] |
| Acarbose | 3.2 µg/ml (~5 µM) | Rat Jejunum (in-vivo perfusion) | [9] |
Analysis: this compound exhibits inhibitory effects on sucrase, an α-glucosidase involved in carbohydrate digestion. Its IC50 value of 250 µM indicates moderate potency. In comparison, Acarbose is a more potent inhibitor, with IC50 values in the low micromolar range against both human and rat sucrase. This suggests this compound could have potential as a functional food ingredient for managing postprandial hyperglycemia, though it is less potent than pharmaceutical alternatives.
Antifertility Effects
Objective: To compare the antifertility mechanisms of this compound and Gossypol.
| Compound | Effect | Target Organism(s) | Reference |
| This compound | Severe antifertility effects; blocks oocytes in the oviduct. | Dysdercus koenigii, Tribolium castaneum (insects) | [10] |
| Gossypol | Inhibits sperm motility and spermatogenesis; damages spermatids and spermatocytes. | Male rats, humans | [10][11][12] |
Analysis: this compound has demonstrated significant antifertility effects in insect models by physically obstructing oocyte transport. This mechanism differs from that of Gossypol, a well-studied male antifertility agent, which impairs sperm function and development. The data on this compound's antifertility effects are currently qualitative and limited to insects, warranting further investigation to determine its potential for broader applications and to quantify its potency.
Experimental Protocols
ACE Inhibition Assay (UPLC-DAD-Based Method)[1]
-
Principle: The assay measures the inhibition of ACE, which catalyzes the conversion of hippuryl-histidyl-leucine (HHL) to hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by UPLC-DAD.
-
Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung.
-
Hippuryl-histidyl-leucine (HHL) as the substrate.
-
Borate buffer (pH 8.3) with NaCl.
-
This compound and Captopril (as inhibitor and positive control).
-
Hydrochloric acid (HCl) to stop the reaction.
-
Ethyl acetate for extraction.
-
-
Procedure:
-
A reaction mixture containing ACE, HHL, and the test compound (this compound or Captopril) in borate buffer is incubated at 37°C.
-
The reaction is terminated by the addition of HCl.
-
The product, hippuric acid, is extracted with ethyl acetate.
-
The organic layer is evaporated to dryness and the residue is reconstituted.
-
The amount of hippuric acid is quantified using UPLC-DAD.
-
The percentage of inhibition is calculated by comparing the amount of HA produced in the presence and absence of the inhibitor.
-
The IC50 value is determined from a dose-response curve.
-
Sucrase Inhibition Assay[6]
-
Principle: This assay determines the inhibitory effect of a compound on the activity of sucrase, which hydrolyzes sucrose into glucose and fructose. The amount of glucose produced is measured.
-
Reagents:
-
Rat intestinal α-glucosidase (sucrase).
-
Sucrose as the substrate.
-
Phosphate buffer (pH 7.0).
-
This compound and Acarbose (as inhibitor and positive control).
-
A method to quantify glucose (e.g., glucose oxidase assay).
-
-
Procedure:
-
The enzyme solution is pre-incubated with the test compound (this compound or Acarbose) in phosphate buffer.
-
The substrate (sucrose) is added to start the reaction, and the mixture is incubated at 37°C.
-
The reaction is stopped by heat inactivation.
-
The amount of glucose produced is determined.
-
The percentage of inhibition is calculated by comparing the glucose produced in the presence and absence of the inhibitor.
-
The IC50 value is calculated from the dose-response curve.
-
Antifertility Study in Insects (General Protocol)[10]
-
Principle: To assess the effect of this compound on the reproductive capacity of insects.
-
Test Organisms: Dysdercus koenigii (red cotton bug) and Tribolium castaneum (red flour beetle).
-
Procedure:
-
Adult insects are exposed to this compound, typically through their diet or by topical application, at various concentrations.
-
A control group is maintained without this compound treatment.
-
The insects are allowed to mate.
-
Fecundity (number of eggs laid) and fertility (hatchability of eggs) are monitored over a period of time.
-
For mechanistic studies, female insects are dissected to observe the ovaries and oocyte development under a microscope to identify any blockages or abnormalities.
-
Signaling Pathways and Mechanisms of Action
Angiotensin-Converting Enzyme (ACE) Inhibition Mechanism
The primary mechanism of ACE inhibitors is the competitive blockade of the enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to reduced peripheral vascular resistance and lower blood pressure.
Caption: Mechanism of ACE Inhibition by this compound.
Inflammatory Signaling Pathway (NF-κB)
Pyrroloquinazoline alkaloids, the class of compounds to which this compound belongs, have been shown to modulate inflammatory responses. A key pathway involved is the NF-κB signaling cascade. By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory mediators.
Caption: Postulated Anti-inflammatory Mechanism of this compound via NF-κB Pathway.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing the biological activities of a natural product like this compound involves a series of steps from extraction to in-vivo testing.
Caption: General Experimental Workflow for this compound Bioactivity Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Frontiers | Neuropeptide Bursicon Influences Reproductive Physiology in Tribolium Castaneum [frontiersin.org]
- 4. python - laying out a large graph with graphviz - Stack Overflow [stackoverflow.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of an Anti-Fertility Product on Reproductive Structures of Common Vole Males and Residues of Compounds [mdpi.com]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasicine attenuates atherosclerosis via lipid regulation, inflammation inhibition, and autophagy activation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Vasicinol Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Vasicinol and its structurally related alkaloids, Vasicine and Vasicinone. The information presented is based on published research findings, with a focus on quantitative data and detailed experimental methodologies to aid in independent verification and further research.
Comparative Analysis of Biological Activities
The following tables summarize the key quantitative data from published studies on the enzymatic inhibition and antifertility effects of this compound, Vasicine, and Vasicinone.
Table 1: Comparison of Sucrase Inhibitory Activity
| Compound | IC50 (μM) | Ki (μM) | Inhibition Type | Source Organism for Enzyme |
| This compound | 250[1] | 183[1] | Competitive[1] | Rat Intestinal α-glucosidase[1] |
| Vasicine | 125[1] | 82[1] | Competitive[1] | Rat Intestinal α-glucosidase[1] |
| Vasicinone | Not Reported | Not Reported | Not Reported | Not Reported |
Note: A lower IC50 value indicates greater potency.
Table 2: Comparison of Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
| Compound | IC50 (mM) |
| This compound | 6.45 |
| Vasicine | 2.60 |
| Vasicinone | 13.49 |
Note: A lower IC50 value indicates greater potency.
Table 3: Antifertility Effects on Dysdercus koenigii
| Compound | Observed Effect | Quantitative Data |
| This compound | Severe antifertility effects, blocking of oocytes in the oviduct. | Not Reported |
| Vasicine | Not Reported | Not Reported |
| Vasicinone | Severe antifertility effects, blocking of oocytes in the oviduct. | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and verification of the findings.
Sucrase (α-Glucosidase) Inhibition Assay
This protocol is adapted from studies on rat intestinal α-glucosidase inhibition.
1. Preparation of Enzyme Solution:
-
Rat-intestinal acetone powder is dissolved in ice-cold phosphate buffer (e.g., 50 mM, pH 6.8).
-
The solution is sonicated at 4°C and then vortexed vigorously.
-
The suspension is centrifuged (e.g., 10,000 x g for 30 minutes at 4°C), and the supernatant containing the crude enzyme is collected.
2. Inhibition Assay:
-
A reaction mixture is prepared containing phosphate buffer, the enzyme solution, and varying concentrations of the test compound (this compound, Vasicine).
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The substrate, p-Nitrophenyl-α-D-glucopyranoside (pNPG) or sucrose, is added to initiate the reaction.
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is terminated by adding a stop solution (e.g., 0.1 M Na2CO3).
-
The absorbance of the resulting solution is measured spectrophotometrically (e.g., at 405 nm) to quantify the amount of p-nitrophenol released (in the case of pNPG) or the amount of glucose/fructose produced (in the case of sucrose).
-
Acarbose is typically used as a positive control.
3. Data Analysis:
-
The percentage of enzyme inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic parameters such as the Michaelis-Menten constant (Km) and the inhibitor constant (Ki) can be determined using Lineweaver-Burk plots.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a common in vitro method for assessing ACE inhibitory activity.
1. Reagents:
-
ACE solution (e.g., from rabbit lung)
-
Substrate: Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate like o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro).
-
Buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2).
-
Stop solution (e.g., 1 M HCl or a solution of trichloro-triazine in dioxane).
-
Positive control: Captopril or Lisinopril.
2. Assay Procedure (using HHL as substrate):
-
The test compound (this compound, Vasicine, or Vasicinone) at various concentrations is pre-incubated with the ACE solution in the buffer at 37°C for a specified time (e.g., 5-10 minutes).
-
The reaction is initiated by adding the HHL substrate solution.
-
The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of the stop solution.
-
The hippuric acid (HA) produced from the hydrolysis of HHL is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated and evaporated to dryness.
-
The residue is redissolved in a suitable solvent (e.g., distilled water), and the absorbance is measured spectrophotometrically at 228 nm.
3. Data Analysis:
-
The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor).
-
The IC50 value is determined from a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Currently, there is no published research that directly elucidates the specific signaling pathways modulated by this compound. However, a study on an ethyl acetate fraction of Adhatoda vasica extract, from which this compound is derived, has been shown to activate the AMPK/p62/Nrf2 pathway, which is involved in cellular stress response and antioxidant defense. It is important to note that this finding pertains to the whole extract and has not been specifically verified for this compound. Further research is required to determine if this compound independently activates this or other signaling pathways.
Caption: Speculative activation of the AMPK/p62/Nrf2 pathway by Adhatoda vasica extract.
Experimental Workflow: Sucrase Inhibition Assay
The following diagram illustrates the key steps in a typical in vitro sucrase inhibition assay.
Caption: Workflow for in vitro sucrase inhibition assay.
Experimental Workflow: Antifertility Bioassay (Dysdercus koenigii)
This generalized workflow is based on common methodologies for testing the effects of chemical compounds on insect reproduction.
Caption: Generalized workflow for insect antifertility bioassay.
References
Safety Operating Guide
Proper Disposal of Vasicinol: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Vasicinol, a pyrrolidinoquinazoline alkaloid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Key Hazards:
-
Toxicity: Assumed to be toxic based on related compounds.
-
Chemical Reactivity: Incompatible with strong oxidizing agents.
A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Recommended when handling the powder form outside of a fume hood to avoid inhalation. |
Step-by-Step Disposal Procedure
The disposal of this compound waste must comply with all local, state, and federal regulations for hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, dedicated, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvents used (e.g., glass or appropriate plastic for organic solvents).
-
Never mix this compound waste with incompatible chemicals.
-
Step 2: Waste Container Labeling
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of this compound in the waste stream.
-
The solvent composition (for liquid waste).
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Step 3: Storage of Hazardous Waste
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure secondary containment is in place for all liquid waste containers to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not exceed the storage time limits for hazardous waste as defined by your institution and regulatory agencies (typically 90 days).
-
Never dispose of this compound waste down the drain or in the regular trash.
Experimental Protocols Referenced
The disposal procedures outlined above are based on established guidelines for the management of hazardous chemical waste in a laboratory setting. These protocols are derived from regulations and best practices set forth by organizations such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Visualizing the Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Handling Protocols for Vasicinol
Disclaimer: This document provides a summary of recommended safety protocols for handling Vasicinol in a laboratory setting. It is intended to supplement, not replace, a comprehensive risk assessment and the information provided in the manufacturer's Safety Data Sheet (SDS). All laboratory personnel must review the complete SDS for this compound prior to commencing any work.
Overview of this compound
This compound is a pyrrolidinoquinazoline alkaloid derived from plant sources such as Adhatoda vasica and Peganum harmala.[1] It is identified by CAS number 5081-51-6.[1] Research indicates that this compound exhibits biological activities, including sucrase inhibition and antifertility effects.[1][2] Structurally related compounds, such as vasicine and vasicinone, are classified as harmful if swallowed.[3][4] Given its classification as a biologically active alkaloid, this compound should be handled with care, assuming it may have toxicological properties that are not yet fully characterized.
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound. The selection of appropriate PPE is contingent upon the specific procedures and quantities being used.[5][6][7]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing or aerosolization.[8][9] | To protect eyes and face from splashes, and airborne particles. |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat. Chemical-resistant apron or coveralls may be necessary for larger quantities or when there is a significant risk of splashes. | To prevent skin contact with this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn.[8] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated. | To protect hands from direct contact with the chemical. |
| Respiratory Protection | All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[8] | To prevent inhalation of airborne this compound particles. |
Experimental Protocols and Handling Procedures
Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.
3.1 Preparation and Weighing:
-
Designate a specific area within a certified chemical fume hood for handling this compound.
-
Ensure all required PPE is correctly worn before bringing the chemical into the work area.
-
When weighing solid this compound, use a microbalance within the fume hood or a containment enclosure to minimize the generation of airborne dust.
-
Use appropriate tools (e.g., spatulas) for transferring the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2]
3.2 Experimental Use:
-
All procedures involving this compound should be performed within a chemical fume hood.
-
Keep containers of this compound closed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In the event of a spill, follow the emergency procedures outlined in section 4.0.
3.3 Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Emergency and Disposal Plans
4.1 Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a sealable container.
-
Decontaminate the spill area.
-
Label the container as hazardous waste and dispose of it according to institutional guidelines.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Provide EHS personnel with the Safety Data Sheet for this compound.
-
4.2 First Aid:
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[4]
4.3 Waste Disposal:
-
All solid waste contaminated with this compound (e.g., gloves, absorbent materials, weighing papers) must be collected in a clearly labeled, sealed hazardous waste container.
-
Solutions containing this compound must be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[10][11]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound | CAS:5081-51-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:5081-51-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. realsafety.org [realsafety.org]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. ehs.ucsf.edu [ehs.ucsf.edu]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. unomaha.edu [unomaha.edu]
- 11. chemistry.osu.edu [chemistry.osu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
